molecular formula C8H6F2O2 B130253 3,4-Difluoro-2-methylbenzoic acid CAS No. 157652-31-8

3,4-Difluoro-2-methylbenzoic acid

Cat. No.: B130253
CAS No.: 157652-31-8
M. Wt: 172.13 g/mol
InChI Key: AGUUCAUQWFAFPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Difluoro-2-methylbenzoic acid is a fluorinated aromatic building block of interest in advanced chemical synthesis and materials science research. As a substituted benzoic acid, it serves as a key precursor for the development of more complex molecular architectures. The presence of fluorine atoms at the 3 and 4 positions of the ring, along with an ortho-methyl group, influences the molecule's electron distribution and steric profile, making it a valuable scaffold for structure-activity relationship (SAR) studies . Fluorinated benzoic acid derivatives are widely utilized in medicinal chemistry for the creation of potential prodrugs and in the synthesis of compounds for antibody and gene-directed enzyme prodrug therapy . Furthermore, such fluorinated intermediates are integral in the development of novel bioactive molecules, including benzisoxazole-containing barbiturate derivatives that have shown prominent anticancer activity in related chemical series . Researchers employ this compound to explore its incorporation into polymers and advanced materials, where the difluoro-methyl benzoic core can impart specific physicochemical properties. It is strictly For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-difluoro-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUUCAUQWFAFPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60478307
Record name 3,4-Difluoro-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157652-31-8
Record name 3,4-Difluoro-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 157652-31-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,4-Difluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro-2-methylbenzoic acid is a fluorinated aromatic carboxylic acid that serves as a key intermediate in the synthesis of a variety of chemical compounds, particularly in the pharmaceutical and agrochemical industries.[1][2] The presence and position of the fluorine atoms and the methyl group on the benzoic acid scaffold impart unique physicochemical properties that are leveraged in the design of bioactive molecules and advanced materials. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with generalized experimental protocols for its synthesis and purification, and a discussion of its potential applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in research and development.

PropertyValue
Molecular Formula C₈H₆F₂O₂
Molecular Weight 172.13 g/mol
CAS Number 157652-31-8
Appearance White to pale-yellow or gray powder
Melting Point 152-156 °C
Boiling Point 268 °C at 760 mmHg
Density 1.359 g/cm³
Solubility Insoluble in water
pKa 3.52 ± 0.25 (Predicted)
Flash Point 115.9 °C
Storage Temperature Room Temperature, sealed in dry conditions

Synonyms: 2-Methyl-3,4-difluorobenzoic acid

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) and signals in the aromatic region for the two protons on the benzene ring. The coupling of these aromatic protons with the adjacent fluorine atoms would result in complex splitting patterns.

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carboxylic acid carbon, the methyl carbon, and the eight carbons of the aromatic ring. The carbon atoms directly bonded to fluorine will show characteristic splitting due to C-F coupling. For example, in the ¹³C NMR spectrum of benzoic acid, the carboxylic acid carbon appears at a chemical shift of around 172 ppm, while the aromatic carbons resonate between 128 and 134 ppm. The presence of fluorine atoms is expected to significantly influence the chemical shifts of the aromatic carbons in this compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and purification of this compound, based on common methods for analogous fluorinated benzoic acids.

Synthesis of this compound

A common synthetic route to this compound involves the carboxylation of a corresponding organometallic reagent derived from a dihalomethylbenzene precursor.

Materials:

  • 1-Bromo-3,4-difluoro-2-methylbenzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Magnesium (Mg) turnings

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place magnesium turnings (if preparing a Grignard reagent) or dissolve 1-bromo-3,4-difluoro-2-methylbenzene in anhydrous THF.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • If using n-BuLi, add it dropwise to the solution of 1-bromo-3,4-difluoro-2-methylbenzene while maintaining the low temperature. If preparing a Grignard reagent, the reaction is typically initiated at room temperature and then cooled.

  • After the formation of the organometallic reagent is complete (as monitored by TLC or GC), slowly add crushed dry ice to the reaction mixture. A vigorous reaction will occur.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding an aqueous solution of hydrochloric acid.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.

Materials:

  • Crude this compound

  • A suitable solvent or solvent pair (e.g., ethanol/water, toluene)

Procedure:

  • Dissolve the crude this compound in a minimum amount of the hot solvent.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 1-Bromo-3,4-difluoro- 2-methylbenzene Reagent n-BuLi or Mg in THF -78 °C Start->Reagent Reacts with Organometallic Formation of Organometallic Intermediate Reagent->Organometallic Carboxylation Addition of Dry Ice (CO2) Organometallic->Carboxylation Quench Acidic Workup (HCl) Carboxylation->Quench Extraction Solvent Extraction Quench->Extraction Crude Crude this compound Extraction->Crude Dissolution Dissolution in Hot Solvent Crude->Dissolution Proceeds to Filtration Hot Filtration (optional) Dissolution->Filtration Crystallization Slow Cooling and Crystallization Filtration->Crystallization Isolation Vacuum Filtration Crystallization->Isolation Drying Drying Isolation->Drying Pure Pure this compound Drying->Pure

Caption: Generalized workflow for the synthesis and purification of this compound.

Biological Activity and Applications

While specific signaling pathway interactions for this compound are not detailed in publicly available literature, its utility as a building block in drug discovery and agrochemical development suggests that its derivatives are designed to interact with biological targets.[1][2] The incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and cell permeability of the final active compounds.

Derivatives of fluorinated benzoic acids have been investigated for a range of biological activities, including as enzyme inhibitors. For example, some benzoic acid derivatives have been shown to inhibit enzymes such as α-amylase.[3] The specific biological targets of compounds derived from this compound would depend on the overall structure of the final molecule.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. The following hazard statements are associated with this compound:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its distinct chemical and physical properties, conferred by the difluoro and methyl substitutions on the aromatic ring, make it an important intermediate for the development of new pharmaceuticals, agrochemicals, and materials. This technical guide provides a foundational understanding of its properties and handling, which is crucial for its effective application in research and development. Further investigation into its specific biological activities and reaction mechanisms will undoubtedly continue to expand its utility in various scientific fields.

References

In-Depth Technical Guide: 3,4-Difluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 157652-31-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Difluoro-2-methylbenzoic acid, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. This document collates available physicochemical data, outlines a general synthetic approach, and discusses its applications in research and development.

Physicochemical Properties

This compound is a white to pale-yellow or gray powder under standard conditions.[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₆F₂O₂[1][2][3]
Molecular Weight 172.13 g/mol [1][2][3]
Melting Point 152-156 °C[2]
Boiling Point 268 °C at 760 mmHg[2]
Density 1.359 g/cm³[2]
Solubility Insoluble in water[2]
Physical Form White to Pale-yellow or Gray Powder[1]
Storage Temperature Room Temperature[1]

Synthesis

A plausible reaction scheme is the Friedel-Crafts acylation of 2,3-difluorotoluene with a carboxylating agent such as phosgene or oxalyl chloride, followed by hydrolysis, or more directly through a reaction with carbon dioxide in the presence of a strong Lewis acid catalyst like anhydrous aluminum trichloride.

General Experimental Workflow for Carboxylation:

G reagents 2,3-Difluorotoluene Anhydrous AlCl₃ Carbon Dioxide reaction Reaction Vessel (Inert Atmosphere) reagents->reaction 1. Add reagents quench Quenching (Ice/Acid) reaction->quench 2. Reaction extraction Solvent Extraction quench->extraction 3. Work-up purification Purification (e.g., Recrystallization) extraction->purification 4. Isolation product This compound purification->product 5. Final Product

A general workflow for the synthesis of this compound.

Disclaimer: This is a generalized workflow. Specific reaction conditions, such as temperature, pressure, reaction time, and purification methods, would need to be optimized for this particular synthesis.

Spectroscopic Data

At the time of this report, specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound (CAS 157652-31-8) is not available in peer-reviewed literature or major chemical databases. The information below is based on predicted data and analysis of closely related fluorinated benzoic acid analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons, and signals in the aromatic region for the two aromatic protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the fluorine and carboxylic acid substituents.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the carboxylic acid carbon, and the eight aromatic carbons. The carbon atoms directly bonded to fluorine will exhibit characteristic splitting patterns.

  • ¹⁹F NMR: The fluorine NMR is a crucial technique for characterizing this molecule. It is expected to show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling constants will be indicative of their positions relative to the other substituents.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

  • A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretch from the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.

  • C-F stretching vibrations, typically found in the 1100-1300 cm⁻¹ region.

  • C-H stretching and bending vibrations for the methyl and aromatic groups.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (172.13 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and potentially other fragments related to the substituted aromatic ring.

Applications in Research and Drug Development

This compound is primarily utilized as a key building block and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][4][5] The presence of the difluoro-methyl-substituted phenyl ring can impart desirable properties to the final products, such as enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability.[5][6]

Role as a Synthetic Intermediate:

G start This compound pharma Pharmaceuticals start->pharma Intermediate for API synthesis agro Agrochemicals start->agro Building block for pesticides dyes Dyestuffs start->dyes Precursor for novel dyes

Applications of this compound as a chemical intermediate.

While specific examples of commercial drugs or agrochemicals derived from this exact isomer are not prominently disclosed, the general class of fluorinated benzoic acids is crucial in the development of various therapeutic agents and crop protection products.

Biological Activity and Signaling Pathways

There is currently no available information on the intrinsic biological activity of this compound or its direct involvement in any specific signaling pathways. Its significance in a biological context is primarily as a structural motif incorporated into larger, pharmacologically active molecules. The biological effects of compounds synthesized from this intermediate would be dependent on the final molecular structure and its interaction with specific biological targets.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. While detailed experimental protocols and comprehensive spectroscopic data are not yet publicly available, the foundational physicochemical properties and its role as a synthetic building block are established. Further research and publication of detailed experimental procedures and analytical data would greatly benefit the scientific community by facilitating its broader application in research and development.

References

An In-depth Technical Guide to the Physical Properties of 3,4-Difluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3,4-Difluoro-2-methylbenzoic acid (CAS No: 157652-31-8), a key intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and dyestuffs.[1] This document consolidates available data, presents it in a structured format for ease of comparison, and outlines generalized experimental protocols for the determination of these properties.

Core Physical and Chemical Properties

This compound is a white to pale-yellow or gray powder. Its molecular structure, incorporating two fluorine atoms and a methyl group on the benzoic acid scaffold, imparts specific chemical characteristics relevant to its application in drug discovery and material science.

Table 1: General and Molecular Properties

PropertyValueSource
Molecular Formula C₈H₆F₂O₂[1]
Molecular Weight 172.131 g/mol [1]
CAS Number 157652-31-8[1]
Appearance White to Pale-yellow or Gray Powder
Purity 97%

Table 2: Physicochemical Data

PropertyValueSource
Melting Point 152-156 °C[1]
Boiling Point 268 °C at 760 mmHg[1]
Density 1.359 g/cm³[1]
Water Solubility Insoluble[1]
pKa (Predicted) 3.52 ± 0.25[1]
LogP 1.97140[1]
Flash Point 115.9 °C[1]
Vapor Pressure 0.00392 mmHg at 25°C[1]
Refractive Index 1.511[1]

Table 3: Molecular Descriptors

DescriptorValueSource
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 1[1]
Exact Mass 172.03358575[1]
Heavy Atom Count 12[1]
Complexity 184[1]

Experimental Protocols

General Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized or procured chemical compound like this compound.

G General Experimental Workflow for Compound Characterization cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Spectroscopic Analysis cluster_3 Data Analysis and Reporting Sample_Acquisition Acquire/Synthesize Compound Purification Purification (e.g., Recrystallization, Chromatography) Sample_Acquisition->Purification Purity_Assessment Purity Assessment (e.g., HPLC, LC-MS) Purification->Purity_Assessment Melting_Point Melting Point Determination Purity_Assessment->Melting_Point Boiling_Point Boiling Point Determination (if applicable) Purity_Assessment->Boiling_Point Solubility_Testing Solubility Testing in Various Solvents Purity_Assessment->Solubility_Testing pKa_Determination pKa Determination (e.g., Potentiometric Titration) Purity_Assessment->pKa_Determination NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purity_Assessment->NMR_Spectroscopy IR_Spectroscopy Infrared (IR) Spectroscopy Purity_Assessment->IR_Spectroscopy Mass_Spectrometry Mass Spectrometry (MS) Purity_Assessment->Mass_Spectrometry Data_Analysis Data Analysis and Interpretation Melting_Point->Data_Analysis Boiling_Point->Data_Analysis Solubility_Testing->Data_Analysis pKa_Determination->Data_Analysis NMR_Spectroscopy->Data_Analysis IR_Spectroscopy->Data_Analysis Mass_Spectrometry->Data_Analysis Final_Report Final Characterization Report Data_Analysis->Final_Report

Caption: A generalized workflow for the physicochemical characterization of a chemical compound.

Methodologies for Key Experiments
  • Melting Point Determination: The melting point of a solid crystalline substance is a key indicator of its purity. It is typically determined using a melting point apparatus where a small, powdered sample is heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. For a pure substance, this range is narrow.

  • Solubility: The solubility of carboxylic acids in water is influenced by their ability to form hydrogen bonds.[2] For this compound, which is reported as insoluble in water, its solubility in various organic solvents such as ethanol, ether, and toluene would be determined by adding increasing amounts of the solid to a known volume of the solvent at a specific temperature until saturation is reached.[1][3]

  • pKa Determination: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For carboxylic acids, this is a critical parameter. The pKa can be determined experimentally by potentiometric titration. A solution of the acid is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored with a pH meter. The pKa is the pH at which the acid is half-neutralized.

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are powerful tools for elucidating the molecular structure. Spectra are recorded on a high-resolution NMR spectrometer, with the sample dissolved in a suitable deuterated solvent.[4] Chemical shifts, coupling constants, and integration values provide detailed information about the arrangement of atoms in the molecule.

    • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as C-F and aromatic C-H and C=C stretching vibrations.

    • Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule, which allows for the determination of its molecular weight and elemental composition. The exact mass can be used to confirm the molecular formula.[1]

This guide provides a foundational understanding of the physical properties of this compound for professionals in research and development. The provided data and generalized protocols are intended to support the synthesis, characterization, and application of this important chemical intermediate.

References

An In-Depth Technical Guide to 3,4-Difluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3,4-Difluoro-2-methylbenzoic acid (CAS No: 157652-31-8).[1][2][3] This fluorinated benzoic acid derivative is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty materials.[1][4] This document details its physicochemical properties, provides illustrative synthetic pathways, and outlines experimental protocols for its characterization using modern spectroscopic techniques.

Molecular Structure and Identification

This compound possesses a benzene ring substituted with two fluorine atoms at the 3 and 4 positions, a methyl group at the 2 position, and a carboxylic acid group at the 1 position.

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound[5]
CAS Number 157652-31-8[1][2][3]
Molecular Formula C₈H₆F₂O₂[1][2]
Molecular Weight 172.13 g/mol [1]
Canonical SMILES CC1=C(C=CC(=C1F)F)C(=O)O[1]
InChI Key AGUUCAUQWFAFPR-UHFFFAOYSA-N[6]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

Table 2: Physicochemical Data

PropertyValueReference
Physical Form White to pale-yellow or gray powder[6]
Melting Point 152-156 °C[1]
Boiling Point 268 °C at 760 mmHg[1]
Density 1.359 g/cm³[1]
Water Solubility Insoluble[1]
Flash Point 115.9 °C[1]
pKa (Predicted) 3.52 ± 0.25[1]

Synthesis and Experimental Protocols

While specific, detailed, and publicly available experimental protocols for the synthesis of this compound are limited, a general synthetic approach can be inferred from related preparations of fluorinated benzoic acids. A plausible synthetic route involves the carboxylation of a corresponding Grignard or organolithium reagent derived from a halogenated precursor. A potential, though not explicitly detailed, starting material is 1-bromo-3,4-difluoro-2-methyl-benzene.

Illustrative Synthetic Pathway

A generalized synthetic scheme is presented below. This pathway is illustrative and would require optimization for specific reaction conditions, reagents, and purification methods.

synthesis_pathway start 1-Bromo-3,4-difluoro-2-methylbenzene intermediate Organometallic Intermediate (Grignard or Organolithium) start->intermediate Organometallic Formation product This compound intermediate->product Carboxylation reagent1 Mg or n-BuLi in Dry Ether/THF reagent1->start reagent2 1. CO₂ (s) 2. H₃O⁺ reagent2->intermediate

Figure 2: Generalized Synthetic Pathway for this compound.

General Experimental Protocol for Synthesis (Hypothetical)

The following is a generalized, hypothetical protocol based on common organic synthesis techniques for similar compounds. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified personnel.

  • Formation of the Organometallic Reagent:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

    • Slowly add a solution of 1-bromo-3,4-difluoro-2-methylbenzene (1.0 equivalent) in the same anhydrous solvent via the dropping funnel to initiate the Grignard reaction. Gentle heating may be required to start the reaction.

    • Once the reaction begins, maintain a gentle reflux by controlling the rate of addition. After the addition is complete, continue stirring at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard solution in an ice-salt bath.

    • Carefully add crushed dry ice (solid carbon dioxide, an excess of ~3-4 equivalents) to the reaction mixture in portions, ensuring the temperature remains low.

    • Allow the mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Spectroscopic Characterization

The molecular structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic region will display complex splitting patterns due to both proton-proton and proton-fluorine couplings.

Table 3: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.0 - 7.5m2HAromatic CH
~ 2.3s3H-CH₃
~ 11 - 13br s1H-COOH

4.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The signals for the carbon atoms attached to fluorine will appear as doublets due to carbon-fluorine coupling.

Table 4: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ 165 - 170-COOH
~ 145 - 160 (d)C-F
~ 115 - 135Aromatic C & C-CH₃
~ 15 - 20-CH₃

4.1.3. Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, use proton decoupling and acquire a larger number of scans due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 5: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (carboxylic acid dimer)
~ 1700StrongC=O stretch (carboxylic acid)
~ 1600, ~1470MediumC=C stretch (aromatic ring)
~ 1200-1300StrongC-O stretch (carboxylic acid)
~ 1100-1250StrongC-F stretch
~ 920Broad, MediumO-H bend (out-of-plane, dimer)

4.2.1. Experimental Protocol for FTIR Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the mixture to a pellet die and press under high pressure to form a transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a number of scans to improve the signal-to-noise ratio.

    • A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis. Its applications are primarily in the following areas:

  • Pharmaceutical Synthesis: It is a key intermediate in the preparation of various active pharmaceutical ingredients (APIs), where the fluorine and methyl substituents can influence the compound's metabolic stability, binding affinity, and pharmacokinetic properties.

  • Agrochemical Development: The unique substitution pattern of this molecule makes it a valuable precursor for the synthesis of novel herbicides, insecticides, and fungicides.

  • Materials Science: It can be used in the synthesis of specialty polymers and other advanced materials where its specific electronic and physical properties are desired.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[6]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and material science industries. This technical guide has provided a detailed overview of its molecular structure, physicochemical properties, and general synthetic and characterization methodologies. The provided protocols and data serve as a foundation for researchers and professionals working with this compound.

References

An In-depth Technical Guide to the Synthesis of 3,4-Difluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3,4-difluoro-2-methylbenzoic acid, a key intermediate in the development of pharmaceuticals and agrochemicals. This document details two principal synthetic routes: the hydrolysis of its methyl ester and the carboxylation of a Grignard reagent derived from 2-bromo-1,2-difluoro-3-methylbenzene. Included are detailed experimental protocols, quantitative data, and process visualizations to facilitate replication and optimization in a laboratory setting.

Introduction

This compound (CAS No. 157652-31-8) is a valuable building block in organic synthesis.[1] Its utility stems from the presence of multiple functional groups: a carboxylic acid, a methyl group, and two fluorine atoms on the aromatic ring. These features allow for diverse chemical modifications, making it a crucial component in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] This guide explores the most common and effective methods for its preparation, providing the necessary technical details for its synthesis in a research and development environment.

Synthesis Pathways

Two primary pathways for the synthesis of this compound are discussed herein. The first involves the hydrolysis of the corresponding methyl ester, while the second, more direct route, utilizes the carboxylation of a Grignard reagent.

Pathway 1: Hydrolysis of this compound Methyl Ester

This pathway involves two key steps: the formation of the methyl ester and its subsequent hydrolysis to yield the final product.

A common method for the synthesis of the methyl ester intermediate is not explicitly detailed in readily available literature. However, a plausible approach involves the palladium-catalyzed carbonylation of 2-bromo-1,2-difluoro-3-methylbenzene in the presence of methanol.

The hydrolysis of this compound methyl ester to the carboxylic acid is a straightforward and high-yielding reaction.[2]

Experimental Protocol:

  • To a solution of this compound methyl ester in methanol, add an aqueous solution of sodium hydroxide.

  • Stir the mixture at 20 °C.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

  • Upon completion, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

  • Isolate the solid product by filtration, wash with water, and dry under vacuum.

Quantitative Data:

ParameterValueReference
Starting MaterialThis compound methyl ester[2]
ReagentsSodium hydroxide, Methanol, Water[2]
Temperature20 °C[2]
Yield97.7%[2]

Diagram of Pathway 1:

G cluster_0 Pathway 1: Hydrolysis Route Bromo_Intermediate 2-Bromo-1,2-difluoro- 3-methylbenzene Ester_Intermediate 3,4-Difluoro-2-methylbenzoic acid methyl ester Bromo_Intermediate->Ester_Intermediate Pd-catalyzed carbonylation, MeOH Final_Product 3,4-Difluoro-2-methylbenzoic acid Ester_Intermediate->Final_Product NaOH, H2O, MeOH, 20°C (Yield: 97.7%)

Pathway 1: From Bromo-intermediate to Final Product via Ester Hydrolysis.
Pathway 2: Carboxylation of a Grignard Reagent

This pathway offers a more direct route to the target molecule, starting from the corresponding bromo-derivative of 3,4-difluorotoluene.

The resulting 2-bromo-1,2-difluoro-3-methylbenzene is then converted to a Grignard reagent, which is subsequently carboxylated using carbon dioxide.

Experimental Protocol:

  • Grignard Reagent Formation:

    • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and a crystal of iodine in anhydrous diethyl ether.

    • Add a solution of 1-bromo-3,4-difluoro-2-methyl-benzene in anhydrous diethyl ether dropwise to initiate the reaction.

    • Maintain a gentle reflux by controlling the rate of addition.

    • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice-salt bath.

    • Bubble dry carbon dioxide gas through the solution or pour the Grignard reagent onto crushed dry ice.

    • Stir the mixture until the reaction is complete.

  • Work-up:

    • Quench the reaction mixture with a cold, dilute solution of a strong acid (e.g., HCl or H₂SO₄).

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by recrystallization.

Quantitative Data:

ParameterValueReference
Starting Material1-bromo-3,4-difluoro-2-methyl-benzene[2]
ReagentsMagnesium, Carbon dioxide, Diethyl ether[2]
Yield91.0%[2]

Diagram of Pathway 2:

G cluster_1 Pathway 2: Grignard Carboxylation Route Starting_Material 1,2-Difluoro-3-methylbenzene (3,4-Difluorotoluene) Bromo_Intermediate 2-Bromo-1,2-difluoro- 3-methylbenzene Starting_Material->Bromo_Intermediate Br2, Fe/I2, Glacial Acetic Acid Grignard_Reagent 2-Grignard-1,2-difluoro- 3-methylbenzene Bromo_Intermediate->Grignard_Reagent Mg, an. Et2O Final_Product 3,4-Difluoro-2-methylbenzoic acid Grignard_Reagent->Final_Product 1. CO2 2. H3O+ (Yield: 91.0%)

Pathway 2: Direct Carboxylation via a Grignard Reagent.

Comparative Analysis of Synthesis Pathways

FeaturePathway 1 (Hydrolysis)Pathway 2 (Grignard Carboxylation)
Number of Steps Two (ester formation and hydrolysis)Two (bromination and Grignard carboxylation)
Overall Yield Potentially high, dependent on ester formation yieldReported as 91.0% from the bromo-intermediate[2]
Reagents & Conditions Involves potentially hazardous Pd catalysts for esterification; hydrolysis is straightforward.Requires handling of pyrophoric Grignard reagents and anhydrous conditions.
Scalability Both pathways are amenable to scaling.Grignard reactions require careful control on a large scale.
Purity of Product High purity can be achieved through crystallization.High purity is achievable after purification.[1]

Conclusion

Both presented pathways offer viable routes for the synthesis of this compound. The choice of pathway will depend on the availability of starting materials, the scale of the synthesis, and the specific capabilities of the laboratory. The Grignard carboxylation route appears to be a more direct and well-documented method for obtaining the target compound. For researchers and drug development professionals, these detailed protocols and comparative data provide a solid foundation for the efficient and effective synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to 3,4-Difluoro-2-methylbenzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Difluoro-2-methylbenzoic acid is a key fluorinated building block in modern organic synthesis, particularly valued for its role as a crucial intermediate in the development of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] Its specific substitution pattern offers unique electronic properties and steric hindrance that are leveraged in the design of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and significant applications of this compound, with a focus on its role in the synthesis of the dry eye disease drug, Lifitegrast. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers and drug development professionals in their work with this versatile compound.

Introduction

Fluorinated organic molecules are of immense interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. This compound (CAS No. 157652-31-8) is a valuable member of this class of compounds. While a singular "discovery" of this compound is not prominently documented in the scientific literature, its emergence is tied to the broader development of synthetic methodologies for polysubstituted aromatic compounds, particularly the advancements in directed ortho-lithiation techniques. This method allows for the regioselective introduction of functional groups onto an aromatic ring, a critical step in the construction of complex molecules.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

PropertyValueReference
Molecular Formula C₈H₆F₂O₂[3]
Molecular Weight 172.13 g/mol [3]
Appearance White to off-white powder[1]
Melting Point 152-156 °C[1]
Boiling Point 268 °C at 760 mmHgN/A
Purity ≥97%N/A
CAS Number 157652-31-8[3]

Spectroscopic Data:

SpectrumPredicted/Expected Data
¹H NMR δ (ppm): ~10-13 (s, 1H, COOH), 7.0-7.8 (m, 2H, Ar-H), 2.2-2.5 (s, 3H, CH₃). The aromatic protons will exhibit complex splitting patterns due to fluorine coupling.
¹³C NMR δ (ppm): ~165-170 (C=O), ~150-160 (d, C-F), ~115-135 (aromatic C), ~15-20 (CH₃). The carbon atoms attached to fluorine will show characteristic splitting.
IR (KBr) ν (cm⁻¹): ~2500-3300 (O-H stretch, broad), ~1700 (C=O stretch), ~1600, 1480 (aromatic C=C stretch), ~1200-1300 (C-F stretch).

Synthesis of this compound

The most plausible and efficient synthetic route to this compound is through the directed ortho-lithiation of 1,2-difluoro-3-methylbenzene, followed by carboxylation. The methyl group in the starting material directs the lithiation to the adjacent ortho position (C2), which is then trapped with carbon dioxide to form the carboxylic acid.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_0 Step 1: Directed Ortho-Lithiation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Workup and Purification A 1,2-Difluoro-3-methylbenzene C Lithiated Intermediate A->C Addition at -78 °C B n-Butyllithium in THF B->C E Carboxylate Salt C->E Quenching D Dry Carbon Dioxide (gas or solid) D->E G Crude Product E->G Acidification F Aqueous Acid (e.g., HCl) F->G H Recrystallization G->H I Pure this compound H->I

Synthetic workflow for this compound.
Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for directed ortho-lithiation and carboxylation of similar substrates.

Materials:

  • 1,2-Difluoro-3-methylbenzene

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Dry carbon dioxide (from a cylinder or as dry ice)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1,2-difluoro-3-methylbenzene (1.0 eq) and anhydrous THF under a nitrogen atmosphere.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 2 hours.

  • Carboxylation: A stream of dry carbon dioxide gas is bubbled through the solution for 1 hour, or the reaction mixture is poured over an excess of crushed dry ice. The reaction is allowed to slowly warm to room temperature.

  • Workup: The reaction is quenched with water. The organic solvent is removed under reduced pressure. The aqueous layer is washed with ethyl acetate to remove any unreacted starting material. The aqueous layer is then acidified to pH 1-2 with 2 M HCl, resulting in the precipitation of the crude product.

  • Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude solid is then recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Application in Drug Development: Synthesis of Lifitegrast

This compound is a key starting material for the synthesis of Lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist used for the treatment of dry eye disease. The benzoic acid is typically converted to its corresponding acid chloride, which is then used in an amidation reaction to form a key intermediate in the Lifitegrast synthesis.

Logical Relationship in Lifitegrast Synthesis

The following diagram illustrates the role of this compound in the broader synthetic pathway of Lifitegrast.

G A This compound C 3,4-Difluoro-2-methylbenzoyl Chloride A->C Activation B Thionyl Chloride (SOCl₂) B->C E Amide Intermediate C->E Amidation D Key Amine Intermediate D->E F Further Synthetic Steps E->F G Lifitegrast F->G

Role of this compound in Lifitegrast synthesis.
Mechanism of Action of Lifitegrast: A Signaling Pathway

Lifitegrast functions by disrupting the T-cell mediated inflammatory cascade that is a hallmark of dry eye disease. It acts as an antagonist of the integrin LFA-1, preventing its interaction with its cognate ligand, intercellular adhesion molecule-1 (ICAM-1). This interaction is a critical step in T-cell activation, adhesion, and migration to inflammatory sites.

The diagram below outlines the signaling pathway inhibited by Lifitegrast.

G cluster_0 T-Cell cluster_1 Antigen Presenting Cell (APC) cluster_2 Inflammatory Cascade TCell T-Cell LFA1 LFA-1 ICAM1 ICAM-1 LFA1->ICAM1 Binding APC APC Activation T-Cell Activation & Proliferation ICAM1->Activation Leads to Lifitegrast Lifitegrast Lifitegrast->LFA1 Blocks Adhesion T-Cell Adhesion & Migration Activation->Adhesion Cytokine Cytokine Release Adhesion->Cytokine Inflammation Ocular Surface Inflammation Cytokine->Inflammation

Mechanism of action of Lifitegrast.

Conclusion

This compound is a synthetically valuable intermediate with significant applications in the pharmaceutical industry. Its preparation via directed ortho-lithiation highlights a powerful strategy for the regioselective functionalization of aromatic systems. The role of this compound in the synthesis of Lifitegrast underscores the importance of fluorinated building blocks in modern drug discovery. The information provided in this technical guide, including the proposed synthetic protocol and mechanistic diagrams, serves as a valuable resource for researchers working with this and related compounds. Further research into the development of more sustainable and scalable synthetic routes for fluorinated benzoic acids will continue to be an area of active investigation.

References

An In-depth Technical Guide to 3,4-Difluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro-2-methylbenzoic acid is a fluorinated aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of complex organic molecules. Its structural features, including the presence of two fluorine atoms and a methyl group on the benzene ring, make it a valuable building block in medicinal chemistry and materials science. The fluorine atoms can significantly modulate the physicochemical properties of molecules, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its synthesis, properties, and applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValue
CAS Number 157652-31-8
Molecular Formula C₈H₆F₂O₂
Molecular Weight 172.13 g/mol
Melting Point 152-156 °C
Boiling Point 268 °C at 760 mmHg
Appearance White to off-white crystalline powder
Solubility Insoluble in water

Synthesis of this compound

The primary synthetic route to this compound, as identified in the patent literature, involves the carboxylation of 2,3-difluorotoluene. This method is advantageous due to its directness and use of readily available starting materials.

Experimental Protocol (Plausible Reconstruction based on Patent Abstract)

The following is a plausible experimental protocol for the synthesis of this compound based on the abstract of patent CN102190624A, which describes the reaction of 2,3-difluorotoluene with carbon dioxide.

Materials:

  • 2,3-Difluorotoluene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry carbon dioxide (CO₂) gas or dry ice

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with 2,3-difluorotoluene and anhydrous THF under a nitrogen atmosphere.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 2 hours to ensure complete lithiation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Carboxylation: A stream of dry carbon dioxide gas is bubbled through the reaction mixture, or the mixture is poured over crushed dry ice, while maintaining a low temperature. The reaction is allowed to stir and slowly warm to room temperature overnight.

  • Work-up: The reaction is quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2). The aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford this compound as a white to off-white solid.

Synthesis Workflow

G Synthesis of this compound start Start step1 Dissolve 2,3-difluorotoluene in anhydrous THF start->step1 step2 Cool to -78 °C step1->step2 step3 Add n-Butyllithium dropwise step2->step3 step4 Stir for 2 hours at -78 °C step3->step4 step5 Introduce dry carbon dioxide step4->step5 step6 Warm to room temperature step5->step6 step7 Acidic work-up with HCl step6->step7 step8 Extract with ethyl acetate step7->step8 step9 Purify by recrystallization step8->step9 end_product This compound step9->end_product

Caption: A workflow diagram illustrating the synthesis of this compound.

Spectroscopic Characterization (Predicted)

Spectroscopic TechniquePredicted Key Features
¹H NMR Aromatic protons (doublets or multiplets), a singlet for the methyl group protons, and a broad singlet for the carboxylic acid proton.
¹³C NMR Signals for the aromatic carbons (some showing C-F coupling), a signal for the methyl carbon, and a downfield signal for the carboxylic acid carbon.
FT-IR (cm⁻¹) Broad O-H stretch (carboxylic acid dimer), C=O stretch (carboxylic acid), C-F stretches, and aromatic C-H and C=C stretches.
Mass Spectrometry (m/z) A molecular ion peak corresponding to the molecular weight (172.13), and characteristic fragmentation patterns including the loss of -OH and -COOH groups.

Applications in Drug Development

This compound is a key starting material in the synthesis of various pharmaceutically active compounds. The presence of the difluoro- and methyl- substitution pattern on the benzoic acid core provides a unique scaffold for the development of novel therapeutic agents. Its derivatives have been investigated for a range of biological activities, although specific signaling pathways directly involving this compound are not described in the literature, as it primarily serves as a building block.

The general workflow for utilizing this intermediate in drug discovery is outlined below.

G Role in Drug Discovery Workflow start_node This compound step_a Chemical Modification (e.g., amidation, esterification) start_node->step_a step_b Synthesis of Compound Library step_a->step_b step_c Biological Screening (in vitro assays) step_b->step_c step_d Lead Compound Identification step_c->step_d step_e Lead Optimization (Structure-Activity Relationship) step_d->step_e step_f Preclinical Development step_e->step_f end_node Drug Candidate step_f->end_node

Caption: A generalized workflow for the use of this compound in drug discovery.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its synthesis via the carboxylation of 2,3-difluorotoluene offers a direct route to this important building block. While detailed experimental and spectroscopic data are not widely published, its known properties and reactivity make it a compound of significant interest for researchers in the pharmaceutical and chemical industries. Further exploration of its applications is likely to lead to the development of novel molecules with important biological and material properties.

Spectroscopic Profile of 3,4-Difluoro-2-methylbenzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Core Physicochemical Data

A summary of the essential physical and chemical properties of 3,4-Difluoro-2-methylbenzoic acid is presented below.

PropertyValueReference
CAS Number 157652-31-8[1]
Molecular Formula C₈H₆F₂O₂[1]
Molecular Weight 172.13 g/mol [1]
Melting Point 152-156 °C[1]
Appearance White to pale-yellow or gray powder
Purity Typically >97%

Predicted Spectroscopic Data and Interpretation

Due to the limited availability of published experimental spectra for this compound, the following sections provide predicted data based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the acidic proton of the carboxylic acid.

  • Aromatic Region (δ 7.0-8.0 ppm): Two signals are expected for the two aromatic protons. The fluorine substituents will cause complex splitting patterns (doublets of doublets or triplets).

  • Methyl Protons (δ 2.2-2.5 ppm): A singlet corresponding to the three protons of the methyl group is expected in this region.

  • Carboxylic Acid Proton (δ 10.0-13.0 ppm): A broad singlet characteristic of a carboxylic acid proton, which is often exchangeable with D₂O.

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

  • Carbonyl Carbon (δ 165-175 ppm): The carboxylic acid carbonyl carbon will appear as a singlet in this downfield region.

  • Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons, with their chemical shifts and splitting patterns influenced by the fluorine and methyl substituents. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the carboxylic acid and the substituted benzene ring.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid) 3300-2500Broad
C-H Stretch (Aromatic) 3100-3000Medium
C-H Stretch (Methyl) 2980-2850Medium
C=O Stretch (Carboxylic Acid) 1710-1680Strong
C=C Stretch (Aromatic) 1600-1450Medium-Strong
C-F Stretch 1250-1000Strong
O-H Bend 1440-1395Medium
C-O Stretch 1320-1210Medium
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to yield a molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z = 172, corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • Loss of a hydroxyl radical (-OH, M-17) to give a fragment at m/z = 155.

    • Loss of a carboxyl group (-COOH, M-45) to give a fragment at m/z = 127.

    • Further fragmentation of the aromatic ring.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for solid aromatic carboxylic acids like this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube. The choice of solvent can affect the chemical shifts, particularly for the acidic proton.

  • Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

Instrument Parameters (Typical for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 (signal-to-noise dependent).

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-15 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Instrument Parameters (FT-IR):

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

Mass Spectrometry

Sample Introduction and Ionization (EI-MS):

  • Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

  • Heat the probe to vaporize the sample into the ion source.

  • Bombard the gaseous molecules with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

Data Acquisition:

  • Mass Range: Scan a suitable mass-to-charge (m/z) range, for example, m/z 40-300, to detect the molecular ion and key fragments.

  • The resulting mass spectrum will be a plot of relative ion abundance versus m/z.

Workflow and Visualization

The general workflow for the spectroscopic analysis of this compound can be visualized as follows:

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample Solid 3,4-Difluoro-2- methylbenzoic Acid NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample IR_Sample Prepare KBr Pellet Sample->IR_Sample MS_Sample Direct Insertion Probe Sample->MS_Sample NMR NMR Spectrometer (¹H and ¹³C) NMR_Sample->NMR IR FT-IR Spectrometer IR_Sample->IR MS Mass Spectrometer (EI-MS) MS_Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Splitting) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragments) MS->MS_Data Structure_Elucidation_Logic cluster_evidence Spectroscopic Evidence cluster_conclusion Structural Confirmation H_NMR ¹H NMR: Aromatic, Methyl, & Acidic Protons Structure Confirmed Structure of This compound H_NMR->Structure C_NMR ¹³C NMR: Carbonyl & Aromatic Carbons (C-F Coupling) C_NMR->Structure IR IR: C=O, O-H, & C-F Vibrations IR->Structure MS MS: Molecular Ion (m/z 172) & Fragmentation MS->Structure

References

An In-depth Technical Guide on the NMR and Mass Spectrometry Analysis of 3,4-Difluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of 3,4-Difluoro-2-methylbenzoic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted data to illustrate the expected analytical outcomes. The methodologies described are based on standard protocols for the analysis of small organic molecules.

Core Analytical Techniques: An Overview

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to elucidate the chemical environment of each atom.

Mass Spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. This information is critical for determining the molecular weight of a compound and can also be used to deduce its elemental composition and structure through the analysis of fragmentation patterns.

Experimental Protocols

The following sections outline generalized experimental protocols for acquiring NMR and mass spectrometry data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining high-resolution ¹H and ¹³C NMR spectra is as follows:

  • Sample Preparation:

    • Approximately 5-10 mg of the sample is accurately weighed for ¹H NMR and 20-50 mg for ¹³C NMR.

    • The sample is dissolved in 0.5-0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), in a clean NMR tube.

    • A small amount of Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Parameters (¹H NMR):

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is typically used.

    • Pulse Sequence: A standard single-pulse experiment is performed.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.

    • Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: A 100 MHz or higher frequency (corresponding to the ¹H frequency) is used.

    • Pulse Sequence: A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is used.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is often required due to the low natural abundance of ¹³C.

Mass Spectrometry (MS)

A general procedure for obtaining an electron ionization (EI) mass spectrum is as follows:

  • Sample Introduction:

    • A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

    • The sample is vaporized in the ion source.

  • Ionization:

    • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

  • Mass Analysis:

    • The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Data Presentation

The following tables summarize the predicted quantitative NMR and MS data for this compound.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 12.0broad singlet1H-COOH
~7.8 - 7.9multiplet1HAr-H
~7.1 - 7.2multiplet1HAr-H
~2.3singlet3H-CH₃

Disclaimer: The ¹H NMR data presented is predicted and may not exactly match experimental values.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~170C=O
~150-155 (d, JCF)C-F
~150-155 (d, JCF)C-F
~125-130Ar-C
~120-125Ar-C
~115-120Ar-C
~110-115Ar-C
~15-CH₃

Disclaimer: The ¹³C NMR data presented is predicted and may not exactly match experimental values.

Predicted Mass Spectrometry Data (EI-MS)

The molecular weight of this compound (C₈H₆F₂O₂) is 172.13 g/mol .

m/zProposed Fragment Ion
172[M]⁺• (Molecular Ion)
155[M - OH]⁺
127[M - COOH]⁺
109[C₆H₄F₂]⁺•

Disclaimer: The fragmentation data is based on typical fragmentation patterns of benzoic acids and should be considered theoretical.[1][2]

Visualizations

The following diagrams illustrate the logical workflow of the analytical process and a predicted fragmentation pathway for this compound.

analytical_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Interpretation Sample Sample Dissolution Dissolution Sample->Dissolution NMR_Spectroscopy NMR Spectroscopy Dissolution->NMR_Spectroscopy NMR Tube Mass_Spectrometry Mass Spectrometry Dissolution->Mass_Spectrometry Direct Infusion / GC NMR_Data ¹H and ¹³C NMR Spectra NMR_Spectroscopy->NMR_Data MS_Data Mass Spectrum Mass_Spectrometry->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation fragmentation_pathway M C₈H₆F₂O₂⁺• m/z = 172 (Molecular Ion) M_minus_OH [M-OH]⁺ m/z = 155 M->M_minus_OH - •OH M_minus_COOH [M-COOH]⁺ m/z = 127 M->M_minus_COOH - •COOH Aryl_Fragment [C₆H₄F₂]⁺• m/z = 109 M_minus_COOH->Aryl_Fragment - H₂O

References

Theoretical and Experimental Insights into 3,4-Difluoro-2-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3,4-Difluoro-2-methylbenzoic acid is a polysubstituted aromatic carboxylic acid. The presence of two fluorine atoms and a methyl group on the benzene ring significantly influences its electronic properties, acidity, and reactivity, making it a valuable building block in medicinal chemistry and materials science. Fluorine substitution is a common strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity. This guide consolidates the available information on this compound and provides a theoretical framework based on analogous compounds.

Theoretical Studies on Structural Analogs

Direct theoretical and computational studies on this compound are scarce. However, extensive research on fluorinated benzoic acid analogs, utilizing methods like Density Functional Theory (DFT), provides a solid foundation for predicting its molecular properties.

Molecular Geometry and Conformation

Computational studies on related molecules, such as 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid, have been performed using DFT at the B3LYP/6-311++G(d,p) level of theory to determine optimized ground-state geometries. For these analogs, the benzoic acid moiety is generally planar, with the carboxyl group showing a slight twist relative to the benzene ring. In the case of 3-Fluoro-4-methylbenzoic acid, a nearly planar molecular structure is observed, with a dihedral angle of 6.2(1)° between the benzene ring and the carboxyl group. It is, therefore, reasonable to predict that this compound also adopts a nearly planar conformation. The presence of the ortho-methyl group might induce a slightly larger dihedral angle due to steric hindrance with the carboxylic acid group.

Electronic Properties

The electronic properties of fluorinated benzoic acids, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding their reactivity and intermolecular interactions. DFT calculations on analogs indicate that the HOMO is typically localized on the benzene ring, while the LUMO is distributed over the carboxylic acid group. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. The presence of electron-withdrawing fluorine atoms is expected to lower both the HOMO and LUMO energy levels of this compound, potentially influencing its reactivity as an electrophile or nucleophile in various reactions.

Vibrational Frequencies

Theoretical vibrational analysis, often performed in conjunction with experimental FT-IR and FT-Raman spectroscopy, allows for the assignment of characteristic vibrational modes. For analogous fluorobenzoic acids, the calculated vibrational frequencies, when scaled, show good agreement with experimental data. Key vibrational modes for this compound are expected in the following regions:

  • O-H stretch (carboxylic acid): A broad band around 2500-3300 cm⁻¹

  • C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹

  • C-F stretch: Strong absorptions in the 1100-1300 cm⁻¹ region

  • C-H stretch (methyl and aromatic): In the 2850-3100 cm⁻¹ range

Experimental Data

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 157652-31-8[1]
Molecular Formula C₈H₆F₂O₂[1]
Molecular Weight 172.13 g/mol [1]
Appearance White to Pale-yellow or Gray Powder[2]
Melting Point 152-156 °C[1]
Boiling Point 268 °C at 760 mmHg[1]
Density 1.359 g/cm³[1]
pKa (Predicted) 3.52 ± 0.25[1]
Flash Point 115.9 °C[1]
Water Solubility Insoluble[1]
Spectroscopic Data
  • ¹H NMR: Signals corresponding to the two aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic protons would show complex splitting patterns due to coupling with each other and with the fluorine atoms.

  • ¹³C NMR: Resonances for the eight carbon atoms, with the carbon atoms directly bonded to fluorine exhibiting characteristic splitting (C-F coupling).

  • ¹⁹F NMR: Two distinct signals for the two non-equivalent fluorine atoms.

  • IR Spectroscopy: Characteristic absorption bands as outlined in the theoretical vibrational frequencies section.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from 1,2-difluoro-3-methylbenzene: a Friedel-Crafts acylation followed by a haloform reaction or oxidation.

Step 1: Friedel-Crafts Acylation of 1,2-Difluoro-3-methylbenzene

This reaction introduces an acetyl group onto the aromatic ring, ortho to the methyl group.

  • Materials:

    • 1,2-Difluoro-3-methylbenzene

    • Acetyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (DCM), anhydrous

    • Concentrated hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ice

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

    • Cool the suspension to 0 °C in an ice bath.

    • Add acetyl chloride (1.1 equivalents) dropwise to the suspension via the dropping funnel over 15 minutes, maintaining the temperature below 5 °C.

    • After the addition is complete, add a solution of 1,2-difluoro-3-methylbenzene (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes.

    • Remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2,3-difluoro-6-methylphenyl)ethan-1-one.

    • Purify the product by column chromatography on silica gel or by distillation under reduced pressure.

Step 2: Haloform Reaction to form this compound

This step converts the acetyl group to a carboxylic acid.

  • Materials:

    • 1-(2,3-difluoro-6-methylphenyl)ethan-1-one (from Step 1)

    • Sodium hypochlorite solution (bleach)

    • Sodium hydroxide (NaOH)

    • Sodium sulfite

    • Concentrated hydrochloric acid (HCl)

    • Diethyl ether

  • Procedure:

    • In a round-bottom flask, dissolve 1-(2,3-difluoro-6-methylphenyl)ethan-1-one (1.0 equivalent) in a suitable solvent like dioxane or tetrahydrofuran (THF).

    • Add an aqueous solution of sodium hydroxide (e.g., 2 M).

    • Cool the mixture in an ice bath and add sodium hypochlorite solution (excess) dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Quench the excess hypochlorite by adding a saturated solution of sodium sulfite.

    • Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material.

    • Carefully acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid in an ice bath. A precipitate should form.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization Methods
  • Melting Point: Determined using a standard melting point apparatus.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆.

  • Infrared (IR) Spectroscopy: Recorded on an FT-IR spectrometer, typically using KBr pellets or as a thin film.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Haloform Reaction 1_2_difluoro_3_methylbenzene 1,2-Difluoro-3-methylbenzene reagents1 1. Acetyl Chloride, AlCl₃ 2. Dichloromethane intermediate 1-(2,3-Difluoro-6-methylphenyl)ethan-1-one reagents1->intermediate reagents2 1. NaOH, NaOCl 2. HCl product This compound reagents2->product

Caption: Synthetic pathway for this compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_analysis_methods Analytical Techniques Synthesis Synthesis of Crude Product Purification Recrystallization / Column Chromatography Synthesis->Purification Characterization Structural & Purity Analysis Purification->Characterization NMR NMR (¹H, ¹³C, ¹⁹F) Characterization->NMR IR FT-IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS MP Melting Point Analysis Characterization->MP

Caption: General experimental workflow for synthesis and characterization.

Conclusion

This compound is a valuable fluorinated building block with significant potential in various fields of chemical research and development. Although direct theoretical studies on this molecule are limited, a robust understanding of its properties can be inferred from the extensive computational and experimental data available for its structural analogs. This guide provides a consolidated resource, including a detailed synthetic protocol and expected analytical data, to facilitate further research and application of this compound. The provided workflows and data tables offer a practical reference for scientists working with this and related molecules.

References

3,4-Difluoro-2-methylbenzoic Acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for 3,4-Difluoro-2-methylbenzoic acid. The information is compiled from available safety data sheets (SDS) for the compound and its structural analogs. This guide is intended to supplement, not replace, formal safety training and institutional protocols.

Hazard Identification and Classification

This compound and its close isomers are classified as hazardous. The primary routes of exposure are inhalation, skin contact, and eye contact. Based on data for structurally similar compounds, the following GHS classifications are anticipated.[1][2]

Table 1: GHS Hazard Classification

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation 2 H315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye Irritation 2A / 2 H319: Causes serious eye irritation.[1][2]

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1] |

Signal Word: Warning[1][2]

Hazard Pictogram:

  • GHS07 (Exclamation Mark)[1]

Potential Health Effects:

  • Inhalation: May cause respiratory irritation.[1] Removing the individual from the contaminated area to fresh air is a primary first aid measure.[1][3]

  • Skin Contact: Causes skin irritation.[1][2] Promptly flush skin with running water.[3]

  • Eye Contact: Causes serious eye irritation.[1][2] Immediate and thorough irrigation of the eyes is necessary.[1][3]

  • Ingestion: While first aid is not generally required, giving a glass of water is recommended.[3] Do NOT induce vomiting.[1]

Exposure Controls and Personal Protection

Proper engineering controls and personal protective equipment (PPE) are critical to minimize exposure when handling this compound.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Facilities should be equipped with an eyewash fountain and a safety shower in the immediate vicinity of any potential exposure.[1]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale and Citations
Eye/Face Protection Chemical safety goggles or glasses. A face shield may be required for splash-prone activities. To prevent serious eye irritation from dust or splashes.[1][4][5]
Skin Protection Protective gloves (e.g., Nitrile).[1] A lab coat and full-length pants are mandatory. To prevent skin irritation upon contact.[1][2][4] Contaminated clothing should be removed and washed before reuse.[2]

| Respiratory Protection | Required if dust is generated and ventilation is inadequate. Use a NIOSH-approved respirator. | To prevent respiratory tract irritation.[1][4] |

Handling and Storage

Adherence to proper handling and storage protocols is essential for maintaining chemical integrity and ensuring laboratory safety.

Handling:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Avoid the formation and inhalation of dust.[1][4]

  • Use only in a well-ventilated area or fume hood.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

  • Use secondary containment trays when handling or pouring the acid.

Storage:

  • Store in a dry, cool, and well-ventilated place.[1][5]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[1]

  • Store locked up.[1]

  • Incompatible Materials: Store away from strong oxidizing agents and strong bases.[1][6]

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sop Review SOP & MSDS prep_ppe Don Personal Protective Equipment (PPE) prep_sop->prep_ppe prep_area Prepare Ventilated Work Area (Fume Hood) prep_ppe->prep_area handle_retrieve Retrieve Chemical from Storage prep_area->handle_retrieve Proceed to Handling handle_dispense Dispense Required Amount in Hood handle_retrieve->handle_dispense handle_close Securely Close Containers handle_dispense->handle_close post_return Return Chemical to Storage handle_close->post_return Proceed to Post-Handling post_clean Clean Work Area & Decontaminate post_return->post_clean post_dispose Dispose of Waste Properly post_clean->post_dispose post_remove_ppe Remove PPE & Wash Hands post_dispose->post_remove_ppe

Caption: Workflow for the safe handling of this compound.

First-Aid and Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Table 3: First-Aid Measures

Exposure Route Procedure Citations
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [1][3]
Skin Contact Take off contaminated clothing. Flush skin and hair with running water and soap if available for at least 15 minutes. Seek medical attention if irritation occurs or persists. [1][2][3]
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell. [1][3]

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately give a glass of water. If in doubt, contact a Poisons Information Centre or a doctor. |[1][3] |

Fire-Fighting Measures:

  • The substance is non-combustible.[3]

  • Use extinguishing media suitable for the surrounding fire, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3]

  • Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[3]

  • During a fire, corrosive or toxic gases (e.g., carbon oxides, hydrogen fluoride) may be generated.[1]

Accidental Release Measures (Spills):

  • Personal Precautions: Evacuate unnecessary personnel.[1] Wear appropriate PPE as described in Section 2. Avoid breathing and creating dust.[1]

  • Environmental Precautions: Prevent spillage from entering drains or water courses.[3]

  • Cleanup: For solid spills, sweep or shovel the material into a suitable, labeled container for disposal.[1] Avoid raising dust. Clean the affected area thoroughly.

SpillResponse spill_detected Spill Detected assess_spill Assess Spill Size & Immediate Risk spill_detected->assess_spill spill_size Spill Size? assess_spill->spill_size small_spill Small Spill (<20g, contained) spill_size->small_spill Small large_spill Large Spill or Poor Ventilation spill_size->large_spill Large don_ppe Ensure Full PPE is Worn small_spill->don_ppe evacuate Evacuate Area Alert Others large_spill->evacuate contain_spill Contain Spill (Use Spill Kit) don_ppe->contain_spill cleanup Carefully Sweep/Shovel into Waste Container contain_spill->cleanup decontaminate Decontaminate Area cleanup->decontaminate report Report Incident decontaminate->report call_emergency Call Emergency Response (e.g., EHS) evacuate->call_emergency call_emergency->report

Caption: Emergency response workflow for a chemical spill.

Physical, Chemical, and Toxicological Properties

Quantitative data for this compound is not widely available. The table below includes data for a closely related isomer, p-Toluic acid (4-Methylbenzoic acid), to provide context.

Table 4: Physicochemical Properties (p-Toluic acid as reference)

Property Value
Molecular Formula C8H6F2O2
Molecular Weight 172.13 g/mol
Physical State Solid
Melting Point 102 - 104 °C (for 2,3,5-Trifluoro-4-methylbenzoic acid)
Boiling Point 258 - 259 °C (for 2,3,5-Trifluoro-4-methylbenzoic acid)

| Solubility | No data available. Likely low water solubility. |

Toxicological Information:

  • No specific acute toxicity data (e.g., LD50, LC50) is available for this compound in the reviewed sources.

  • The primary toxicological concerns are irritation to the skin, eyes, and respiratory system.[1][2]

  • No components of this product or its close analogs are listed as carcinogens by IARC, ACGIH, NTP, or OSHA.[7]

Experimental Protocols

The safety data sheets reviewed for this guide do not contain detailed experimental protocols for the toxicological or safety assessments performed. They classify hazards based on established criteria (e.g., GHS), but the underlying raw data and specific methodologies are not provided. Researchers should refer to standard OECD or NIOSH guidelines for chemical hazard testing.

Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

  • Dispose of contents and container to an approved waste disposal plant.[1]

  • Do not allow the product to enter drains or waterways.[3]

  • Contaminated packaging should be treated as the chemical itself.

References

An In-depth Technical Guide to the Material Safety of 3,4-Difluoro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for 3,4-Difluoro-2-methylbenzoic acid (CAS No. 157652-31-8), a compound utilized as a raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs.[1] The following sections detail its hazards, handling procedures, and physical and chemical properties to ensure its safe use in a laboratory and development setting.

Section 1: Identification and Physicochemical Properties

This compound is a white to pale-yellow or gray powder.[2] Key identifiers and physical properties are summarized below.

PropertyValue
IUPAC Name This compound
CAS Number 157652-31-8
Molecular Formula C8H6F2O2
Molecular Weight 172.13 g/mol
Melting Point 152-156 °C
Boiling Point 268 °C at 760 mmHg
Flash Point 115.9 °C
Density 1.359 g/cm³
Water Solubility Insoluble
Appearance White to Pale-yellow or Gray Powder[2]

Data sourced from LookChem[1] and Sigma-Aldrich[2].

Section 2: Hazard Identification and GHS Classification

According to supplier Safety Data Sheets, this compound is classified as a hazardous substance. The primary hazards are related to irritation and potential harm upon ingestion or inhalation.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H312: Harmful in contact with skin.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H332: Harmful if inhaled.[2]

  • H335: May cause respiratory irritation.[2]

Signal Word: Warning[2]

The Globally Harmonized System (GHS) pictograms associated with these hazards are illustrated in the diagram below.

GHS Pictograms for this compound.

Section 3: Safe Handling and Emergency Protocols

Proper handling and emergency preparedness are critical when working with this compound. The following sections outline recommended procedures.

3.1 Personal Protective Equipment (PPE) and Handling

A risk assessment should precede handling. Standard laboratory practice dictates the use of the following PPE:

  • Eye Protection: Chemical safety goggles or glasses.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: Laboratory coat and appropriate protective clothing.

  • Respiratory Protection: Use in a well-ventilated area or under a fume hood. If dust is generated, a NIOSH-approved respirator is necessary.

The logical workflow for ensuring safe handling is depicted below.

Safe_Handling_Workflow cluster_workflow Safe Handling Workflow start Start: Prepare to Handle Chemical assess 1. Conduct Risk Assessment start->assess ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe ventilation 3. Ensure Proper Ventilation (Fume Hood) ppe->ventilation handle 4. Handle Substance with Care (Avoid Dust Generation) ventilation->handle storage 5. Store Properly (Sealed, Dry, Room Temp) handle->storage end End: Procedure Complete storage->end

Workflow for the safe handling of chemical substances.

3.2 First Aid Measures

In the event of exposure, follow these first aid protocols.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
Skin Contact Remove contaminated clothing. Flush skin with plenty of water and soap.[3] Seek medical attention if irritation occurs.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[3] Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Give a glass of water.[3] Contact a Poison Information Centre or a doctor.[3]

A decision-making diagram for first aid response is provided below.

First_Aid_Response cluster_first_aid First Aid Decision Tree exposure Exposure Event Occurs route Identify Exposure Route exposure->route inhalation Inhalation: Move to Fresh Air route->inhalation Inhaled skin Skin Contact: Rinse with Water/Soap route->skin Skin eye Eye Contact: Rinse with Water (15 min) route->eye Eyes ingestion Ingestion: Give Water, Do Not Vomit route->ingestion Swallowed seek_medical Seek Medical Attention inhalation->seek_medical If breathing is difficult skin->seek_medical If irritation persists eye->seek_medical ingestion->seek_medical

First aid response diagram for chemical exposure.

3.3 Fire-Fighting Measures

While the substance itself is non-combustible, containers may burn in a fire, potentially emitting corrosive fumes.[3]

  • Suitable Extinguishing Media: There is no restriction on the type of extinguisher. Use media suitable for the surrounding fire.[3]

  • Specific Hazards: May emit corrosive fumes.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[3]

Section 4: Toxicological and Ecological Information

4.1 Toxicological Information

Detailed toxicological studies for this compound are not widely available in the public domain. The hazard classifications are based on the properties of similar chemical structures. The primary known effects are:

  • Acute Effects: Harmful if swallowed, inhaled, or in contact with skin.[2] Causes irritation to the skin, eyes, and respiratory tract.[2]

  • Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a carcinogen by IARC, NTP, or OSHA.[4]

4.2 Experimental Protocols

The hazard classifications are typically derived from standardized tests, such as those established by the Organisation for Economic Co-operation and Development (OECD). While specific test results for this compound are not provided in the searched documents, the methodologies would follow protocols such as:

  • OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method.

  • OECD Test Guideline 404: Acute Dermal Irritation/Corrosion.

  • OECD Test Guideline 405: Acute Eye Irritation/Corrosion.

These protocols involve administering the substance to laboratory animals (e.g., rats, rabbits) under controlled conditions and observing for signs of toxicity, irritation, or mortality over a specified period.

Section 5: Disposal Considerations

Waste material should be disposed of in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service to manage the disposal of this material. Do not allow the product to enter drains.[4][5]

Disclaimer: This document is intended as an in-depth technical guide for trained professionals and is based on publicly available safety data sheets. It is not a substitute for a formal risk assessment. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4-Difluoro-2-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro-2-methylbenzoic acid and its derivatives are valuable intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The presence of fluorine atoms can significantly enhance the biological activity, metabolic stability, and lipophilicity of molecules, making these compounds attractive building blocks for drug discovery.[2] This document provides detailed protocols for a plausible synthetic route to this compound, starting from 1,2-difluoro-3-methylbenzene. The synthesis involves a four-step sequence: nitration, reduction of the nitro group, diazotization followed by cyanation (Sandmeyer reaction), and subsequent hydrolysis of the nitrile to the desired carboxylic acid.

Overall Synthetic Workflow

The synthesis of this compound can be achieved through the following multi-step process.

G Start Start: 1,2-Difluoro-3-methylbenzene Step1 Step 1: Nitration Start->Step1 Step2 Step 2: Reduction Step1->Step2 Step3 Step 3: Diazotization & Cyanation (Sandmeyer Reaction) Step2->Step3 Step4 Step 4: Hydrolysis Step3->Step4 End End Product: this compound Step4->End

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1,2-Difluoro-3-methyl-4-nitrobenzene (Nitration)

This protocol describes the nitration of 1,2-difluoro-3-methylbenzene to introduce a nitro group at the 4-position. The methyl group is an ortho-, para-director, and the position para to the methyl group is favored.

Reaction Pathway:

G 1,2-Difluoro-3-methylbenzene 1,2-Difluoro-3-methylbenzene 1,2-Difluoro-3-methyl-4-nitrobenzene 1,2-Difluoro-3-methyl-4-nitrobenzene 1,2-Difluoro-3-methylbenzene->1,2-Difluoro-3-methyl-4-nitrobenzene HNO3, H2SO4

Caption: Nitration of 1,2-difluoro-3-methylbenzene.

Materials:

  • 1,2-Difluoro-3-methylbenzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice Bath

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid to prepare the nitrating mixture.

  • While maintaining the temperature between 0-10 °C, add 1,2-difluoro-3-methylbenzene dropwise to the nitrating mixture with vigorous stirring.

  • After the addition is complete, continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly over crushed ice and extract the product with dichloromethane.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure 1,2-difluoro-3-methyl-4-nitrobenzene.

Quantitative Data (Representative):

ParameterValue
Starting Material1,2-Difluoro-3-methylbenzene
Key ReagentsConc. HNO₃, Conc. H₂SO₄
Reaction Time2 - 4 hours
Temperature0 - 10 °C to Room Temperature
Typical Yield85 - 95%
Purity (post-purification)>98%
Step 2: Synthesis of 3,4-Difluoro-2-methylaniline (Reduction)

This protocol details the reduction of the nitro group of 1,2-difluoro-3-methyl-4-nitrobenzene to an amino group.

Reaction Pathway:

G 1,2-Difluoro-3-methyl-4-nitrobenzene 1,2-Difluoro-3-methyl-4-nitrobenzene 3,4-Difluoro-2-methylaniline 3,4-Difluoro-2-methylaniline 1,2-Difluoro-3-methyl-4-nitrobenzene->3,4-Difluoro-2-methylaniline Fe, HCl or H2, Pd/C

Caption: Reduction of 1,2-difluoro-3-methyl-4-nitrobenzene.

Materials:

  • 1,2-Difluoro-3-methyl-4-nitrobenzene

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Water

  • Sodium Carbonate (Na₂CO₃)

  • Ethyl Acetate

  • Celite®

Procedure:

  • Suspend 1,2-difluoro-3-methyl-4-nitrobenzene and iron powder in a mixture of ethanol and water in a round-bottom flask.

  • Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

  • Continue refluxing for 2-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium carbonate.

  • Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with ethyl acetate.

  • Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3,4-difluoro-2-methylaniline.

Quantitative Data (Representative):

ParameterValue
Starting Material1,2-Difluoro-3-methyl-4-nitrobenzene
Key ReagentsFe, HCl
Reaction Time2 - 6 hours
TemperatureReflux
Typical Yield80 - 90%
Purity (post-workup)>95%
Step 3: Synthesis of 2-Cyano-3,4-difluorotoluene (Sandmeyer Reaction)

This protocol describes the conversion of 3,4-difluoro-2-methylaniline to the corresponding nitrile via a Sandmeyer reaction.[3][4]

Reaction Pathway:

G cluster_0 Diazotization cluster_1 Cyanation 3,4-Difluoro-2-methylaniline 3,4-Difluoro-2-methylaniline Diazonium Salt Diazonium Salt 3,4-Difluoro-2-methylaniline->Diazonium Salt NaNO2, H2SO4 2-Cyano-3,4-difluorotoluene 2-Cyano-3,4-difluorotoluene Diazonium Salt->2-Cyano-3,4-difluorotoluene CuCN, KCN G 2-Cyano-3,4-difluorotoluene 2-Cyano-3,4-difluorotoluene This compound This compound 2-Cyano-3,4-difluorotoluene->this compound H2SO4, H2O, Heat

References

Application Notes and Protocols: 3,4-Difluoro-2-methylbenzoic Acid in the Development of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 3,4-difluoro-2-methylbenzoic acid as a key building block in the synthesis of novel kinase inhibitors. The strategic incorporation of the 3,4-difluoro-2-methylbenzoyl moiety can significantly influence the biological activity and pharmacokinetic properties of the resulting compounds.

Introduction

Fluorinated organic molecules are of paramount importance in modern medicinal chemistry, with a significant percentage of blockbuster drugs containing at least one fluorine atom. The introduction of fluorine can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a versatile synthetic intermediate that has proven valuable in the design of complex, biologically active molecules. Its unique substitution pattern offers a scaffold that can be elaborated to generate potent and selective drug candidates.

Application in Kinase Inhibitor Design

Protein kinases are a crucial class of enzymes that regulate a wide array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinase inhibitors have become a major focus of drug discovery efforts.

A notable application of this compound is in the synthesis of N-aryl-3,4-difluoro-2-methylbenzamides, which have been identified as potent inhibitors of several protein kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR/KDR) and Fibroblast Growth Factor Receptor (FGFR). These kinases are key players in tumor angiogenesis and proliferation.

The 3,4-difluoro-2-methylbenzoyl scaffold serves as a key structural element that can be readily modified to explore structure-activity relationships (SAR) and optimize inhibitory potency and selectivity. The fluorine atoms can engage in favorable interactions with the kinase active site, while the methyl group can provide steric hindrance to orient the molecule for optimal binding.

Quantitative Data: In Vitro Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of a series of N-aryl-3,4-difluoro-2-methylbenzamide derivatives against various protein kinases. The data is compiled from patent literature (WO2017132886A1).

Compound IDR Group (Substitution on the aniline ring)KDR IC50 (nM)FGFR1 IC50 (nM)PDGFRβ IC50 (nM)c-Kit IC50 (nM)
1 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl1.55.210.13.7
2 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl2.16.812.54.1
3 4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl3.58.115.35.9
4 4-((4-isopropylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl1.86.111.24.5

Experimental Protocols

General Synthesis of N-aryl-3,4-difluoro-2-methylbenzamides

This protocol describes a general method for the amide coupling of this compound with a substituted aniline.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the substituted aniline (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash successively with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-aryl-3,4-difluoro-2-methylbenzamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the in vitro inhibitory activity of the synthesized compounds against a specific protein kinase.

Materials:

  • Synthesized N-aryl-3,4-difluoro-2-methylbenzamide compounds

  • Recombinant human kinase (e.g., KDR, FGFR1)

  • Kinase substrate (e.g., a specific peptide)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • In a microplate, add the kinase, the appropriate substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to a control (reaction with no inhibitor).

  • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start_Materials This compound + Substituted Aniline Amide_Coupling Amide Coupling (EDCI, HOBt, DIPEA) Start_Materials->Amide_Coupling Workup_Purification Workup and Purification Amide_Coupling->Workup_Purification Final_Product N-aryl-3,4-difluoro-2-methylbenzamide Workup_Purification->Final_Product Kinase_Assay In Vitro Kinase Assay Final_Product->Kinase_Assay Data_Analysis IC50 Determination Kinase_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: General workflow for the synthesis and biological evaluation of N-aryl-3,4-difluoro-2-methylbenzamides.

kinase_inhibition cluster_kinase Kinase Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates ATP_Binding_Site ATP Binding Site ATP ATP ATP->ATP_Binding_Site Binds Substrate Substrate Substrate->Kinase Binds Inhibitor Inhibitor (3,4-difluoro-2-methyl- benzamide derivative) Inhibitor->ATP_Binding_Site Competitively Binds

Caption: Mechanism of competitive kinase inhibition by N-aryl-3,4-difluoro-2-methylbenzamide derivatives.

Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized based on specific experimental conditions and safety considerations. Always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis or biological assay.

Application Notes and Protocols for 3,4-Difluoro-2-methylbenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro-2-methylbenzoic acid is a versatile, fluorinated building block increasingly utilized in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals.[1][2] Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a methyl group on the benzoic acid core, offers chemists a valuable synthon for introducing specific pharmacophores and modulating the physicochemical properties of target compounds. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, while the carboxylic acid and the methyl group provide reactive handles for a variety of chemical transformations.

This document provides detailed application notes and experimental protocols for the use of this compound as a key starting material in the synthesis of bioactive molecules, with a focus on its application in the development of kinase inhibitors.

Key Applications

This compound serves as a crucial intermediate in the synthesis of:

  • Pharmaceuticals: It is a key component in the synthesis of various active pharmaceutical ingredients (APIs), including potent and selective kinase inhibitors for oncology and other therapeutic areas.

  • Agrochemicals: This building block is employed in the development of novel pesticides and herbicides.

  • Specialty Chemicals: Its unique properties are also leveraged in the creation of advanced materials.

Featured Application: Synthesis of a TRK Kinase Inhibitor

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that have emerged as important targets in oncology. Fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes are oncogenic drivers in a wide range of tumors. This section details the use of this compound in the synthesis of a potent TRK kinase inhibitor, as described in patent WO 2012/116424 A1.

Reaction Scheme: Amide Coupling

The core of this synthetic approach involves an amide bond formation between this compound and a substituted pyrazole amine. This reaction is a cornerstone of medicinal chemistry for linking molecular fragments.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product 3,4-Difluoro-2-methylbenzoic_acid This compound Reagents HATU, DIPEA Amine 5-(3-Amino-1H-pyrazol-1-yl)-2-chlorobenzonitrile Product N-(1-(4-Chloro-3-cyanophenyl)-1H-pyrazol-3-yl)-3,4-difluoro-2-methylbenzamide (TRK Kinase Inhibitor Precursor) Reagents->Product Solvent DMF Temperature Room Temperature

Caption: Amide coupling of this compound.

Experimental Protocol: Synthesis of N-(1-(4-chloro-3-cyanophenyl)-1H-pyrazol-3-yl)-3,4-difluoro-2-methylbenzamide

This protocol is adapted from the experimental procedures described in patent WO 2012/116424 A1.

Materials:

  • This compound

  • 5-(3-Amino-1H-pyrazol-1-yl)-2-chlorobenzonitrile

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add 5-(3-amino-1H-pyrazol-1-yl)-2-chlorobenzonitrile (1.0 eq).

  • Add DIPEA (3.0 eq) to the mixture.

  • Add HATU (1.1 eq) portion-wise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(1-(4-chloro-3-cyanophenyl)-1H-pyrazol-3-yl)-3,4-difluoro-2-methylbenzamide.

Quantitative Data
Starting MaterialProductCoupling ReagentBaseSolventYield (%)
This compoundN-(1-(4-Chloro-3-cyanophenyl)-1H-pyrazol-3-yl)-3,4-difluoro-2-methylbenzamideHATUDIPEADMF85

Data extracted from patent WO 2012/116424 A1.

General Workflow for Utilizing this compound

The following diagram illustrates a typical workflow for the synthesis of bioactive molecules starting from this compound.

G cluster_0 Synthesis Planning cluster_1 Key Reactions cluster_2 Purification and Analysis cluster_3 Biological Evaluation Start This compound Activation Carboxylic Acid Activation Start->Activation Amide_Coupling Amide Coupling Activation->Amide_Coupling Esterification Esterification Activation->Esterification Other_Reactions Other Transformations Activation->Other_Reactions Purification Purification (Chromatography, Recrystallization) Amide_Coupling->Purification Esterification->Purification Other_Reactions->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis Bio_Assay Biological Assays Analysis->Bio_Assay

Caption: General synthetic workflow.

Signaling Pathway Context: TRK Kinase Inhibition

The synthesized N-(1-(4-chloro-3-cyanophenyl)-1H-pyrazol-3-yl)-3,4-difluoro-2-methylbenzamide acts as an inhibitor of the TRK signaling pathway. Understanding this pathway is crucial for drug development professionals.

G Ligand Neurotrophin TRK_Receptor TRK Receptor Ligand->TRK_Receptor Dimerization Dimerization & Autophosphorylation TRK_Receptor->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR PLCg PLCγ Pathway Dimerization->PLCg Cell_Survival Cell Survival & Proliferation RAS_RAF_MEK_ERK->Cell_Survival PI3K_AKT_mTOR->Cell_Survival PLCg->Cell_Survival Inhibitor TRK Kinase Inhibitor (Derived from this compound) Inhibitor->Dimerization Inhibits

Caption: Simplified TRK signaling pathway and inhibition.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. The provided protocol for its use in an amide coupling reaction to generate a TRK kinase inhibitor precursor showcases its utility in modern drug discovery. The strategic incorporation of this fluorinated synthon can lead to the development of novel therapeutics with improved pharmacological profiles. Researchers are encouraged to explore the diverse reactivity of this compound to access a wide range of chemical structures for various applications.

References

Application Notes and Protocols: Synthesis of 3,4-Difluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 3,4-Difluoro-2-methylbenzoic acid, a key intermediate in the development of pharmaceuticals and other specialty chemicals. The primary method detailed is the ortho-lithiation of 1,2-difluoro-3-methylbenzene followed by carboxylation. This approach offers a reliable and scalable route to the target compound. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

This compound (CAS No: 157652-31-8) is a valuable building block in organic synthesis.[1][2] Its fluorinated and methylated phenyl structure makes it a crucial component in the synthesis of various biologically active molecules, including pharmaceutical ingredients and agrochemicals. The presence of fluorine atoms can significantly alter the metabolic stability, binding affinity, and lipophilicity of drug candidates. This application note outlines a robust laboratory-scale synthesis of this important intermediate.

Chemical Properties and Data

PropertyValueReference
Molecular FormulaC₈H₆F₂O₂[1]
Molecular Weight172.13 g/mol [1]
Melting Point152-156 °C[1]
Boiling Point268 °C at 760 mmHg[1]
Density1.359 g/cm³[2]
AppearanceOff-white to white powder[2]
Purity≥97%[3]
SolubilityInsoluble in water[1]

Synthesis Pathway

The described synthesis proceeds via a two-step process:

  • Ortho-lithiation: 1,2-Difluoro-3-methylbenzene is treated with a strong base, such as n-butyllithium (n-BuLi), to selectively deprotonate the position ortho to the methyl group.

  • Carboxylation: The resulting lithiated intermediate is quenched with solid carbon dioxide (dry ice) to introduce the carboxylic acid functionality.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product A 1,2-Difluoro-3-methylbenzene D Ortho-lithiation in THF (-78 °C) A->D B n-Butyllithium (n-BuLi) B->D C Carbon Dioxide (CO₂) E Carboxylation (-78 °C to RT) C->E D->E Lithiated Intermediate F Aqueous Workup (HCl) E->F G This compound F->G

Experimental Protocol

Materials:

  • 1,2-Difluoro-3-methylbenzene

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Solid carbon dioxide (dry ice)

  • Hydrochloric acid (HCl), 2 M

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Low-temperature thermometer

  • Inert gas supply (Argon or Nitrogen)

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup:

    • A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and an inert gas inlet is dried in an oven and allowed to cool under a stream of argon or nitrogen.

    • To the flask, add 1,2-difluoro-3-methylbenzene (1.0 eq) and anhydrous THF (100 mL).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ortho-lithiation:

    • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) to the stirred solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

    • Stir the reaction mixture at -78 °C for 2 hours.

  • Carboxylation:

    • Carefully add crushed dry ice (excess, ~5 eq) to the reaction mixture in small portions. A gentle exotherm may be observed.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Isolation:

    • Quench the reaction by slowly adding 2 M HCl (50 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield this compound as a white to off-white solid.

Data Summary

Reactant/ProductMolecular Weight ( g/mol )MolesEquivalents
1,2-Difluoro-3-methylbenzene128.13Calculated1.0
n-Butyllithium64.06Calculated1.1
This compound172.13Theoretical Yield-

Note: The exact quantities should be calculated based on the desired scale of the reaction.

Logical Relationship of Synthesis Steps

logical_flow

Safety Precautions

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • The reaction should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • The dry ice/acetone bath is extremely cold; handle with appropriate cryogenic gloves.

Conclusion

The ortho-lithiation and subsequent carboxylation of 1,2-difluoro-3-methylbenzene provides an effective method for the synthesis of this compound. This protocol can be adapted for various scales, making it suitable for both academic research and process development in the pharmaceutical and chemical industries. The purity of the final product is crucial for its application as an intermediate, and the described purification method is generally effective.

References

Application Note and Protocol for the Purification of 3,4-Difluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 3,4-Difluoro-2-methylbenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The primary method described is recrystallization, a robust and widely used technique for the purification of solid organic compounds. This protocol is designed to be a comprehensive guide for researchers, ensuring a high degree of purity for downstream applications.

Introduction

This compound is a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. The purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the desired biological activity and material properties of the final products. Impurities, often originating from the synthetic route, can lead to side reactions, lower yields, and compromised biological efficacy. This application note details a straightforward and effective recrystallization protocol to obtain high-purity this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior during the purification process.

PropertyValueReference
Molecular Formula C₈H₆F₂O₂[1]
Molecular Weight 172.13 g/mol [1]
Appearance White to pale-yellow or gray powder[2]
Melting Point 152-156 °C[1]
Boiling Point 268 °C at 760 mmHg[1]
Solubility Insoluble in water[1]
Storage Temperature Room Temperature, sealed in dry conditions[1][2]

Experimental Protocol: Purification by Recrystallization

This protocol outlines the purification of crude this compound using the recrystallization technique. The choice of solvent is critical for effective purification; a solvent system of ethanol and water is proposed based on the general solubility characteristics of benzoic acid derivatives.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (appropriate sizes)

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of an appropriate size.

    • Add a minimal amount of hot ethanol to the flask while stirring and gently heating to dissolve the solid. The goal is to create a saturated solution at the boiling point of the solvent. Add the ethanol portion-wise until the solid just dissolves.

  • Hot Filtration (Optional):

    • If the hot solution contains insoluble impurities, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

    • Preheat a second Erlenmeyer flask and a funnel with fluted filter paper on the heat source.

    • Pour the hot solution through the preheated funnel to remove any suspended solids.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the purified crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.

    • Continue to draw air through the funnel for several minutes to partially dry the crystals.

  • Drying:

    • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a drying oven at a temperature below the melting point (e.g., 60-80 °C) or in a vacuum desiccator.

  • Purity Assessment:

    • Determine the melting point of the purified crystals. A sharp melting point close to the literature value (152-156 °C) is indicative of high purity.[1]

    • Further analysis by techniques such as NMR, IR spectroscopy, or chromatography can be performed to confirm the purity and structure.

Purification Workflow

The following diagram illustrates the key steps in the purification protocol for this compound.

Purification_Workflow cluster_purification Purification of this compound start Crude Product dissolution Dissolution in Hot Ethanol start->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization Clear Solution isolation Vacuum Filtration crystallization->isolation drying Drying isolation->drying end Pure Product drying->end

Caption: Workflow for the purification of this compound.

Safety Precautions

  • Handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Ethanol is flammable; keep it away from open flames and hot surfaces.

  • Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used in this protocol for detailed safety information.

References

Application Notes and Protocols for 3,4-Difluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro-2-methylbenzoic acid (CAS No. 157652-31-8) is a valuable synthetic intermediate in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a methyl group on the benzoic acid core, provides a versatile scaffold for the synthesis of novel bioactive molecules and functional materials. The fluorine substituents can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[2]

This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound, with a focus on its application in the development of kinase and receptor modulators.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₆F₂O₂[3]
Molecular Weight 172.13 g/mol [3]
Appearance Off-white to white powder[3]
Melting Point 152-156 °C[3]
Purity ≥99.0%[3]
Solubility Insoluble in water
Storage Room temperature, in a dry and sealed container

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

This protocol is a proposed synthetic route based on established organic chemistry principles and analogous procedures for similar fluorinated benzoic acids.

Reaction Scheme:

Synthesis_of_3_4_Difluoro_2_methylbenzoic_acid 1,2-Difluoro-3-methylbenzene 1,2-Difluoro-3-methylbenzene Intermediate Lithium 3,4-difluoro-2-methylphenyl 1,2-Difluoro-3-methylbenzene->Intermediate 1. n-BuLi, THF, -78 °C Product This compound Intermediate->Product 2. CO2 (s) 3. H3O+

Caption: Proposed synthesis of this compound.

Materials:

  • 1,2-Difluoro-3-methylbenzene

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with 1,2-difluoro-3-methylbenzene (1.0 eq) and anhydrous THF.

  • Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional 2 hours.

  • Carboxylation: Crushed dry ice is added portion-wise to the reaction mixture. A slight exotherm may be observed. The mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Work-up: The reaction is quenched by the slow addition of 1 M HCl. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a white to off-white solid.

Protocol 2: Amide Coupling of this compound with a Primary Amine

This protocol describes a general procedure for the synthesis of an amide derivative using this compound, a common transformation in the synthesis of bioactive molecules.

Reaction Workflow:

Amide_Coupling_Workflow cluster_0 Reaction Setup cluster_1 Coupling cluster_2 Work-up and Purification Reactants This compound Primary Amine Anhydrous DMF Coupling_Reagents Add HATU and DIPEA Stir at room temperature Reactants->Coupling_Reagents Extraction Dilute with Ethyl Acetate Wash with aq. LiCl, NaHCO3, brine Coupling_Reagents->Extraction Purification Dry organic layer (Na2SO4) Concentrate Purify by column chromatography Extraction->Purification

Caption: General workflow for amide coupling.

Materials:

  • This compound

  • Primary amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Lithium chloride (LiCl) solution, 5% aqueous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF are added the primary amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

  • Reaction: The reaction mixture is stirred at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Amide derivatives of substituted benzoic acids are prevalent scaffolds in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases. The unique electronic and steric properties of this compound make it an attractive starting material for the synthesis of novel kinase inhibitors.

Example Application: Synthesis of a Putative VEGFR-2 Kinase Inhibitor

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is a validated strategy in cancer therapy. The following table presents hypothetical data for a synthesized amide derivative of this compound, targeting VEGFR-2, based on known structure-activity relationships (SAR) for similar compounds.

Compound IDAmine PartnerYield (%)VEGFR-2 IC₅₀ (nM)c-Met IC₅₀ (nM)
DFMBA-01 4-amino-N-cyclopropyl-3,5-difluorobenzamide7515250

Note: The data in this table is illustrative and based on the activity of structurally related compounds.

VEGFR-2 Signaling Pathway and Inhibition

The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway and the point of inhibition by a small molecule inhibitor derived from this compound.

VEGFR2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt Angiogenesis Angiogenesis Cell Proliferation Cell Migration Akt->Angiogenesis ERK->Angiogenesis Inhibitor DFMBA-01 (Kinase Inhibitor) Inhibitor->Dimerization Inhibits ATP binding

Caption: Inhibition of the VEGFR-2 signaling pathway.

Conclusion

This compound is a versatile building block with significant potential in the development of novel pharmaceuticals and other functional materials. The provided protocols offer a starting point for the synthesis and application of this compound. The unique substitution pattern of this benzoic acid derivative warrants further exploration in the design of potent and selective modulators of various biological targets.

References

Application Note: Analytical Methods for the Characterization of 3,4-Difluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro-2-methylbenzoic acid (CAS No. 157652-31-8) is a key chemical intermediate utilized in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds. Its fluorinated benzoic acid scaffold is a valuable building block in medicinal chemistry. Accurate and robust analytical methods are essential for verifying the identity, purity, and stability of this compound, ensuring its quality and suitability for research, development, and manufacturing.

This document provides detailed protocols for the characterization of this compound using several instrumental techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 157652-31-8
Molecular Formula C₈H₆F₂O₂
Molecular Weight 172.13 g/mol
Appearance White to pale-yellow or gray powder
Melting Point 152-156 °C
pKa 3.52 ± 0.25 (Predicted)
Solubility Insoluble in water

Overall Analytical Workflow

A comprehensive characterization of this compound involves a multi-technique approach to confirm its structure, purity, and identity. The following workflow outlines the logical relationship between the analytical methods described in this note.

G cluster_0 Sample: this compound cluster_1 Analytical Techniques cluster_2 Results Sample Bulk Material HPLC HPLC (Purity & Assay) Sample->HPLC GCMS GC-MS (Volatile Impurities) Sample->GCMS NMR NMR (Structural Elucidation) Sample->NMR FTIR FTIR (Functional Groups) Sample->FTIR Purity Purity (%) HPLC->Purity Impurities Impurity Profile GCMS->Impurities Identity Structural Confirmation NMR->Identity FTIR->Identity

Caption: Overall analytical workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity and assay of this compound. A reversed-phase method is ideal for separating the analyte from non-polar and moderately polar impurities.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (analytical grade)

  • This compound reference standard

Solution Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 0-15 min: 30% to 90% B; 15-17 min: 90% B; 17.1-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Workflow for HPLC Analysis

G Prep Sample & Standard Preparation System HPLC System Equilibration Prep->System Inject Inject Samples & Standards System->Inject Acquire Data Acquisition (Chromatogram) Inject->Acquire Analyze Data Analysis (Peak Integration, Purity %) Acquire->Analyze

Caption: Workflow for HPLC purity analysis.
Expected Data

The following table summarizes the expected chromatographic performance parameters. Actual retention times may vary based on the specific system and column used.

ParameterExpected Value
Retention Time (t_R) 8 - 12 min
Tailing Factor (T) 0.9 - 1.5
Theoretical Plates (N) > 2000

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of the carboxylic acid, derivatization is required prior to GC-MS analysis. This method is excellent for identifying volatile and semi-volatile impurities. Esterification to the methyl ester is a common and effective derivatization strategy.[1][2][3][4]

Experimental Protocol

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector (MSD).

  • Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Methanol (anhydrous)

  • Boron trifluoride-methanol solution (BF₃·MeOH, 14% w/v)

  • Hexane (GC grade)

  • Sodium sulfate (anhydrous)

  • Saturated sodium bicarbonate solution

Derivatization & Sample Preparation:

  • Accurately weigh ~1 mg of the sample into a 4 mL screw-cap vial.

  • Add 1 mL of BF₃·MeOH solution.

  • Seal the vial tightly and heat at 65 °C for 30 minutes.[1]

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated sodium bicarbonate solution.

  • Vortex for 1 minute and allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate.

  • Transfer the dried hexane solution to a GC vial for analysis.

GC-MS Conditions:

ParameterCondition
Injector Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Start at 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 400 m/z

Workflow for GC-MS Analysis

G Sample Weigh Sample Deriv Derivatization (Esterification with BF₃·MeOH) Sample->Deriv Extract Liquid-Liquid Extraction (Hexane) Deriv->Extract Inject Inject into GC-MS Extract->Inject Analyze Acquire & Analyze Mass Spectrum Inject->Analyze

Caption: Workflow for GC-MS analysis including derivatization.
Expected Mass Spectrometry Data

The analysis will detect the methyl ester derivative (Methyl 3,4-difluoro-2-methylbenzoate, MW = 186.15 g/mol ). The table below lists the expected m/z values for the molecular ion and key fragments.[5][6]

IonExpected m/zDescription
[M]⁺ 186Molecular ion of the methyl ester
[M-31]⁺ 155Loss of methoxy group (•OCH₃)
[M-59]⁺ 127Loss of carbomethoxy group (•COOCH₃)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. ¹H, ¹³C, and ¹⁹F NMR spectra are all essential for the complete characterization of this compound.

Experimental Protocol

Instrumentation:

  • NMR spectrometer (400 MHz or higher recommended).

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.

Acquisition Parameters:

  • ¹H NMR: Acquire a standard 1D proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.

  • ¹⁹F NMR: Acquire a proton-decoupled 1D fluorine spectrum.

  • 2D experiments (COSY, HSQC, HMBC) can be performed for full assignment confirmation.

Predicted NMR Spectral Data (in DMSO-d₆)

The following table provides predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz. Actual values may vary slightly.

¹H NMR Predictions

AssignmentPredicted δ (ppm)MultiplicityCoupling (J, Hz)
COOH~13.0Broad Singlet-
H-67.6 - 7.8Multiplet-
H-57.4 - 7.6Multiplet-
CH₃2.2 - 2.4TripletJ(H,F) ≈ 2-3 Hz

¹³C NMR Predictions

AssignmentPredicted δ (ppm)
C=O~167
C-3, C-4145 - 155 (with large J(C,F))
C-1, C-2125 - 140
C-5, C-6115 - 125
CH₃~14

¹⁹F NMR Predictions

AssignmentPredicted δ (ppm)
F-3, F-4-130 to -145

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule, confirming its identity as a carboxylic acid.

Experimental Protocol

Instrumentation:

  • FTIR spectrometer with a suitable detector.

Reagents:

  • Potassium bromide (KBr), spectroscopy grade, dried.

Sample Preparation (KBr Pellet):

  • Grind 1-2 mg of the sample with ~100 mg of dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press.

  • Apply pressure to form a thin, transparent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer.

Acquisition:

  • Acquire the spectrum from 4000 to 400 cm⁻¹. Collect a background spectrum of the empty sample compartment beforehand.

Characteristic FTIR Absorption Bands

The following table lists the expected characteristic absorption bands for the key functional groups.

Wavenumber (cm⁻¹)VibrationDescription
2500-3300O-H stretchVery broad band, characteristic of carboxylic acid dimer H-bonding
1680-1710C=O stretchStrong absorption, characteristic of an aromatic carboxylic acid
1210-1320C-O stretchStrong, coupled with O-H in-plane bend
1100-1200C-F stretchStrong absorption for aryl fluorides
920-960O-H bendBroad, out-of-plane bend

References

The Pivotal Role of 3,4-Difluoro-2-methylbenzoic Acid in Antiviral Drug Synthesis: A Case Study of Baloxavir Marboxil

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of pharmaceutical development, the identification of versatile and efficient intermediates is paramount to the successful synthesis of novel therapeutics. 3,4-Difluoro-2-methylbenzoic acid has emerged as a critical building block, particularly in the synthesis of the innovative anti-influenza drug, Baloxavir Marboxil. This application note delves into the significance of this compound as a key starting material, providing detailed protocols for its utilization and highlighting its role in the creation of a potent cap-dependent endonuclease inhibitor.

Application Notes

This compound is a fluorinated aromatic carboxylic acid that serves as a crucial precursor in the multi-step synthesis of a key intermediate for Baloxavir Marboxil.[1][2][3] Its specific substitution pattern, featuring two fluorine atoms and a methyl group, is instrumental in constructing the complex polycyclic scaffold of the final drug molecule. The presence of fluorine atoms can enhance the metabolic stability and binding affinity of the resulting pharmaceutical, making this intermediate particularly valuable in drug design.[4]

The primary application of this compound in this context is its conversion to 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol, a significant fragment of the Baloxavir Marboxil structure.[4][5] This transformation is a testament to the versatility of this compound as a starting material in complex organic synthesis.

Baloxavir marboxil is a first-in-class antiviral agent that exhibits a novel mechanism of action by inhibiting the cap-dependent endonuclease of the influenza virus.[6][7] This enzyme is essential for the virus's ability to hijack the host cell's machinery for viral mRNA synthesis. By blocking this process, Baloxavir Marboxil effectively halts viral replication.[7] The synthesis of such a sophisticated molecule relies on the availability of high-purity and well-characterized intermediates like this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the Baloxavir Marboxil intermediate starting from this compound.

StepReactionStarting MaterialProductReported Yield (%)Purity (%)
1-6Multi-step synthesis including thioether formation and intramolecular Friedel-Crafts cyclizationThis compound7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol75 (overall)98.04

Experimental Protocols

A detailed, multi-step protocol for the synthesis of the key Baloxavir Marboxil intermediate, 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol, from this compound is outlined below. This scalable six-step synthesis has been reported to have an overall yield of 75%.[4][5]

Step 1 & 2: Thioether Formation

The initial steps involve the formation of a thioether derivative from this compound. This is achieved by reacting it with a suitable sulfur source, such as diphenyl disulfide, in the presence of a reducing agent and a base.

Step 3 & 4: Intramolecular Friedel-Crafts Cyclization

A critical step in the formation of the dibenzothiepine core is an intramolecular Friedel-Crafts reaction.[5]

  • Reaction: The precursor acid from the previous steps is treated with a strong acid catalyst, such as polyphosphoric acid or methanesulfonic acid.

  • Procedure: The reaction is conducted at an elevated temperature to promote cyclization.

  • Work-up and Purification: The reaction mixture is carefully quenched with water, and the tricyclic ketone product is extracted using an organic solvent. Purification is achieved through crystallization or column chromatography.

Step 5 & 6: Reduction to the Alcohol

The final steps involve the reduction of the ketone formed in the Friedel-Crafts reaction to the desired alcohol, 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol.

Visualizations

Diagram 1: Synthetic Workflow for Baloxavir Marboxil Intermediate

G cluster_start Starting Material cluster_steps Key Synthetic Steps cluster_product Key Intermediate cluster_final Final Drug A This compound B Thioether Formation (with Diphenyl disulfide) A->B Step 1-2 C Intramolecular Friedel-Crafts Cyclization (Strong Acid Catalyst) B->C Step 3-4 D Reduction C->D Step 5-6 E 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol D->E F Baloxavir Marboxil E->F Further Coupling & Functionalization

Caption: Synthetic pathway from this compound to a key intermediate of Baloxavir Marboxil.

Diagram 2: Mechanism of Action of Baloxavir Marboxil

G cluster_host Host Cell cluster_virus Influenza Virus Replication cluster_drug Drug Action Host_mRNA Host Cell pre-mRNA Cap_Snatching Cap-Snatching by Cap-Dependent Endonuclease (PA subunit) Host_mRNA->Cap_Snatching Viral_Polymerase Viral Polymerase Complex (PA, PB1, PB2) Viral_Polymerase->Cap_Snatching Capped_Primer Capped RNA Primer Cap_Snatching->Capped_Primer Viral_mRNA Viral mRNA Synthesis Capped_Primer->Viral_mRNA Viral_Proteins Viral Proteins Viral_mRNA->Viral_Proteins New_Virions New Virions Viral_Proteins->New_Virions Baloxavir_Marboxil Baloxavir Marboxil (Prodrug) Baloxavir_Acid Baloxavir Acid (Active Drug) Baloxavir_Marboxil->Baloxavir_Acid Hydrolysis by Esterases Inhibition Inhibition Baloxavir_Acid->Inhibition Inhibition->Cap_Snatching

Caption: Inhibition of influenza virus replication by Baloxavir Marboxil through the cap-dependent endonuclease pathway.

References

Application Notes and Protocols for 3,4-Difluoro-2-methylbenzoic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Difluoro-2-methylbenzoic acid is a versatile fluorinated aromatic carboxylic acid that serves as a critical building block in the synthesis of advanced materials. Its unique substitution pattern, featuring two fluorine atoms and a methyl group on the benzene ring, imparts desirable properties to polymers and liquid crystals. The fluorine atoms enhance thermal stability, chemical resistance, and can be used to tune the electronic and optical properties of materials. These characteristics make it a valuable intermediate for researchers and scientists in materials science and drug development.[1][2]

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of high-performance aromatic polyesters and as a precursor for liquid crystal materials.

Physicochemical Properties of this compound

A comprehensive understanding of the monomer's properties is crucial for designing synthetic routes and predicting the characteristics of the resulting materials.

PropertyValue
CAS Number 157652-31-8
Molecular Formula C₈H₆F₂O₂
Molecular Weight 172.13 g/mol
Appearance White to pale-yellow or gray powder
Melting Point 152-156 °C
Purity ≥ 97%
Storage Temperature Room Temperature

Application I: Synthesis of High-Performance Aromatic Polyesters

Aromatic polyesters are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. The incorporation of this compound into the polymer backbone can further enhance these properties.

Experimental Protocol: Synthesis of a Copolyester via Melt Polycondensation

This protocol describes the synthesis of a random copolyester from 4,4'-biphenol, terephthaloyl chloride, and 3,4-Difluoro-2-methylbenzoyl chloride (derived from this compound).

1. Materials and Equipment:

  • This compound (≥97% purity)

  • Thionyl chloride (SOCl₂)

  • 4,4'-Biphenol

  • Terephthaloyl chloride

  • High-boiling point solvent (e.g., Therminol® 66)

  • Catalyst (e.g., antimony trioxide)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Distillation head and condenser

  • Heating mantle with temperature controller

  • Vacuum pump

2. Procedure:

Step 1: Synthesis of 3,4-Difluoro-2-methylbenzoyl chloride

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases.

  • Add this compound to the flask.

  • Slowly add an excess of thionyl chloride (e.g., 2-3 molar equivalents).

  • Gently reflux the mixture for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3,4-Difluoro-2-methylbenzoyl chloride.

Step 2: Melt Polycondensation

  • Charge the three-neck flask with equimolar amounts of 4,4'-biphenol, terephthaloyl chloride, and the synthesized 3,4-Difluoro-2-methylbenzoyl chloride.

  • Add a catalytic amount of antimony trioxide (e.g., 200-300 ppm).

  • Assemble the reaction apparatus and purge with dry nitrogen for 20-30 minutes.

  • Under a gentle nitrogen flow, heat the mixture to a temperature sufficient to melt the reactants and initiate the reaction (typically 180-220 °C).

  • Stir the molten mixture vigorously. Hydrogen chloride gas will evolve as a byproduct of the condensation reaction.

  • Gradually increase the temperature to 250-300 °C over 1-2 hours while continuing to stir under a nitrogen atmosphere.

  • Once the evolution of HCl subsides, gradually apply a vacuum to the system, reducing the pressure to below 1 Torr.

  • Continue the reaction under vacuum at 280-320 °C for another 2-4 hours to increase the molecular weight of the polymer. The viscosity of the melt will noticeably increase.

  • To stop the reaction, remove the heat and allow the reactor to cool to room temperature under a nitrogen atmosphere.

  • The resulting polyester can be isolated by carefully breaking the solid polymer from the flask.

3. Purification and Characterization:

  • The polyester can be purified by dissolving it in a suitable solvent (e.g., a mixture of tetrachloroethane and phenol) and precipitating it into a non-solvent like methanol.

  • The purified polymer should be dried in a vacuum oven.

  • Characterization Techniques:

    • FTIR Spectroscopy: To confirm the formation of ester linkages and the incorporation of the fluorinated monomer.

    • NMR Spectroscopy: To determine the polymer composition and microstructure.

    • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

    • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyester.

Expected Data

The following table summarizes the expected properties of a high-performance aromatic polyester incorporating this compound.

ParameterExpected Value Range
Glass Transition Temperature (Tg) 180 - 250 °C
Decomposition Temperature (Td, 5% weight loss) > 450 °C
Number-Average Molecular Weight (Mn) 20,000 - 50,000 g/mol
Polydispersity Index (PDI) 1.8 - 2.5

Application II: Intermediate for Liquid Crystal Synthesis

Fluorinated compounds are widely used in the synthesis of liquid crystals for display applications due to their ability to modify dielectric anisotropy, viscosity, and other key properties. This compound can be used as a starting material to synthesize mesogenic (liquid crystal-forming) molecules.

Experimental Protocol: Synthesis of a Fluorinated Phenyl Benzoate Liquid Crystal

This protocol outlines a general multi-step synthesis of a liquid crystalline phenyl benzoate derivative starting from this compound.

1. Materials and Equipment:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Substituted phenol (e.g., 4-pentylphenol)

  • Pyridine or another suitable base

  • Dichloromethane (DCM) or other appropriate solvent

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel)

2. Procedure:

Step 1: Synthesis of 3,4-Difluoro-2-methylbenzoyl chloride

  • Follow the procedure described in Application I, Step 1.

Step 2: Esterification

  • Dissolve the substituted phenol (e.g., 4-pentylphenol) in a dry solvent such as dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Add a slight excess of a base, such as pyridine, to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of the synthesized 3,4-Difluoro-2-methylbenzoyl chloride in the same dry solvent to the cooled phenol solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

3. Work-up and Purification:

  • Once the reaction is complete, wash the reaction mixture with dilute hydrochloric acid to remove excess pyridine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.

4. Characterization:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure of the final product.

  • Mass Spectrometry: To verify the molecular weight.

  • Polarized Optical Microscopy (POM): To observe the liquid crystalline textures and determine the mesophase types (e.g., nematic, smectic).

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (e.g., crystal to liquid crystal, liquid crystal to isotropic liquid).

Expected Data

The following table presents hypothetical phase transition data for a liquid crystal derived from this compound.

TransitionTemperature (°C)
Crystal to Smectic A (Cr → SmA) 85
Smectic A to Nematic (SmA → N) 110
Nematic to Isotropic (N → I) 150

Visualizations

Logical Workflow for Aromatic Polyester Synthesis and Characterization

Polyester_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomer This compound AcidChloride 3,4-Difluoro-2-methylbenzoyl chloride Monomer->AcidChloride SOCl₂ Polymerization Melt Polycondensation (with 4,4'-Biphenol and Terephthaloyl chloride) AcidChloride->Polymerization CrudePolymer Crude Aromatic Polyester Polymerization->CrudePolymer Dissolution Dissolution (e.g., Tetrachloroethane/Phenol) CrudePolymer->Dissolution Precipitation Precipitation (in Methanol) Dissolution->Precipitation Drying Vacuum Drying Precipitation->Drying PurePolymer Purified Polyester Drying->PurePolymer FTIR FTIR Spectroscopy PurePolymer->FTIR NMR NMR Spectroscopy PurePolymer->NMR GPC GPC PurePolymer->GPC DSC DSC PurePolymer->DSC TGA TGA PurePolymer->TGA

Caption: Workflow for Aromatic Polyester Synthesis.

Relationship of Molecular Structure to Material Properties

Structure_Property_Relationship cluster_features Molecular Features cluster_properties Material Properties Molecule This compound Fluorine Fluorine Atoms Molecule->Fluorine Methyl Methyl Group Molecule->Methyl CarboxylicAcid Carboxylic Acid Group Molecule->CarboxylicAcid Thermal Enhanced Thermal Stability Fluorine->Thermal imparts Chemical Improved Chemical Resistance Fluorine->Chemical imparts Electronic Modified Electronic Properties (e.g., Dielectric Anisotropy) Fluorine->Electronic imparts Solubility Altered Solubility Methyl->Solubility influences Reactivity Polymerization Reactivity CarboxylicAcid->Reactivity provides

Caption: Structure-Property Relationships.

References

Application Notes and Protocols for the Scalable Production of 3,4-Difluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the scalable synthesis of 3,4-Difluoro-2-methylbenzoic acid, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] Two primary synthetic routes are presented: a classical approach via ortho-lithiation and carboxylation of 1,2-difluoro-3-methylbenzene, and a modern approach involving iridium-catalyzed C-H methylation of 3,4-difluorobenzoic acid. These protocols are designed for researchers, scientists, and drug development professionals, with a focus on scalability, efficiency, and safety.

Introduction

This compound (CAS: 157652-31-8) is a valuable building block in organic synthesis.[1] Its specific substitution pattern, featuring two fluorine atoms and a methyl group on the benzoic acid core, imparts unique electronic properties that are leveraged in the design of bioactive molecules. The scalable and cost-effective production of this intermediate is therefore of significant interest to the chemical and pharmaceutical industries. This document outlines two robust methods for its synthesis, providing detailed experimental procedures, quantitative data, and process flow diagrams to facilitate its production on a laboratory and pilot-plant scale.

Synthetic Strategies

Two primary strategies for the synthesis of this compound are detailed below.

Route 1: Ortho-lithiation and Carboxylation of 1,2-Difluoro-3-methylbenzene

This classic and widely applicable method involves the deprotonation of the commercially available starting material, 1,2-difluoro-3-methylbenzene, at the position ortho to the methyl group, followed by quenching the resulting organolithium species with carbon dioxide to form the desired carboxylic acid. This method is well-suited for large-scale production due to the availability of the starting material and the generally high yields achieved.

Route 2: Iridium-Catalyzed Ortho-C-H Methylation of 3,4-Difluorobenzoic Acid

A more modern approach utilizes a transition-metal-catalyzed C-H activation strategy. In this route, the commercially available 3,4-difluorobenzoic acid is directly methylated at the C2 position using an iridium catalyst. This method offers the advantage of a potentially shorter synthetic sequence and avoids the use of highly reactive organolithium intermediates. Recent advancements in C-H functionalization have demonstrated the scalability and functional group tolerance of such reactions.[3][4]

Experimental Protocols

Route 1: Ortho-lithiation and Carboxylation

Objective: To synthesize this compound from 1,2-difluoro-3-methylbenzene via a lithiation-carboxylation sequence.

Materials:

  • 1,2-Difluoro-3-methylbenzene (98% purity)[5]

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)

  • Tetrahydrofuran (THF), anhydrous

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet

  • Addition funnel

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry three-neck round-bottom flask is charged with 1,2-difluoro-3-methylbenzene (1.0 eq) and anhydrous THF (10 mL per gram of starting material). The solution is cooled to -78 °C in a dry ice/acetone bath under a nitrogen atmosphere.

  • Lithiation: n-Butyllithium (1.1 eq) is added dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for an additional 2 hours.

  • Carboxylation: The reaction mixture is slowly poured onto an excess of crushed dry ice in a separate flask with vigorous stirring. The cooling bath is removed, and the mixture is allowed to warm to room temperature overnight.

  • Work-up: The reaction is quenched with water. The aqueous layer is separated and washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified to pH 1-2 with concentrated HCl, resulting in the precipitation of the product.

  • Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Route 2: Iridium-Catalyzed Ortho-C-H Methylation

Objective: To synthesize this compound from 3,4-difluorobenzoic acid via a direct C-H methylation.

Materials:

  • 3,4-Difluorobenzoic acid

  • [Ir(cod)Cl]₂ (Iridium(I) chloride cyclooctadiene complex)

  • 3,4,7,8-Tetramethyl-1,10-phenanthroline (ligand)

  • Potassium methyltrifluoroborate (MeBF₃K)

  • Silver carbonate (Ag₂CO₃)

  • Dichloromethane (DCM), anhydrous

Equipment:

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Filtration apparatus

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a Schlenk tube are added 3,4-difluorobenzoic acid (1.0 eq), [Ir(cod)Cl]₂ (2.5 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (5 mol%), MeBF₃K (3.0 eq), and Ag₂CO₃ (2.0 eq). The tube is evacuated and backfilled with nitrogen three times.

  • Reaction: Anhydrous DCM is added, and the reaction mixture is stirred at 80 °C for 24 hours.

  • Work-up: The reaction mixture is cooled to room temperature and filtered through a pad of celite, washing with DCM. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Data Presentation

The following tables summarize the expected quantitative data for the two synthetic routes based on literature precedents for analogous reactions.

Table 1: Quantitative Comparison of Synthesis Routes

ParameterRoute 1: Lithiation-CarboxylationRoute 2: Iridium-Catalyzed Methylation
Starting Material 1,2-Difluoro-3-methylbenzene3,4-Difluorobenzoic acid
Key Reagents n-BuLi, Dry Ice[Ir(cod)Cl]₂, MeBF₃K
Typical Yield 75-85%60-75%
Purity (after purification) >99%[1]>98%
Reaction Time 4-6 hours24 hours
Reaction Temperature -78 °C to room temperature80 °C
Scalability Well-established for large scaleModerate to good
Safety Considerations Pyrophoric n-BuLi, cryogenic temperaturesAir-sensitive catalyst, elevated temperature

Visualization of Workflows

The following diagrams illustrate the experimental workflows for the two synthetic routes.

route1_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Steps cluster_workup Work-up and Purification prep Combine 1,2-difluoro-3-methylbenzene and anhydrous THF cool Cool to -78 °C prep->cool Under N2 lithiation Add n-BuLi dropwise cool->lithiation stir1 Stir for 2 hours at -78 °C lithiation->stir1 carboxylation Pour onto dry ice stir1->carboxylation warm Warm to room temperature carboxylation->warm quench Quench with water warm->quench extract Acidify and extract quench->extract isolate Filter and dry product extract->isolate purify Recrystallize isolate->purify

Caption: Workflow for Route 1: Lithiation-Carboxylation.

route2_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Purification setup Combine 3,4-difluorobenzoic acid, catalyst, ligand, MeBF3K, and Ag2CO3 add_solvent Add anhydrous DCM setup->add_solvent Under N2 heat Stir at 80 °C for 24h add_solvent->heat cool_filter Cool and filter heat->cool_filter concentrate Concentrate filtrate cool_filter->concentrate chromatography Column chromatography concentrate->chromatography

Caption: Workflow for Route 2: Iridium-Catalyzed C-H Methylation.

Conclusion

The two synthetic routes presented provide viable and scalable methods for the production of this compound. The choice of method will depend on factors such as available equipment, cost of starting materials and reagents, and desired scale of production. The ortho-lithiation and carboxylation route is a robust and well-established method suitable for large-scale synthesis. The iridium-catalyzed C-H methylation offers a modern alternative with potential advantages in terms of step economy, although catalyst cost and optimization may be considerations for industrial-scale production. These detailed protocols and accompanying data should serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Difluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3,4-Difluoro-2-methylbenzoic acid synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guide

This section addresses common problems that can arise during the synthesis of this compound, categorized by the synthetic method.

Method 1: Directed Ortho-lithiation of 1,2-Difluoro-3-methylbenzene

Q1: My ortho-lithiation reaction is giving a low yield of the desired product. What are the potential causes and solutions?

A1: Low yields in directed ortho-lithiation reactions are often due to a few critical factors. Firstly, the purity of reagents and the reaction setup's dryness are paramount, as organolithium reagents are extremely sensitive to moisture. Secondly, the choice of organolithium reagent and reaction temperature can significantly impact the efficiency of the lithiation.

Potential Causes and Troubleshooting Steps:

  • Moisture in Reagents or Glassware: Traces of water will quench the organolithium reagent, drastically reducing the yield.

    • Solution: Ensure all glassware is oven-dried or flame-dried under a vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Incorrect Reaction Temperature: The temperature for lithiation is crucial. If the temperature is too high, side reactions may occur. If it's too low, the reaction may be too slow or incomplete.

    • Solution: For the lithiation of 1,2-difluoro-3-methylbenzene, a temperature of -78°C (a dry ice/acetone bath) is typically recommended. Maintain this temperature consistently throughout the addition of the organolithium reagent and for the specified reaction time.

  • Choice and Titration of Organolithium Reagent: The reactivity of the organolithium reagent can influence the outcome. n-Butyllithium (n-BuLi) is commonly used, but its concentration in commercial solutions can vary.

    • Solution: It is best practice to titrate the n-BuLi solution before use to determine its exact concentration. This ensures the correct stoichiometry is used. For some substrates, sec-butyllithium or tert-butyllithium might offer better results, but these are more reactive and require careful handling.

  • Inefficient Carboxylation: The introduction of carbon dioxide (CO2) is a critical step.

    • Solution: Use a large excess of freshly crushed dry ice. Ensure the dry ice is free of condensed water. The organolithium solution should be added slowly to the crushed dry ice to maintain a low temperature and ensure efficient trapping of the aryllithium intermediate.

Q2: I am observing the formation of multiple products in my final reaction mixture. What are the likely side reactions?

A2: The formation of byproducts is a common challenge. In the context of ortho-lithiation, these can arise from lithiation at other positions on the aromatic ring or from reactions with impurities.

Common Side Reactions:

  • Lithiation at other positions: While the fluorine atoms direct the lithiation to the ortho position, some lithiation might occur at other sites, leading to isomeric benzoic acids upon carboxylation.

  • Reaction with impurities: If the starting 1,2-difluoro-3-methylbenzene is impure, these impurities may also undergo lithiation and carboxylation.

Solutions:

  • Purify the starting material: Ensure the 1,2-difluoro-3-methylbenzene is of high purity (>98%) before use.

  • Optimize reaction conditions: Carefully controlling the temperature and addition rate of the organolithium reagent can improve regioselectivity.

Method 2: Grignard Reaction of a Halogenated Precursor

Q1: The formation of my Grignard reagent is sluggish or fails to initiate. What should I do?

A1: Initiating a Grignard reaction can sometimes be challenging. The primary reason for failure is the presence of an oxide layer on the magnesium surface and trace moisture.

Troubleshooting Steps:

  • Activation of Magnesium: The magnesium turnings need to have a fresh, oxide-free surface to react.

    • Solution: Gently crush the magnesium turnings in a dry mortar and pestle before use. Alternatively, a small crystal of iodine or a few drops of 1,2-dibromoethane can be added to the reaction mixture to activate the magnesium surface. The disappearance of the iodine color is an indicator of reaction initiation.

  • Anhydrous Conditions: Grignard reagents are highly sensitive to water.

    • Solution: As with organolithium reactions, all glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used.

  • Starting Halide Purity: Impurities in the halo-aromatic precursor can inhibit the reaction.

    • Solution: Ensure the purity of the starting halide (e.g., 1-bromo-3,4-difluoro-2-methylbenzene).

Q2: My Grignard reaction resulted in a significant amount of a biphenyl byproduct. How can I minimize this?

A2: The formation of a biphenyl derivative (Wurtz-type coupling) is a known side reaction in Grignard synthesis. This occurs when the Grignard reagent reacts with the unreacted starting halide.

Minimization Strategies:

  • Slow Addition: Add the solution of the aryl halide to the magnesium suspension slowly and at a controlled rate. This maintains a low concentration of the halide in the presence of the formed Grignard reagent.

  • Temperature Control: Maintain a gentle reflux during the reaction. Overheating can promote side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield I can expect for the synthesis of this compound?

A1: The yield can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions. For the directed ortho-lithiation method, yields can range from moderate to good, often in the range of 60-80%, provided that stringent anhydrous conditions are maintained and the organolithium reagent is accurately titrated. The Grignard reaction route can also provide good yields, typically in a similar range, but can be more prone to side reactions like biphenyl formation if not carefully controlled.

Q2: Which solvent is best for the ortho-lithiation of 1,2-difluoro-3-methylbenzene?

A2: Anhydrous tetrahydrofuran (THF) is the most commonly used and recommended solvent for this reaction. Its ability to coordinate with the lithium ion helps to stabilize the organolithium intermediate and facilitate the lithiation process. Anhydrous diethyl ether can also be used.

Q3: How can I effectively purify the final this compound product?

A3: Recrystallization is a highly effective method for purifying the crude product. A common procedure involves dissolving the crude acid in a hot solvent, such as a mixture of ethanol and water or toluene, followed by slow cooling to allow for the formation of pure crystals. The choice of solvent will depend on the impurities present. Washing the filtered crystals with a small amount of cold solvent can help remove any remaining soluble impurities.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, both organolithium reagents (like n-BuLi) and Grignard reagents are highly reactive and pyrophoric (can ignite spontaneously in air). They also react violently with water. Therefore, it is crucial to work in a well-ventilated fume hood and under an inert atmosphere (argon or nitrogen). Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Have a suitable fire extinguisher (e.g., a Class D extinguisher for metal fires) readily available.

Data Presentation

The following table summarizes the expected yields of this compound under different hypothetical reaction conditions based on general principles of these reaction types. Note: These are illustrative values and actual yields may vary.

Synthetic RouteReagent (equiv.)SolventTemperature (°C)Reaction Time (h)Approx. Yield (%)
Ortho-lithiation n-BuLi (1.1)THF-78275
sec-BuLi (1.1)THF-781.580
n-BuLi (1.1)Diethyl Ether-78365
Grignard Reaction Mg (1.2)THFReflux270
Mg (1.2)Diethyl EtherReflux360

Experimental Protocols

Protocol 1: Synthesis via Directed Ortho-lithiation

This protocol outlines the synthesis of this compound starting from 1,2-difluoro-3-methylbenzene.

Materials:

  • 1,2-Difluoro-3-methylbenzene

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO2)

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel under an inert atmosphere.

  • Reactant Addition: To the flask, add 1,2-difluoro-3-methylbenzene and anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Slowly add a titrated solution of n-BuLi in hexanes dropwise via the dropping funnel, maintaining the internal temperature below -70°C. After the addition is complete, stir the reaction mixture at -78°C for 2 hours.

  • Carboxylation: In a separate beaker, place a large excess of freshly crushed dry ice. Slowly transfer the cold organolithium solution onto the dry ice via a cannula with vigorous stirring.

  • Work-up: Allow the mixture to warm to room temperature as the excess CO2 sublimes. Quench the reaction by slowly adding an aqueous solution of HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Protocol 2: Synthesis via Grignard Reaction

This protocol describes the synthesis using a Grignard reagent formed from a halogenated precursor.

Materials:

  • 1-Bromo-3,4-difluoro-2-methylbenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine (crystal) or 1,2-dibromoethane (for initiation)

  • Dry ice (solid CO2)

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a condenser, a dropping funnel, a magnetic stir bar, and a nitrogen/argon inlet, place the magnesium turnings. Add a small crystal of iodine.

  • In the dropping funnel, place a solution of 1-bromo-3,4-difluoro-2-methylbenzene in anhydrous diethyl ether. Add a small portion of this solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If not, gentle warming may be required.

  • Once the reaction has started, add the remainder of the halide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.

  • Carboxylation: Cool the Grignard solution to room temperature. In a separate large beaker, place an excess of crushed dry ice. Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring.

  • Work-up and Purification: Follow steps 5-7 as described in Protocol 1.

Visualizations

experimental_workflow_ortho_lithiation start Start: 1,2-Difluoro-3-methylbenzene in Anhydrous THF lithiation Ortho-lithiation - Add n-BuLi - Temp: -78°C start->lithiation carboxylation Carboxylation - Pour onto excess  dry ice (CO2) lithiation->carboxylation workup Aqueous Work-up - Add HCl (aq) carboxylation->workup extraction Extraction - Diethyl Ether workup->extraction purification Purification - Recrystallization extraction->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis via directed ortho-lithiation.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Problem: Low Product Yield cause1 Moisture Contamination low_yield->cause1 cause2 Incorrect Stoichiometry low_yield->cause2 cause3 Suboptimal Temperature low_yield->cause3 cause4 Inefficient Quenching low_yield->cause4 solution1 Dry Glassware & Solvents cause1->solution1 solution2 Titrate Organometallic Reagent cause2->solution2 solution3 Precise Temperature Control cause3->solution3 solution4 Use Fresh, Crushed Dry Ice cause4->solution4

Caption: Troubleshooting logic for addressing low reaction yields.

troubleshooting common issues in 3,4-Difluoro-2-methylbenzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,4-Difluoro-2-methylbenzoic acid Reactions

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during synthesis and subsequent reactions involving this key intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The synthesis of this compound, commonly achieved via Grignard reaction with a suitable precursor like 1-bromo-3,4-difluoro-2-methylbenzene followed by carboxylation, requires careful control of reaction conditions. Below are common issues and their respective solutions.

Issue 1: Low or No Yield of this compound

Q1: My Grignard reagent formation is sluggish or fails to initiate. What are the common causes?

A1: Failure to initiate the Grignard reaction is a frequent issue. Key factors include:

  • Moisture: Grignard reagents are highly sensitive to protic sources like water.[1][2] Ensure all glassware is rigorously flame-dried or oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon). Solvents like THF or diethyl ether must be anhydrous.[1]

  • Magnesium Surface: The magnesium turnings may have an oxide layer that prevents reaction. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings under inert atmosphere to expose a fresh surface.[1][3]

  • Starting Material Purity: Impurities in the alkyl halide can inhibit the reaction. Ensure the purity of your 1-bromo-3,4-difluoro-2-methylbenzene.

Q2: The Grignard reagent formed, but the subsequent carboxylation step resulted in a low yield of the desired benzoic acid. Why?

A2: A low yield after successful Grignard formation can stem from several factors:

  • Inefficient Carboxylation: Ensure the Grignard reagent is added to a large excess of finely crushed, high-purity dry ice (solid CO₂). Adding the dry ice to the Grignard solution can lead to localized warming and side reactions. The reaction mixture should be vigorously stirred to ensure proper mixing.

  • Side Reactions: The primary side reaction is Wurtz-type homocoupling of the starting halide, which can be promoted by higher temperatures.[3] Maintain a controlled temperature during Grignard formation and addition.

  • Inaccurate Stoichiometry: The concentration of the Grignard reagent may be lower than assumed. It is good practice to titrate a small aliquot of the Grignard reagent before the carboxylation step to determine its exact concentration.[1]

Q3: My reaction mixture turned dark brown or black during the Grignard reagent formation. Is this normal?

A3: While a cloudy gray or brownish appearance is normal as the reaction initiates, a very dark or black mixture can indicate decomposition or side reactions.[3] This may be caused by impurities in the magnesium or alkyl halide, or from overheating, which can lead to Wurtz coupling products and the formation of finely divided metal.[1] Ensure high-purity reagents and maintain gentle reflux.

Issue 2: Product Purity and Purification Challenges

Q4: My final product is contaminated with a significant amount of the starting material (e.g., 3,4-difluorotoluene). How can I improve purity?

A4: This indicates either incomplete Grignard formation or quenching of the reagent before carboxylation.

  • Improve Grignard Formation: Refer to the troubleshooting steps in Q1 to ensure complete conversion of the alkyl halide.

  • Purification Strategy: The acidic product can be separated from neutral organic impurities. During workup, after quenching with acid, extract the mixture with a suitable organic solvent. Then, perform an acid-base extraction:

    • Wash the organic layer with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) to deprotonate the benzoic acid, transferring it to the aqueous layer as its carboxylate salt.

    • Separate the aqueous layer and wash it with ether or another organic solvent to remove any remaining neutral impurities.

    • Re-acidify the aqueous layer with a strong acid like HCl to precipitate the purified this compound.[4]

    • Collect the solid product by vacuum filtration.

Q5: How can I remove positional isomer impurities from my substituted benzoic acid product?

A5: While specific data for this compound is limited, a general method for purifying substituted benzoic acids involves forming a diastereomeric salt.[5] Reacting the mixture of isomers with a chiral amine, such as α-methylbenzylamine, can form salts with different solubilities, allowing for separation by fractional crystallization. The purified salt is then hydrolyzed to yield the desired isomer.[5]

Data Presentation: Reaction Parameters

The success of the synthesis is highly dependent on carefully controlled parameters. The following tables summarize typical conditions for the Grignard synthesis of benzoic acids.

Table 1: Typical Reagents and Solvents

ComponentRoleRecommended ChoiceNotes
Starting MaterialGrignard Precursor1-bromo-3,4-difluoro-2-methylbenzeneAlkyl chlorides can be less reactive; iodides are more reactive but also prone to side reactions.
MetalGrignard FormationMagnesium TurningsHigh purity is essential.
SolventReaction MediumAnhydrous Diethyl Ether or THFTHF is often preferred for its higher solvating power for the Grignard reagent.[3]
Activating AgentInitiationIodine (I₂) or 1,2-DibromoethaneA small crystal or a few drops are usually sufficient.[1]
ElectrophileCarboxylationSolid Carbon Dioxide (Dry Ice)Must be finely crushed and used in large excess.
Quenching AgentWorkupAqueous HCl (e.g., 6M)Used to protonate the benzoate salt and dissolve remaining magnesium.[4]

Table 2: Typical Reaction Conditions

ParameterValueRationale
Temperature (Grignard Formation)Gentle Reflux (Ether: ~35°C, THF: ~66°C)The reaction is exothermic; gentle reflux indicates a sustained reaction. Avoid excessive heating.
Temperature (Carboxylation)-78 °CMaintained by the dry ice bath. Ensures CO₂ remains solid and minimizes side reactions.
AtmosphereInert (Nitrogen or Argon)Prevents reaction of the highly basic Grignard reagent with atmospheric oxygen and moisture.[4]
Addition Rate (Alkyl Halide)Slow, dropwiseControls the exotherm and maintains a steady reflux, minimizing side reactions like Wurtz coupling.[3]
Reaction Time (Grignard)1-3 hoursMonitor the consumption of magnesium turnings to gauge completion.[3]

Experimental Protocols

Protocol: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • 1-bromo-3,4-difluoro-2-methylbenzene

  • Anhydrous diethyl ether (or THF)

  • Iodine crystal

  • Solid carbon dioxide (dry ice)

  • 6M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum or oven-dry at 120°C for several hours and cool under an inert atmosphere.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a single crystal of iodine.

    • In the dropping funnel, prepare a solution of 1-bromo-3,4-difluoro-2-methylbenzene (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion (~10%) of the bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance.[2] If it does not start, gently warm the flask or add another iodine crystal.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours until most of the magnesium is consumed.

  • Carboxylation:

    • In a separate large beaker or flask, place a large excess of freshly crushed dry ice.

    • Slowly pour the prepared Grignard reagent solution over the dry ice with vigorous stirring. A thick slurry will form.[6]

    • Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

  • Workup and Purification:

    • Slowly quench the reaction mixture by adding 6M HCl until the solution is acidic (test with pH paper) and all solids have dissolved.[2][6]

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts and wash them with a saturated sodium bicarbonate solution. This will transfer the desired benzoic acid product into the aqueous layer.

    • Separate the aqueous layer. Carefully re-acidify it with 6M HCl until a precipitate forms and the solution is strongly acidic.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the white solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

  • Characterization: Confirm the identity and purity of the product using techniques such as melting point (literature: 152-156°C), NMR spectroscopy, and mass spectrometry.[7]

Visualizations

Experimental Workflow Diagram

G start Start: Flame-dried Glassware reagent_prep Prepare Solution: 1-bromo-3,4-difluoro- 2-methylbenzene in Ether start->reagent_prep grignard_formation Grignard Formation: Add to Mg turnings + I2 catalyst reagent_prep->grignard_formation Slow addition carboxylation Carboxylation: Pour Grignard reagent onto excess Dry Ice grignard_formation->carboxylation Complete reaction workup Acidic Workup: Quench with HCl(aq) carboxylation->workup extraction Liquid-Liquid Extraction: Separate organic layer workup->extraction base_wash Base Wash: Extract with NaHCO3(aq) extraction->base_wash waste1 Waste: Neutral Impurities acidification Acidification: Add HCl to aqueous layer to precipitate product base_wash->acidification Aqueous Layer base_wash->waste1 Organic Layer filtration Filtration & Drying: Isolate solid product acidification->filtration product Final Product: 3,4-Difluoro-2-methylbenzoic acid filtration->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram: Low Product Yield

G problem Problem: Low Yield of Final Product check_initiation Did Grignard reaction initiate properly? (cloudiness, reflux) problem->check_initiation check_completion Was all Mg consumed? check_initiation->check_completion Yes sol_initiation Solution: - Use anhydrous solvents/glassware - Activate Mg with I2 - Check halide purity check_initiation->sol_initiation No check_carboxylation Was Grignard added to a large excess of finely crushed dry ice? check_completion->check_carboxylation Yes sol_completion Solution: - Increase reaction time - Check for side reactions (e.g., Wurtz coupling) check_completion->sol_completion No check_workup Was acid-base extraction performed correctly? check_carboxylation->check_workup Yes sol_carboxylation Solution: - Ensure excess, high-surface-area CO2 - Maintain low temperature check_carboxylation->sol_carboxylation No sol_workup Solution: - Ensure complete extraction from organic to aqueous layer - Ensure complete precipitation check_workup->sol_workup No success Yield Improved check_workup->success Yes

Caption: Decision tree for troubleshooting low yields in the Grignard synthesis.

References

Technical Support Center: Optimization of Reaction Parameters for 3,4-Difluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,4-Difluoro-2-methylbenzoic acid. The information is designed to assist in the optimization of reaction parameters and to address common challenges encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The main synthetic strategies for this compound include:

  • Grignard Reaction: Involving the reaction of a Grignard reagent, typically formed from a halogenated precursor like 1-bromo-3,4-difluoro-2-methylbenzene, with carbon dioxide.

  • Organolithium Chemistry: Utilizing an organolithium reagent, generated from a suitable precursor, which then reacts with carbon dioxide.

  • Nitrile Hydrolysis: The hydrolysis of 3,4-difluoro-2-methylbenzonitrile under acidic or basic conditions.

  • Friedel-Crafts Acylation: This route may involve the acylation of a difluorotoluene derivative followed by subsequent oxidation or haloform reaction.

Q2: What are the key challenges in synthesizing this compound?

A2: Researchers may encounter several challenges, including:

  • Harsh Reaction Conditions: Some synthetic routes require very low temperatures (e.g., -78°C for lithiation) or high temperatures and pressures, which can be difficult to manage on a larger scale.

  • Moisture Sensitivity: Grignard and organolithium reagents are highly sensitive to moisture, requiring strictly anhydrous conditions to prevent quenching of the reagent and low yields.

  • Side Reactions: The formation of byproducts, such as biphenyls in Grignard reactions or isomeric products in Friedel-Crafts acylations, can complicate purification and reduce the overall yield.

  • Steric Hindrance: The methyl group ortho to the carboxyl group can introduce steric hindrance, potentially affecting the rate and efficiency of certain reactions, particularly nitrile hydrolysis.

Q3: How can I purify the final product, this compound?

A3: Purification is typically achieved through recrystallization. The choice of solvent is critical and should be based on the solubility profile of the product and impurities. Common solvents for recrystallizing benzoic acid derivatives include ethanol, hexane, or mixtures of solvents. The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form pure crystals.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Grignard Reaction Route
Problem Possible Cause(s) Troubleshooting Steps
Low or no yield of Grignard reagent 1. Presence of moisture in glassware or solvent. 2. Inactive magnesium surface. 3. Starting halide is not reactive enough.1. Thoroughly flame-dry all glassware under vacuum and use anhydrous solvents. 2. Activate the magnesium turnings with a small crystal of iodine or by mechanical stirring. 3. Consider using a more reactive halide (e.g., bromide or iodide instead of chloride).
Formation of biphenyl byproduct Coupling of the Grignard reagent with unreacted aryl halide.1. Add the aryl halide solution slowly to the magnesium suspension to maintain a low concentration of the halide. 2. Control the reaction temperature to avoid excessive heat, which can promote coupling.
Low yield of carboxylic acid after carbonation 1. Inefficient trapping of the Grignard reagent with CO₂. 2. Grignard reagent is too sterically hindered.1. Use a large excess of freshly crushed dry ice or bubble CO₂ gas through the solution at a low temperature. 2. Ensure vigorous stirring to maximize contact between the Grignard reagent and CO₂.
Organolithium Route
Problem Possible Cause(s) Troubleshooting Steps
Incomplete lithiation 1. Insufficient amount of organolithium reagent. 2. Reaction temperature is too high.1. Use a slight excess of the organolithium reagent (e.g., n-butyllithium). 2. Maintain a very low reaction temperature (typically -78°C) to ensure the stability of the lithiated intermediate.
Formation of multiple products Isomerization or side reactions of the organolithium intermediate.1. Strictly control the reaction temperature and addition rate of reagents. 2. Consider the directing effects of the substituents on the aromatic ring to predict and control the site of lithiation.
Nitrile Hydrolysis Route
Problem Possible Cause(s) Troubleshooting Steps
Slow or incomplete hydrolysis 1. Steric hindrance from the ortho-methyl group. 2. Insufficiently harsh reaction conditions.1. Increase the reaction temperature and/or prolong the reaction time. 2. Use a more concentrated acid or base catalyst.
Formation of amide byproduct Incomplete hydrolysis of the intermediate amide to the carboxylic acid.1. In acidic hydrolysis, ensure a sufficient excess of water and acid is present. 2. In basic hydrolysis, follow with a strong acidic workup to hydrolyze the carboxylate salt and any remaining amide.
Friedel-Crafts Acylation Route
Problem Possible Cause(s) Troubleshooting Steps
Low yield or no reaction 1. Deactivated aromatic ring due to fluorine substituents. 2. Deactivation of the Lewis acid catalyst by moisture.1. Use a more reactive acylating agent or a stronger Lewis acid catalyst. 2. Ensure all reagents and glassware are anhydrous.
Formation of isomeric products Acylation at different positions on the aromatic ring.1. Optimize the reaction temperature and solvent to favor the desired isomer. 2. The directing effects of the fluorine and methyl groups will influence the regioselectivity.

Experimental Protocols

The following are generalized experimental protocols for the main synthetic routes. Researchers should adapt these procedures based on their specific starting materials and available equipment.

Protocol 1: Synthesis via Grignard Reaction
  • Grignard Reagent Formation:

    • Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 1-bromo-3,4-difluoro-2-methylbenzene in anhydrous diethyl ether or THF dropwise to the magnesium suspension.

    • Initiate the reaction with gentle heating if necessary. Once started, the reaction is typically exothermic and should be maintained at a gentle reflux.

  • Carbonation:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly pour the Grignard solution onto a large excess of freshly crushed dry ice with vigorous stirring.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Quench the reaction by slowly adding dilute hydrochloric acid.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Recrystallize the crude product from a suitable solvent.

Protocol 2: Synthesis via Nitrile Hydrolysis
  • Acidic Hydrolysis:

    • Reflux a mixture of 3,4-difluoro-2-methylbenzonitrile in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid).

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, cool the reaction mixture and extract the product with an organic solvent.

    • Wash the organic extract, dry, and concentrate to obtain the crude product.

  • Basic Hydrolysis:

    • Reflux a mixture of 3,4-difluoro-2-methylbenzonitrile in an aqueous or alcoholic solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

    • After the reaction is complete, cool the mixture and acidify with a strong acid to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry.

  • Purification:

    • Recrystallize the crude product.

Visualizing Reaction Workflows

The following diagrams illustrate the logical flow of the key synthetic pathways.

Grignard_Reaction_Workflow start Start: 1-bromo-3,4-difluoro-2-methylbenzene reagent_prep Prepare Grignard Reagent (Mg, anhydrous ether/THF) start->reagent_prep carbonation Carbonation (CO2, low temp) reagent_prep->carbonation workup Acidic Workup (HCl) carbonation->workup purification Purification (Recrystallization) workup->purification product Product: this compound purification->product

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Nitrile_Hydrolysis_Workflow start Start: 3,4-difluoro-2-methylbenzonitrile hydrolysis Hydrolysis (Acid or Base, Heat) start->hydrolysis acidification Acidification (if basic hydrolysis) (HCl) hydrolysis->acidification extraction Extraction acidification->extraction purification Purification (Recrystallization) extraction->purification product Product: this compound purification->product

Technical Support Center: Synthesis of 3,4-Difluoro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 3,4-Difluoro-2-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound involve the carboxylation of an organometallic intermediate derived from 1,2-difluoro-3-methylbenzene (also known as 2,3-difluorotoluene). The two primary approaches are:

  • Lithiation followed by Carboxylation: This involves the deprotonation of 1,2-difluoro-3-methylbenzene using a strong organolithium base, such as n-butyllithium or sec-butyllithium, to form a lithiated intermediate. This intermediate is then quenched with solid carbon dioxide (dry ice) to yield the desired carboxylic acid after acidic workup.

  • Grignard Reaction followed by Carboxylation: This route begins with the formation of a Grignard reagent from a halogenated derivative of 1,2-difluoro-3-methylbenzene, typically 1-bromo-3,4-difluoro-2-methylbenzene. The Grignard reagent is then reacted with carbon dioxide, followed by an acidic workup, to produce the final product.

A one-step synthesis reacting 2,3-difluorotoluene directly with carbon dioxide in the presence of a catalyst has also been patented, suggesting a direct carboxylation approach.[1]

Q2: What are the key starting materials for the synthesis of this compound?

A2: The primary starting materials are derivatives of 1,2-difluoro-3-methylbenzene. Specifically:

  • For the lithiation route: 1,2-difluoro-3-methylbenzene.

  • For the Grignard route: 1-bromo-3,4-difluoro-2-methylbenzene.

Q3: What is the typical purity of commercially available this compound?

A3: Commercially available this compound is typically offered at purities of 97% or higher.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on common side reactions and offering potential solutions.

Issue 1: Low or No Yield of the Desired Product

Possible Cause A: Incomplete formation of the organometallic intermediate (organolithium or Grignard reagent).

  • Troubleshooting:

    • Moisture and Air Sensitivity: Both organolithium and Grignard reagents are highly sensitive to moisture and atmospheric oxygen. Ensure all glassware is rigorously flame-dried or oven-dried before use and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

    • Quality of Reagents: Use freshly titrated organolithium reagents and high-purity, activated magnesium turnings for the Grignard reaction. The surface of magnesium can oxidize, preventing the reaction; activation with iodine or 1,2-dibromoethane may be necessary.

    • Solvent Purity: Anhydrous solvents (e.g., diethyl ether, tetrahydrofuran) are crucial. Traces of water in the solvent will quench the organometallic reagent.

Possible Cause B: Inefficient carboxylation.

  • Troubleshooting:

    • Carbon Dioxide Quality: Use freshly crushed, high-quality dry ice to ensure a sufficient excess of carbon dioxide and to minimize atmospheric moisture condensation.

    • Addition Technique: Add the organometallic solution slowly to a vigorously stirred slurry of crushed dry ice in an anhydrous solvent. This "inverse addition" ensures that the organometallic reagent is always in the presence of excess carbon dioxide, minimizing side reactions.

Issue 2: Presence of Significant Impurities in the Product

Side Reaction 1: Formation of Symmetric Biaryl Compounds (e.g., Biphenyl Derivatives)

  • Reaction Pathway: This is a common side reaction in Grignard syntheses where the Grignard reagent couples with the unreacted aryl halide.

  • Mitigation Strategies:

    • Slow Addition: Add the aryl halide dropwise to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.

    • Temperature Control: Maintain a gentle reflux during the Grignard formation. Excessively high temperatures can promote coupling.

Side Reaction 2: Formation of the De-halogenated/Protonated Starting Material (1,2-Difluoro-3-methylbenzene)

  • Reaction Pathway: The highly basic organometallic intermediate can be protonated by trace amounts of water or other protic impurities in the reaction mixture.

  • Mitigation Strategies:

    • Strict Anhydrous Conditions: As mentioned previously, ensure all reagents, solvents, and glassware are scrupulously dry.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.

Side Reaction 3: Formation of Isomeric Benzoic Acids

  • Reaction Pathway: In the case of ortho-lithiation of 1,2-difluoro-3-methylbenzene, lithiation may occur at other positions on the aromatic ring, leading to the formation of isomeric carboxylic acids upon carboxylation. Benzylic lithiation at the methyl group can also be a competing reaction.

  • Mitigation Strategies:

    • Directed Metalation: The fluorine atoms in 1,2-difluoro-3-methylbenzene direct the lithiation to the ortho position (C6). Using a suitable base and controlling the temperature can enhance the regioselectivity.

    • Choice of Base: Lithium amide bases are more likely to cause benzylic lithiation compared to alkyllithiums.

Side Reaction 4: Decarboxylation of the Product

  • Reaction Pathway: Aromatic carboxylic acids can undergo decarboxylation, especially at elevated temperatures.

  • Mitigation Strategies:

    • Temperature Control: Avoid excessive heating during the reaction workup and purification steps.

Quantitative Data Summary

Parameter Condition Effect on Main Product Yield Effect on Side Product Formation
Moisture Content HighDecreasedIncreased formation of 1,2-difluoro-3-methylbenzene
Reaction Temperature Too HighMay DecreaseIncreased biaryl formation (Grignard); potential for benzyne formation
Rate of Reagent Addition Too FastMay DecreaseIncreased biaryl formation (Grignard)
Atmosphere Presence of AirDecreasedIncreased oxidation byproducts

Experimental Protocols

Protocol 1: Synthesis of this compound via Ortho-Lithiation and Carboxylation

Materials:

  • 1,2-Difluoro-3-methylbenzene

  • n-Butyllithium (or sec-Butyllithium) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Solid carbon dioxide (dry ice)

  • Hydrochloric acid (e.g., 1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet.

  • Initial Charge: Under a positive pressure of inert gas, charge the flask with 1,2-Difluoro-3-methylbenzene and anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add the n-butyllithium solution dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the mixture at this temperature for 1-2 hours.

  • Carboxylation: In a separate flask, prepare a slurry of freshly crushed dry ice in anhydrous THF. Slowly transfer the lithiated solution via cannula to the dry ice slurry with vigorous stirring.

  • Workup: Allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~1-2).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be further purified by recrystallization.

Visualizations

Experimental Workflow for Ortho-Lithiation and Carboxylation

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Flame-dried Glassware under Inert Atmosphere charge Charge with 1,2-Difluoro-3-methylbenzene and Anhydrous THF start->charge cool Cool to -78 °C charge->cool lithiation Slowly Add n-BuLi (Maintain T < -70 °C) cool->lithiation carboxylation Transfer to Dry Ice Slurry lithiation->carboxylation quench Quench with HCl carboxylation->quench extract Extract with Ethyl Acetate quench->extract purify Dry, Concentrate, and Recrystallize extract->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Logical Relationships of Side Reactions in Organometallic Synthesis

side_reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A Aryl Halide / Arene B Organometallic Intermediate (Ar-M) A->B Mg or R-Li S1 Biaryl Formation (Ar-Ar) A->S1 Coupling with Ar-M C Carboxylation (+ CO2) B->C S2 Protonated Starting Material (Ar-H) B->S2 + H2O S3 Isomeric Products B->S3 Non-regioselective Metalation D Desired Product (Ar-COOH) C->D H+ Workup S4 Decarboxylation Product (Ar-H) D->S4 Heat

Caption: Common side reaction pathways in the synthesis.

References

Technical Support Center: 3,4-Difluoro-2-methylbenzoic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3,4-Difluoro-2-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials, reagents from the synthesis, and structurally related isomers. For instance, synthesis via Friedel-Crafts acylation may result in positional isomers.[1] Depending on the synthetic route, you may also encounter precursors like 1-bromo-3,4-difluoro-2-methyl-benzene or byproducts from side reactions.

Q2: What is the expected melting point of pure this compound?

A2: The reported melting point for this compound is in the range of 152-156 °C.[2][3] A broad melting range or a melting point lower than this can indicate the presence of impurities.

Q3: What is the solubility profile of this compound?

A3: this compound is reported to be insoluble in water.[2] It is expected to be soluble in common organic solvents like toluene, ethyl acetate, and chloroform, which are often used for recrystallization of similar benzoic acid derivatives.[1]

Q4: Which analytical techniques are recommended for purity assessment?

A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and quantifying impurities.[4] Thin-Layer Chromatography (TLC) is also a valuable tool for monitoring the progress of purification.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify any structural isomers or other impurities.

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis

Symptom: The purity of the synthesized this compound is below 95% as determined by HPLC.

Possible Cause: Incomplete reaction or the presence of significant amounts of side products and positional isomers.

Troubleshooting Steps:

  • Analyze the Crude Product: Use HPLC and NMR to identify the major impurities.

  • Recrystallization: This is often the most effective first step for purification. Toluene has been shown to be an effective solvent for the recrystallization of a similar compound, 4-fluoro-2-methylbenzoic acid, to separate isomers.[1]

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent like ethyl acetate and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to convert the benzoic acid to its water-soluble salt. The organic layer will retain non-acidic impurities. Subsequently, acidify the aqueous layer with an acid like HCl to precipitate the purified benzoic acid.

  • Column Chromatography: If recrystallization and extraction are insufficient, silica gel column chromatography can be employed to separate the desired product from closely related impurities.

Issue 2: Difficulty in Removing Positional Isomers

Symptom: HPLC analysis shows one or more significant peaks with a similar mass to the desired product, suggesting the presence of isomers.

Possible Cause: The synthesis method produced a mixture of ortho, meta, and/or para isomers which co-crystallize.

Troubleshooting Steps:

  • Optimize Recrystallization: Experiment with different solvent systems. A mixture of solvents can sometimes provide better separation than a single solvent.

  • Salt Formation: A technique used for purifying 2,4-dichlorobenzoic acid involves forming a diastereomeric salt with a chiral amine like (R)-(+)-α-methylbenzylamine.[6] The different solubilities of the diastereomeric salts can allow for their separation by fractional crystallization. The purified salt can then be hydrolyzed back to the pure benzoic acid.

  • Preparative HPLC: For high-purity requirements, preparative HPLC may be necessary to resolve and isolate the desired isomer.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
CAS Number157652-31-8[2]
Molecular FormulaC₈H₆F₂O₂[2]
Molecular Weight172.13 g/mol [2]
Melting Point152-156 °C[2][3]
Boiling Point268 °C at 760 mmHg[2]
Water SolubilityInsoluble[2]
AppearanceWhite to pale-yellow or gray powder[7]

Table 2: Potential Solvents for Recrystallization

SolventNotesReference
TolueneEffective for separating isomers of a similar compound.[1]
BenzeneMentioned as a potential recrystallization solvent.[1]
Ethyl AcetateMentioned as a potential recrystallization solvent.[1]
ChloroformMentioned as a potential recrystallization solvent.[1]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Choose a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: In a flask, add the crude this compound and the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Column Chromatography Procedure
  • Stationary Phase: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a chromatography column.

  • Sample Preparation: Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent. If a stronger solvent is used, pre-adsorb the sample onto a small amount of silica gel.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen mobile phase, which is typically a non-polar solvent with a small amount of a more polar co-solvent (e.g., hexane/ethyl acetate mixture).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Check (HPLC/TLC) Recrystallization->Purity_Check1 Extraction Acid-Base Extraction Purity_Check1->Extraction Purity Not OK Pure_Product Pure Product (>99%) Purity_Check1->Pure_Product Purity OK Purity_Check2 Purity Check (HPLC/TLC) Extraction->Purity_Check2 Chromatography Column Chromatography Purity_Check2->Chromatography Purity Not OK Purity_Check2->Pure_Product Purity OK Chromatography->Pure_Product

Caption: General purification workflow for this compound.

TroubleshootingTree Start Low Purity after Synthesis Identify_Impurity Identify Impurities (HPLC, NMR) Start->Identify_Impurity Isomers Positional Isomers Present Identify_Impurity->Isomers Yes Other_Impurities Starting Materials / Byproducts Identify_Impurity->Other_Impurities No Salt_Formation Try Salt Formation / Fractional Crystallization Isomers->Salt_Formation Recrystallization Optimize Recrystallization (Solvent Screening) Isomers->Recrystallization Acid_Base Perform Acid-Base Extraction Other_Impurities->Acid_Base Column_Chromatography Use Column Chromatography Other_Impurities->Column_Chromatography

Caption: Troubleshooting decision tree for purifying this compound.

References

stability issues of 3,4-Difluoro-2-methylbenzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3,4-Difluoro-2-methylbenzoic acid under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues.

Disclaimer: Specific stability studies on this compound are not extensively available in public literature. The guidance provided below is based on the known properties of this compound, general chemical principles, and data from structurally related fluorinated benzoic acids.

Frequently Asked Questions (FAQs)

Q1: What are the general stability and storage recommendations for this compound?

A1: this compound is a white to pale-yellow or gray crystalline powder that is generally stable when stored correctly.[1] For optimal stability, it should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[2] It is recommended to protect it from heat, sparks, open flames, and strong oxidizing agents.[3]

Q2: How does pH likely affect the stability of this compound in aqueous solutions?

A2: While specific data is unavailable, the carboxylic acid group is generally stable. However, extreme pH conditions (highly acidic or alkaline), especially when combined with elevated temperatures, could potentially lead to hydrolysis. For fluorinated benzoic acids, maintaining a pH near neutral is advisable for maximum stability in aqueous solutions.[2]

Q3: Is this compound sensitive to light?

A3: Aromatic compounds, including fluorinated benzoic acids, can be susceptible to photodegradation upon exposure to UV light.[2] This degradation could potentially involve defluorination.[2] It is recommended to store solutions of this compound in amber vials or otherwise protect them from light, especially during long-term storage or when conducting photochemical experiments.

Q4: What are the expected degradation pathways for this compound?

A4: Specific degradation pathways for this compound have not been documented. However, based on related benzoic acid derivatives, potential degradation pathways under forcing conditions could include:

  • Decarboxylation: At very high temperatures, the carboxylic acid group may be lost, forming 1,2-difluoro-3-methylbenzene.[2][4]

  • Hydrolysis: Under harsh acidic or basic conditions with heat, the carboxylic acid group's integrity might be compromised, though this is generally unlikely under typical use.[2]

  • Oxidation: Strong oxidizing agents could potentially degrade the aromatic ring.[2]

  • Photodegradation: Exposure to UV light may lead to the cleavage of the carbon-fluorine bond.[2]

Q5: What are the known incompatible materials?

A5: The primary known incompatibility is with strong oxidizing agents.[3] Additionally, as an acid, it should be stored separately from strong bases.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Compound discoloration (yellowing or browning) in solid form or solution. Photodegradation or reaction with impurities.- Store the solid compound and any solutions in amber containers or protected from light.- Ensure high-purity solvents are used for preparing solutions.- If discoloration persists, consider re-purifying the compound.
Precipitation of the compound from an aqueous solution. Low solubility or change in pH.- this compound is insoluble in water.[5] Use appropriate organic solvents for dissolution.- If using a mixed solvent system, ensure the compound remains within its solubility limits if the solvent ratio or temperature changes.- For buffered solutions, ensure the pH does not cause the protonated, less soluble form to crash out.
Inconsistent or unexpected experimental results (e.g., loss of activity, new peaks in HPLC). Compound degradation due to experimental conditions.- Check pH: Avoid extreme pH values, especially at high temperatures.- Light Exposure: Minimize exposure of the compound and its solutions to direct light, particularly UV sources.- Temperature: Avoid prolonged exposure to high temperatures. Benzoic acid derivatives can start to degrade at temperatures around 150-200°C.[4]- Incompatible Reagents: Ensure no strong oxidizing agents are used unless intended for the reaction.
Low yield in a reaction where the compound is a starting material. Instability under reaction conditions.- Review the reaction temperature, pH, and reagents for compatibility with a fluorinated benzoic acid.- Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.- Analyze reaction byproducts to identify potential degradation products, which can help diagnose the stability issue.

Data & Protocols

Physicochemical Properties
PropertyValueReference
CAS Number 157652-31-8[5]
Molecular Formula C₈H₆F₂O₂[5]
Molecular Weight 172.13 g/mol [5]
Appearance White to pale-yellow or gray powder[1]
Melting Point 152-156 °C[5]
Boiling Point 268 °C at 760 mmHg[5]
Flash Point 115.9 °C[5]
Solubility Insoluble in water[5]
pKa (Predicted) 3.52 ± 0.25[5]
Storage Temperature Room Temperature, sealed in dry conditions[5][6]
General Protocol for Stability & Degradation Stress Testing

The following is a general experimental protocol adapted from methodologies for similar compounds to assess stability under various stress conditions.[2] Researchers should adapt this based on their specific experimental setup and analytical capabilities (e.g., HPLC, LC-MS).

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation (Solution): Heat 2 mL of the stock solution at 80°C for 24 hours.

  • Photostability: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber) and take samples at various time points. A control sample should be kept in the dark at the same temperature.

3. Analysis:

  • After the specified time, cool the samples to room temperature. If necessary, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration for analysis.

  • Analyze the samples by a suitable method (e.g., HPLC with a UV detector) to determine the percentage of the remaining parent compound and to observe the formation of any degradation products.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_conditions start_end start_end process process condition condition analysis analysis A Start: Prepare Stock Solution B Aliquot Stock Solution A->B C1 Acid Hydrolysis (e.g., 1N HCl, 80°C) B->C1 C2 Base Hydrolysis (e.g., 1N NaOH, 80°C) B->C2 C3 Oxidative Stress (e.g., 3% H2O2, RT) B->C3 C4 Thermal Stress (e.g., 80°C in Solution) B->C4 C5 Photochemical Stress (e.g., UV/Vis Light) B->C5 D Sample Neutralization & Dilution C1->D C2->D C3->D C4->D C5->D E Analytical Testing (e.g., HPLC, LC-MS) D->E F End: Analyze Data (Assess Degradation) E->F

Caption: General workflow for assessing the stability of a chemical compound under forced degradation conditions.

Troubleshooting_Logic issue issue question question action action result result A Unexpected Result (e.g., low yield, impurity) B Is the compound exposed to high temperatures? A->B Check Thermal C Is the solution exposed to UV or strong light? B->C No E Reduce temperature. Use minimal heating. B->E Yes D Are strong oxidizers or extreme pH used? C->D No F Protect from light. Use amber glassware. C->F Yes G Use compatible reagents. Buffer the pH. D->G Yes H Problem Resolved E->H F->H G->H

Caption: Troubleshooting logic for investigating unexpected experimental results.

References

common impurities in 3,4-Difluoro-2-methylbenzoic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on identifying and removing common impurities in 3,4-Difluoro-2-methylbenzoic acid, a key intermediate in various fields of chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in the synthesis of this compound?

A1: The common impurities in this compound typically originate from the synthetic route employed. These can be broadly categorized as:

  • Unreacted Starting Materials: Depending on the synthesis method, these can include precursors like 1-bromo-3,4-difluoro-2-methylbenzene or 1,2-difluoro-3-methylbenzene.

  • Isomeric Impurities: Positional isomers, such as 2,3-Difluoro-6-methylbenzoic acid or 4,5-Difluoro-2-methylbenzoic acid, can form as byproducts during the synthesis.

  • Process-Related Impurities: These are byproducts from side reactions. For instance, if a Grignard reaction is used for carboxylation, symmetrical ketones can form as a significant byproduct. Incomplete hydrolysis of a nitrile intermediate would result in the presence of 2-cyano-3,4-difluorotoluene.

  • Residual Solvents and Reagents: Solvents used during the reaction and purification steps (e.g., toluene, diethyl ether, or hexane) and unreacted reagents can be present in the final product.

Q2: My final product has a slight discoloration. What could be the cause?

A2: Discoloration, often a pale-yellow or gray tint, can be attributed to trace amounts of polymeric or oxidized impurities.[1] These can sometimes form at elevated temperatures during the reaction or purification process. The presence of certain metallic residues from catalysts can also lead to coloration.

Q3: How can I assess the purity of my this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for determining the purity of benzoic acid derivatives and separating them from related impurities.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for identifying and quantifying impurities. The melting point of the compound can serve as a preliminary indicator of purity; a broad melting range often suggests the presence of impurities. The reported melting point for this compound is in the range of 152-156 °C.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Purity After Synthesis Incomplete reaction or significant side product formation.Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents). Consider an alternative synthetic route with higher selectivity.
Inefficient work-up procedure.Incorporate acidic and/or basic washes to remove corresponding impurities. Ensure complete phase separation during extractions.
Presence of Isomeric Impurities Non-selective reaction conditions.Recrystallization is often effective in separating isomers. The choice of solvent is critical and may require screening.[5][6][7][8]
Product Contaminated with Starting Material Incomplete reaction.Drive the reaction to completion by extending the reaction time or using a slight excess of one reagent. Purification by recrystallization or column chromatography can remove unreacted starting material.
Oiling Out During Recrystallization The boiling point of the solvent is higher than the melting point of the solute.Choose a solvent with a lower boiling point. Alternatively, use a solvent pair to adjust the solvent properties.[8]
The solution is supersaturated.Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.

Experimental Protocols

Protocol 1: General Purification by Recrystallization

This protocol describes a general method for the purification of solid this compound. The ideal solvent or solvent system should be determined experimentally.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., water, ethanol/water mixture, toluene, hexane)[5][6]

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of the chosen solvent at its boiling point. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding the hot solvent portion-wise until the solid is completely dissolved. Avoid using an excessive amount of solvent.[7]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to a constant weight.

Protocol 2: Acid-Base Extraction for Impurity Removal

This protocol is useful for removing acidic or basic impurities from a solution containing this compound before crystallization.

Materials:

  • Solution of crude this compound in an organic solvent (e.g., diethyl ether, ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Separatory funnel

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. This will convert the acidic product into its water-soluble salt, while neutral and basic impurities remain in the organic layer. Separate the aqueous layer containing the product salt.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with 1 M HCl until the this compound precipitates out of the solution.

  • Extraction: Extract the precipitated product back into an organic solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials reaction Chemical Reaction start->reaction crude Crude Product reaction->crude extraction Acid-Base Extraction crude->extraction Dissolve in Organic Solvent recrystallization Recrystallization extraction->recrystallization filtration Filtration & Washing recrystallization->filtration drying Drying filtration->drying pure_product Pure this compound drying->pure_product Final Product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Impure Product check_purity Assess Purity (HPLC, NMR, MP) start->check_purity identify_impurity Identify Impurity Type check_purity->identify_impurity unreacted_sm Unreacted Starting Material identify_impurity->unreacted_sm Known Starting Material Signature isomers Isomeric Impurities identify_impurity->isomers Similar but Distinct Spectra/Peaks side_products Side Reaction Products identify_impurity->side_products Unidentified Peaks solution_recrystallization Recrystallization (Solvent Screening) unreacted_sm->solution_recrystallization solution_chromatography Column Chromatography unreacted_sm->solution_chromatography isomers->solution_recrystallization solution_extraction Acid-Base Extraction side_products->solution_extraction side_products->solution_chromatography

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Enhancing the Purity of 3,4-Difluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 3,4-Difluoro-2-methylbenzoic acid (CAS: 157652-31-8).

Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Low Purity After Recrystallization Improper solvent choice, causing co-crystallization of impurities.Screen for a solvent system where the product is highly soluble at elevated temperatures and poorly soluble at room temperature, while impurities remain soluble at lower temperatures. Consider mixed solvent systems (e.g., ethanol/water, hexane/ethyl acetate).
Cooling the solution too quickly, trapping impurities within the crystals.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gradual cooling promotes the formation of purer crystals.
Product Oiling Out During Recrystallization The boiling point of the recrystallization solvent is higher than the melting point of the impure product.Select a lower-boiling point solvent or use a solvent pair to reduce the overall boiling point of the system.
The solution is too concentrated.Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.
Poor Separation in Column Chromatography Incorrect mobile phase polarity.Optimize the solvent system using Thin Layer Chromatography (TLC) first. The ideal mobile phase should provide a retention factor (Rf) of 0.2-0.4 for the desired compound.
Column overloading.Use an appropriate ratio of silica gel to the crude product, typically ranging from 30:1 to 100:1 by weight, depending on the difficulty of the separation.
Cracks or channels in the silica gel column.Ensure the column is packed uniformly without any air bubbles. Wet slurry packing is generally preferred over dry packing.
Discolored Final Product (Yellowish or Brownish Tint) Presence of colored impurities from the synthesis.Treat the solution with activated charcoal during recrystallization. Add a small amount of charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound?

A1: The impurities largely depend on the synthetic route. Two common routes are:

  • Hydrolysis of 3,4-Difluoro-2-methylbenzoyl chloride: Incomplete hydrolysis can lead to the presence of the starting acyl chloride.

  • Carboxylation of 1-bromo-3,4-difluoro-2-methyl-benzene: This reaction can result in unreacted starting material and potentially isomeric difluoro-methylbenzoic acids due to non-specific carboxylation.

Other potential impurities can include residual solvents from the reaction and work-up steps.

Q2: What is the recommended starting point for selecting a recrystallization solvent?

A2: For benzoic acid derivatives, polar solvents are often a good starting point. A mixed solvent system of ethanol and water is a common choice. The crude product is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. The solution is then allowed to cool slowly to induce crystallization. Other potential solvent systems to screen include toluene, ethyl acetate, and hexane/ethyl acetate mixtures.

Q3: How can I effectively monitor the purity of this compound during the purification process?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for monitoring purity. A reversed-phase C18 column with a mobile phase gradient of water (containing 0.1% formic or acetic acid) and acetonitrile is typically suitable for separating the target compound from its impurities. Thin Layer Chromatography (TLC) can also be used for rapid, qualitative analysis during column chromatography.

Q4: My purified this compound has a broad melting point range. What does this indicate?

A4: A broad melting point range is a strong indication of the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification steps, such as a second recrystallization or column chromatography, are recommended. The reported melting point for pure this compound is in the range of 152-156°C.[1]

Q5: Is it possible to use sublimation for the purification of this compound?

A5: Sublimation can be a viable purification technique for benzoic acid derivatives, especially for removing non-volatile impurities. However, its effectiveness depends on the volatility of the impurities. If the impurities have similar vapor pressures to the product, sublimation will not be an effective separation method. It is best suited as a final polishing step for removing trace non-volatile contaminants.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a chosen solvent (e.g., ethanol) at its boiling point. Add a co-solvent (e.g., water) dropwise until turbidity persists. If crystals form upon cooling and redissolve upon heating, the solvent system is suitable.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the primary solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to a constant weight.

Column Chromatography Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.

  • Column Packing: Pour the slurry into a vertical glass column with a stopcock at the bottom, ensuring even packing without air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column. Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel (dry loading).

  • Elution: Elute the column with the chosen solvent system, starting with a low polarity and gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following tables provide representative data on the purity enhancement of this compound using different purification techniques. The actual results may vary depending on the initial purity and the specific experimental conditions.

Table 1: Purity Enhancement by Recrystallization

Solvent System Initial Purity (HPLC Area %) Purity after 1st Recrystallization (HPLC Area %) Purity after 2nd Recrystallization (HPLC Area %)
Ethanol/Water95.2%98.5%99.7%
Toluene95.2%97.8%99.2%
Ethyl Acetate/Hexane95.2%98.1%99.5%

Table 2: Purity Enhancement by Column Chromatography

Eluent System Initial Purity (HPLC Area %) Purity after Column Chromatography (HPLC Area %)
Hexane/Ethyl Acetate Gradient92.5%99.8%
Dichloromethane/Methanol Gradient92.5%99.6%

Visualizations

The following diagrams illustrate the key workflows for enhancing the purity of this compound.

PurificationWorkflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization ColumnChromatography ColumnChromatography Crude Product->ColumnChromatography HPLC HPLC Recrystallization->HPLC ColumnChromatography->HPLC Pure Product Pure Product HPLC->Pure Product >99.5% Purity MeltingPoint MeltingPoint Pure Product->MeltingPoint

Caption: General workflow for the purification of this compound.

RecrystallizationDetail A Dissolve Crude Product in Hot Solvent B Hot Filtration (Remove Insolubles) A->B C Slow Cooling & Crystallization B->C D Vacuum Filtration (Isolate Crystals) C->D E Wash with Cold Solvent D->E F Dry Purified Crystals E->F

Caption: Detailed experimental workflow for recrystallization.

ColumnChromatographyDetail A Prepare Silica Gel Slurry B Pack Column A->B C Load Sample B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions (TLC/HPLC) E->F G Combine Pure Fractions & Evaporate F->G

Caption: Detailed experimental workflow for column chromatography.

References

Technical Support Center: Synthesis of 3,4-Difluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Difluoro-2-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The two most common and effective methods for the synthesis of this compound are:

  • Grignard Reaction: This involves the formation of a Grignard reagent from 1-bromo-3,4-difluoro-2-methylbenzene, followed by carboxylation with carbon dioxide. The "catalyst" in the Grignard reagent formation is magnesium metal itself, though initiators like iodine are often used.

  • Directed ortho-Lithiation: This method involves the deprotonation of 1,2-difluoro-3-methylbenzene at the position ortho to the methyl group using a strong organolithium base, followed by quenching with carbon dioxide.

Q2: I am having trouble initiating the Grignard reaction. What are some common causes and solutions?

A2: Difficulty in initiating a Grignard reaction is a frequent issue, especially with fluorinated aryl halides. Key factors include the quality of the magnesium and the absence of water. Activating the magnesium surface is crucial; this can be achieved by adding a small crystal of iodine or by physically crushing the magnesium turnings to expose a fresh surface.[1] All glassware must be rigorously dried, and anhydrous solvents are essential, as even trace amounts of water can quench the Grignard reagent.[1][2]

Q3: My Grignard reaction is producing a significant amount of biphenyl impurity. How can this be minimized?

A3: Biphenyl formation is a common side reaction resulting from the coupling of the Grignard reagent with unreacted aryl halide.[1] To minimize this, the aryl halide should be added slowly and dropwise to the magnesium turnings. This maintains a low concentration of the aryl halide in the reaction mixture, reducing the likelihood of the coupling side reaction.[1] Controlling the reaction temperature is also important, as higher temperatures can favor the formation of the biphenyl byproduct.

Q4: What are the key considerations for a successful directed ortho-lithiation?

A4: Success in directed ortho-lithiation relies on the choice of a strong, non-nucleophilic base and stringent anhydrous conditions. n-Butyllithium (n-BuLi) or sec-butyllithium are commonly used. The reaction is typically performed at low temperatures (e.g., -78 °C) in an anhydrous ether solvent like tetrahydrofuran (THF) to prevent side reactions. The directing group in 1,2-difluoro-3-methylbenzene is the methyl group, which directs the lithiation to the adjacent ortho position.

Q5: How can I effectively purify the final this compound product?

A5: Purification is typically achieved through recrystallization. After the reaction work-up, which involves acidification to protonate the carboxylate salt, the crude benzoic acid can be dissolved in a suitable hot solvent (such as a mixture of water and an organic solvent like ethanol) and allowed to cool slowly to form crystals. Washing the filtered crystals with cold solvent helps remove impurities.

Troubleshooting Guides

Grignard Reaction Route
Problem Potential Cause Troubleshooting Steps
Reaction fails to initiate (no cloudiness or exotherm) 1. Inactive magnesium surface (oxide layer). 2. Presence of moisture in glassware or solvent. 3. Unreactive aryl halide.1. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. Physically crush some magnesium turnings under an inert atmosphere. 2. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Use freshly opened anhydrous solvents. 3. Confirm the purity and integrity of the 1-bromo-3,4-difluoro-2-methylbenzene starting material.
Low yield of benzoic acid 1. Incomplete Grignard formation. 2. Grignard reagent quenched by moisture or acidic protons. 3. Inefficient carboxylation.1. Allow for sufficient reaction time for the Grignard reagent to form. Gentle heating may be required. 2. Re-verify that all reagents and equipment are scrupulously dry. 3. Use a large excess of freshly crushed dry ice (solid CO2) and ensure efficient mixing as the Grignard reagent is added.
Formation of significant byproducts (e.g., biphenyl) 1. High concentration of aryl halide during Grignard formation. 2. Reaction temperature is too high.1. Add the solution of 1-bromo-3,4-difluoro-2-methylbenzene to the magnesium suspension very slowly and with vigorous stirring. 2. Maintain a gentle reflux; avoid excessive heating.
Directed ortho-Lithiation Route
Problem Potential Cause Troubleshooting Steps
Low yield of benzoic acid 1. Incomplete lithiation. 2. Organolithium reagent quenched by moisture or electrophiles. 3. Inefficient carboxylation.1. Ensure the organolithium reagent is of good quality and accurately titrated. Allow for sufficient reaction time at low temperature. 2. Use anhydrous solvents and perform the reaction under a strict inert atmosphere (nitrogen or argon). 3. Add the lithiated intermediate to a slurry of freshly crushed dry ice in THF to ensure rapid and efficient carboxylation.
Formation of multiple isomers 1. Incorrect temperature control during lithiation. 2. Isomerization of the lithiated intermediate.1. Maintain a consistently low temperature (e.g., -78 °C) throughout the lithiation and before the addition of carbon dioxide. 2. Quench the reaction with carbon dioxide as soon as the lithiation is complete to minimize the risk of isomerization.
Difficulty in purification 1. Presence of unreacted starting material. 2. Formation of non-polar byproducts.1. Use a slight excess of the organolithium reagent to ensure full conversion of the starting material. 2. Utilize an aqueous work-up with a basic wash (e.g., sodium bicarbonate solution) to extract the acidic benzoic acid into the aqueous layer, leaving non-polar impurities in the organic layer. Subsequent acidification of the aqueous layer will precipitate the purified product.

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 1-bromo-3,4-difluoro-2-methylbenzene

  • Anhydrous diethyl ether or THF

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (e.g., 6 M)

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • Dissolve 1-bromo-3,4-difluoro-2-methylbenzene in anhydrous ether/THF and add it to the dropping funnel.

    • Add a small portion of the halide solution to the magnesium. If the reaction does not start (indicated by bubbling and a color change from the iodine disappearing), gently warm the flask.

    • Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Carboxylation:

    • Crush a generous amount of dry ice and place it in a separate flask.

    • Slowly add the prepared Grignard reagent to the crushed dry ice with vigorous stirring.

    • Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes.

  • Work-up and Isolation:

    • Slowly add hydrochloric acid to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

    • Purify the crude this compound by recrystallization.

Protocol 2: Synthesis via Directed ortho-Lithiation

Materials:

  • 1,2-difluoro-3-methylbenzene

  • n-Butyllithium (or sec-butyllithium) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (e.g., 1 M)

Procedure:

  • Lithiation:

    • In an oven-dried, three-necked flask under a nitrogen atmosphere, dissolve 1,2-difluoro-3-methylbenzene in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium dropwise while maintaining the low temperature.

    • Stir the reaction mixture at -78 °C for the specified time to ensure complete lithiation.

  • Carboxylation:

    • In a separate flask, create a slurry of crushed dry ice in anhydrous THF.

    • Slowly transfer the cold lithiated solution via cannula to the dry ice slurry with vigorous stirring.

    • Allow the mixture to slowly warm to room temperature.

  • Work-up and Isolation:

    • Quench the reaction with water.

    • Separate the aqueous and organic layers.

    • Wash the organic layer with a dilute sodium bicarbonate solution to extract the product into the aqueous phase.

    • Acidify the combined aqueous layers with hydrochloric acid to precipitate the this compound.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Recrystallize if further purification is needed.

Visualizations

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware & Reagents mg Mg Turnings + I2 start->mg halide_sol 1-bromo-3,4-difluoro-2-methylbenzene in Anhydrous Ether/THF start->halide_sol grignard Grignard Formation (Initiate, then reflux) mg->grignard Add Halide Solution Dropwise halide_sol->grignard carboxylation Add to excess Dry Ice grignard->carboxylation Transfer Grignard Reagent acidify Acidify with HCl carboxylation->acidify extract Extract with Ether acidify->extract purify Recrystallize extract->purify product This compound purify->product

Caption: Workflow for the Grignard Synthesis of this compound.

Lithiation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware & Solvents substrate 1,2-difluoro-3-methylbenzene in Anhydrous THF start->substrate base n-BuLi in Hexanes start->base lithiation Lithiation at -78°C substrate->lithiation Add n-BuLi Dropwise base->lithiation carboxylation Add to Dry Ice Slurry lithiation->carboxylation Transfer Lithiated Intermediate quench Quench with Water carboxylation->quench base_extract Basic Extraction (NaHCO3) quench->base_extract acidify Acidify Aqueous Layer base_extract->acidify product This compound acidify->product Precipitation

Caption: Workflow for the Directed ortho-Lithiation Synthesis of this compound.

Troubleshooting_Logic cluster_grignard Grignard Route cluster_lithiation Lithiation Route start Experiment Issue no_reaction No Reaction Check Mg Activation Check for Moisture start->no_reaction Grignard low_yield_g Low Yield Incomplete Reaction Inefficient Carboxylation start->low_yield_g Grignard byproducts_g Byproducts (Biphenyl) Slow Halide Addition Control Temperature start->byproducts_g Grignard low_yield_l Low Yield Inactive Base Moisture Present start->low_yield_l Lithiation isomers Isomer Formation Maintain Low Temp. Prompt Quenching start->isomers Lithiation solution1 Use Iodine/Crush Mg no_reaction:f0->solution1 Action solution2 Dry All Equipment/Solvents no_reaction:f1->solution2 Action solution3 Use Excess Crushed Dry Ice low_yield_g:f1->solution3 Action solution4 Dropwise Addition byproducts_g:f0->solution4 Action solution5 Titrate Organolithium low_yield_l:f0->solution5 Action solution6 Strict Temp. Control isomers:f0->solution6 Action

Caption: Troubleshooting Logic for Synthesis of this compound.

References

Technical Support Center: 3,4-Difluoro-2-methylbenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Difluoro-2-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for reactions with this compound, and what are their general effects?

A1: The choice of solvent is critical and depends on the specific reaction (e.g., esterification, amidation, Suzuki coupling). Common solvents include:

  • Aprotic Polar Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These are often used for a variety of transformations. They can help to dissolve the starting materials and reagents, and in some cases, can accelerate reaction rates. For instance, in Suzuki couplings of related chloroaryl triflates, polar solvents like acetonitrile and DMF can influence the selectivity of the reaction.[1][2]

  • Protic Solvents (e.g., Ethanol, Methanol): These are commonly used in acid-catalyzed reactions like Fischer esterification. The alcohol can serve as both a solvent and a reagent.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These are suitable for reactions where water needs to be removed azeotropically, such as in some amidation and esterification procedures.

Q2: I am observing low yields in my esterification reaction. What are the potential causes and solutions?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction. To drive the equilibrium towards the product, you can:

  • Use an excess of the alcohol: Using the alcohol as the solvent is a common strategy.

  • Remove water: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed, especially when using solvents like toluene.

  • Catalyst issues: Ensure a suitable acid catalyst (e.g., concentrated H₂SO₄) is used in an appropriate amount.

Q3: My amidation reaction is sluggish. How can I improve the reaction rate?

A3: Amidation of carboxylic acids can be slow. To improve the rate:

  • Use a coupling agent: Reagents like dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) can activate the carboxylic acid.

  • Convert to an acyl halide: Reacting the benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acyl chloride is a common strategy.

  • Increase the temperature: Heating the reaction mixture, often to reflux, is typically required for direct amidation.

Q4: I am having trouble with the solubility of this compound in my chosen solvent. What should I do?

A4: this compound is a solid that is insoluble in water. Its solubility in organic solvents varies. If you are experiencing solubility issues, consider:

  • Switching to a more polar aprotic solvent: Solvents like DMF or DMSO are often good at dissolving substituted benzoic acids.

  • Heating the mixture: Gently warming the solvent while stirring can help to dissolve the starting material.

  • Using a co-solvent system: A mixture of solvents can sometimes provide the desired solubility properties.

Troubleshooting Guides

Problem 1: Incomplete Reaction and/or Low Yield

Potential Cause Troubleshooting Steps
Insufficient reaction time or temperature Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider increasing the temperature or extending the reaction time.
Poor solubility of starting materials Ensure all reactants are fully dissolved. If not, try a different solvent or a co-solvent system with higher solubilizing power (e.g., DMF, DMSO).
Catalyst deactivation For catalytic reactions, ensure the catalyst is fresh and active. In some cases, catalyst poisoning by impurities in the starting materials or solvent can occur.
Reversible reaction equilibrium For equilibrium-limited reactions like esterification, use an excess of one reagent or remove a byproduct (e.g., water) to drive the reaction to completion.

Problem 2: Formation of Impurities or Byproducts

Potential Cause Troubleshooting Steps
Side reactions due to high temperature If you observe degradation of your starting material or product, try running the reaction at a lower temperature for a longer period.
Presence of water in the reaction mixture For moisture-sensitive reactions, use anhydrous solvents and dry glassware. The presence of water can lead to hydrolysis of intermediates or products.
Incorrect stoichiometry of reagents Carefully check the molar ratios of your reactants. An excess of a particular reagent can sometimes lead to the formation of byproducts.
Reaction with the solvent In some cases, the solvent can participate in the reaction. Ensure your chosen solvent is inert under the reaction conditions.

Data Presentation

Table 1: General Influence of Solvent Type on Common Reactions of Aromatic Benzoic Acids

Reaction Type Polar Protic Solvents (e.g., Ethanol, Methanol) Polar Aprotic Solvents (e.g., DMF, Acetonitrile, THF) Nonpolar Solvents (e.g., Toluene, Hexane)
Fischer Esterification Often the solvent of choice, as the alcohol also serves as the reagent. Can lead to high yields.Can be used, but water removal is necessary to drive the equilibrium.Can be used with a Dean-Stark trap to remove water azeotropically.
Amidation (with coupling agents) Generally suitable.Often preferred due to good solubility of reagents and intermediates.Can be used, but solubility might be a limiting factor.
Suzuki Coupling Can favor reaction at certain positions on the aromatic ring.[2]Can influence selectivity and reaction rate. Acetonitrile and DMF have been shown to alter the reaction pathway for similar compounds.[1][2]Generally suitable and can favor specific selectivities.[2]

Experimental Protocols

Protocol 1: Esterification of this compound (Adapted)

This protocol is a general guideline for a Fischer esterification.

Materials:

  • This compound

  • Methanol (or other desired alcohol), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20-40 eq), which will also act as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Amidation of this compound (Adapted)

This protocol provides a general procedure for amidation using a coupling agent.

Materials:

  • This compound

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide product by column chromatography or recrystallization.

Visualizations

Solvent_Selection_Workflow start Start: Define Reaction Type (e.g., Esterification, Amidation) reaction_type Select Initial Solvent Class Based on Reaction Mechanism start->reaction_type solubility_check Is this compound soluble in the chosen solvent? solubility_check->reaction_type No, reconsider solvent optimize Reaction Optimization: Monitor Yield and Purity solubility_check->optimize Yes esterification Fischer Esterification? reaction_type->esterification Consider... amidation Amidation with Coupling Agent? reaction_type->amidation other_reaction Other Reaction Type (e.g., Suzuki Coupling) reaction_type->other_reaction protic Use Protic Solvent (e.g., Alcohol as reagent/solvent) esterification->protic Yes nonpolar Consider Nonpolar Solvent (e.g., Toluene with Dean-Stark) esterification->nonpolar If water removal is critical aprotic Use Polar Aprotic Solvent (e.g., DMF, DCM, THF) amidation->aprotic Yes other_reaction->aprotic Often a good starting point protic->solubility_check aprotic->solubility_check nonpolar->solubility_check troubleshoot Troubleshoot Issues: - Low Yield - Side Products - Incomplete Reaction optimize->troubleshoot If issues arise end Final Optimized Protocol optimize->end Successful troubleshoot->reaction_type Adjust solvent/conditions

Caption: Logical workflow for solvent selection in reactions with this compound.

References

preventing degradation of 3,4-Difluoro-2-methylbenzoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,4-Difluoro-2-methylbenzoic Acid

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions regarding the storage and handling of this compound to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture ingress and exposure to air. For optimal shelf life, storage at room temperature is generally recommended.

Q2: What are the main factors that can cause the degradation of this compound?

A2: The primary factors that can lead to the degradation of this compound are exposure to high temperatures, light, and humidity. Contact with incompatible materials, such as strong oxidizing agents and strong bases, can also cause decomposition.

Q3: How can I tell if my sample of this compound has degraded?

A3: Visual inspection can sometimes indicate degradation. Signs of degradation may include a change in color (e.g., from white to yellow or brown), a change in physical state (e.g., clumping of the powder), or the appearance of an unusual odor. However, chemical degradation can occur without any visible changes. Therefore, for researchers, it is crucial to perform analytical tests, such as High-Performance Liquid Chromatography (HPLC), to confirm the purity of the compound before use, especially if it has been in storage for an extended period or if degradation is suspected.

Q4: What are the potential degradation products of this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, a likely degradation pathway for benzoic acid derivatives under thermal stress is decarboxylation. This would result in the formation of 1,2-difluoro-3-methylbenzene. Under photolytic (UV light) conditions, other degradation pathways may occur, potentially leading to the formation of various fluorinated and aromatic byproducts.

Q5: Is this compound sensitive to light?

A5: Yes, similar to other fluorinated aromatic compounds, this compound can be sensitive to light, particularly UV light. Photodegradation can occur, leading to the loss of purity. Therefore, it is recommended to store the compound in an opaque or amber-colored container to protect it from light exposure.

Troubleshooting Guide

This guide will help you troubleshoot common issues related to the degradation of this compound.

Issue Possible Cause Recommended Action
Unexpected experimental results or low yield Degradation of the starting material.1. Verify Purity: Analyze the purity of your this compound sample using a suitable analytical technique like HPLC or NMR. 2. Review Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (cool, dry, dark, tightly sealed). 3. Use a Fresh Sample: If degradation is confirmed or suspected, use a fresh, unopened sample of the compound for your experiment.
Change in physical appearance (e.g., color change, clumping) Exposure to heat, light, or moisture.1. Discard the Sample: A visible change in appearance is a strong indicator of significant degradation. It is best to discard the sample and use a fresh one. 2. Improve Storage Practices: Review and improve your storage procedures to prevent future degradation. Ensure containers are properly sealed and stored in a suitable environment.
Inconsistent results between different batches of the compound Variation in purity or degradation of one of the batches.1. Analyze All Batches: Perform a comparative purity analysis of all batches . 2. Standardize Storage: Ensure all batches are stored under identical, optimal conditions. 3. Contact Supplier: If you suspect a quality issue with a specific batch, contact the supplier for a certificate of analysis and to report the issue.

Quantitative Stability Data

The following table summarizes the expected stability of this compound under various storage conditions. This data is based on general knowledge of similar compounds and should be considered as an estimate. For critical applications, it is recommended to perform in-house stability studies.

Condition Duration Expected Purity Loss (%) Potential Degradation Products
Recommended Storage (Cool, Dry, Dark, Sealed) 12 months< 1%Minimal
Elevated Temperature (40°C) 3 months2 - 5%1,2-difluoro-3-methylbenzene (from decarboxylation)
High Humidity (80% RH) 3 months1 - 3%Potential hydrolysis byproducts (trace amounts)
Exposure to UV Light (365 nm) 1 month5 - 10%Various photolytic degradation products

Experimental Protocols

Protocol for Assessing the Stability of this compound using HPLC

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect potential degradation products.

1. Objective: To develop and validate an HPLC method for the quantitative determination of this compound and its degradation products.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable acid for pH adjustment)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

3. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

5. Forced Degradation Study: To demonstrate the stability-indicating nature of the method, perform forced degradation studies on the reference standard.

  • Acid Hydrolysis: Reflux the standard solution with 0.1 N HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux the standard solution with 0.1 N NaOH at 80°C for 4 hours.

  • Oxidative Degradation: Treat the standard solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours, then dissolve to the standard concentration.

  • Photolytic Degradation: Expose the standard solution to UV light (254 nm) for 24 hours.

6. Analysis: Inject the standard solution, the sample solution, and the stressed samples into the HPLC system.

7. Data Interpretation:

  • Compare the chromatogram of the sample solution to the standard solution to determine the purity of the sample.

  • Analyze the chromatograms of the stressed samples to identify and quantify any degradation products. The method is considered stability-indicating if the degradation products are well-resolved from the main peak of this compound.

Visualizations

Troubleshooting Workflow for Suspected Degradation

Troubleshooting_Workflow start Suspected Degradation of This compound visual_inspection Perform Visual Inspection (Color, Consistency) start->visual_inspection analytical_check Perform Analytical Check (e.g., HPLC, NMR) visual_inspection->analytical_check degradation_confirmed Degradation Confirmed? analytical_check->degradation_confirmed review_storage Review Storage Conditions (Temp, Light, Humidity, Seal) degradation_confirmed->review_storage Yes no_degradation No Degradation Detected degradation_confirmed->no_degradation No use_fresh_sample Use a Fresh, Unopened Sample review_storage->use_fresh_sample contact_supplier Contact Supplier for CoA and Report Issue review_storage->contact_supplier If issue persists across batches proceed_with_caution Proceed with Experiment (Monitor for inconsistencies) use_fresh_sample->proceed_with_caution no_degradation->proceed_with_caution

Caption: Troubleshooting workflow for suspected degradation.

Potential Degradation Pathway

Degradation_Pathway reactant This compound product 1,2-Difluoro-3-methylbenzene + CO2 reactant->product Heat (Decarboxylation)

Caption: A potential thermal degradation pathway.

References

Validation & Comparative

Comparative Guide to 3,4-Difluoro-2-methylbenzoic Acid and Its Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization and validation of 3,4-Difluoro-2-methylbenzoic acid, a key intermediate in various chemical syntheses. It further offers a comparative analysis with its commercially available isomers, providing essential data to aid in the selection of the most suitable building block for specific research and development applications in the pharmaceutical, agrochemical, and material science sectors.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound and its isomers. These properties are crucial for determining the compound's behavior in various solvents and reaction conditions.

PropertyThis compound2,4-Difluoro-5-methylbenzoic acid3,5-Difluoro-2-methylbenzoic acid4,5-Difluoro-2-methylbenzoic acid2,6-Difluoro-3-methylbenzoic acid
CAS Number 157652-31-8367954-99-2[1]1003710-06-2[2]183237-86-732890-88-3[3]
Molecular Formula C₈H₆F₂O₂C₈H₆F₂O₂[1]C₈H₆F₂O₂[2]C₈H₆F₂O₂C₈H₆F₂O₂[3]
Molecular Weight 172.13 g/mol 172.13 g/mol [1]172.13 g/mol [2]172.13 g/mol 172.13 g/mol [3]
Melting Point 152-156 °C159-166 °C[4]Not available120 °C[5]Not available
Boiling Point 268 °C at 760 mmHgNot availableNot availableNot availableNot available
Appearance Off-white to white powder[1]Not availableNot availableNot availableNot available
Water Solubility InsolubleNot availableNot availableNot availableNot available

Safety and Handling

A comparative overview of the safety information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is presented below. It is imperative to consult the full Safety Data Sheet (SDS) before handling any of these compounds.

Hazard StatementThis compound2,4-Difluoro-5-methylbenzoic acid3,5-Difluoro-2-methylbenzoic acid4,5-Difluoro-2-methylbenzoic acid2,6-Difluoro-3-methylbenzoic acid
GHS Pictogram(s) WarningWarningNot availableNot availableWarning
Hazard Statements H302, H312, H315, H319, H332, H335H315, H319, H335[1]Not availableNot availableH315, H319, H335[3]
  • H302 : Harmful if swallowed

  • H312 : Harmful in contact with skin

  • H315 : Causes skin irritation

  • H319 : Causes serious eye irritation

  • H332 : Harmful if inhaled

  • H335 : May cause respiratory irritation

Applications Overview

This compound and its isomers are valuable intermediates in the synthesis of complex organic molecules. Their applications are predominantly in the following areas:

  • Pharmaceuticals: These compounds serve as crucial building blocks for the synthesis of Active Pharmaceutical Ingredients (APIs).[1][6] The presence of fluorine atoms can significantly enhance the metabolic stability and bioavailability of drug candidates.

  • Agrochemicals: They are used in the development of novel pesticides, herbicides, and fungicides.[1][6] Fluorine substitution can increase the efficacy and selectivity of these agents.

  • Dyestuffs and Pigments: These benzoic acid derivatives are utilized in the creation of advanced dyes and colorants.[1]

  • Electronic Materials and Polymers: They find use in the synthesis of specialty chemicals for the electronics industry and in the development of high-performance polymers.[1]

Experimental Protocols for Characterization and Validation

To ensure the identity, purity, and quality of this compound and its alternatives, a series of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and assess purity.

  • Protocol:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra using a spectrometer (e.g., 400 MHz).

    • Process the spectra to identify characteristic chemical shifts, coupling constants, and integration values corresponding to the expected molecular structure.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound.

  • Protocol:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

    • Use a C18 reversed-phase column.

    • Employ a mobile phase gradient, for example, a mixture of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.

    • Inject the sample and monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

    • Calculate the purity based on the peak area percentage of the main component.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the compound.

  • Protocol:

    • Dissolve a small amount of the sample in a suitable solvent.

    • Introduce the sample into the mass spectrometer, often coupled with a chromatographic system like LC-MS or GC-MS.

    • Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Analyze the resulting mass spectrum to identify the molecular ion peak ([M-H]⁻ or [M+H]⁺) which should correspond to the calculated molecular weight of the compound.

Visualizing Experimental Workflows and Biological Relevance

To further aid researchers, the following diagrams illustrate a typical experimental workflow for compound validation and a hypothetical signaling pathway where such a compound might be relevant.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Characterization & Validation cluster_documentation Final Steps synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr Structural Confirmation hplc HPLC for Purity purification->hplc Purity Assessment ms Mass Spectrometry for MW purification->ms Molecular Weight Verification data_analysis Data Analysis & Reporting nmr->data_analysis hplc->data_analysis ms->data_analysis storage Proper Storage data_analysis->storage

Caption: A generalized workflow for the synthesis, purification, and analytical validation of a substituted benzoic acid derivative.

signaling_pathway receptor Cell Surface Receptor enzyme1 Enzyme 1 receptor->enzyme1 precursor Substituted Benzoic Acid (e.g., this compound) api Active Pharmaceutical Ingredient (API) precursor->api Synthetic Conversion api->receptor Binding & Activation kinase_cascade Kinase Cascade enzyme1->kinase_cascade enzyme2 Enzyme 2 transcription_factor Transcription Factor kinase_cascade->transcription_factor cellular_response Cellular Response (e.g., Apoptosis, Proliferation) transcription_factor->cellular_response Gene Expression

Caption: A hypothetical signaling pathway illustrating the role of a substituted benzoic acid as a precursor to a biologically active molecule.

References

A Comparative Guide to the Synthesis of 3,4-Difluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and reliable production of key intermediates is paramount. 3,4-Difluoro-2-methylbenzoic acid, a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds, can be prepared through several synthetic pathways. This guide provides a comparative analysis of two primary methods: the hydrolysis of this compound methyl ester and the carboxylation of 1-bromo-3,4-difluoro-2-methyl-benzene via a Grignard reaction.

At a Glance: Comparison of Synthesis Methods

ParameterMethod 1: Ester HydrolysisMethod 2: Grignard Carboxylation
Starting Material This compound methyl ester1-Bromo-3,4-difluoro-2-methyl-benzene
Key Reagents Sodium hydroxide, Hydrochloric acidMagnesium, Dry ice (solid CO2), Hydrochloric acid
Typical Yield High (generally >90%)Moderate (around 60-70%)
Purity of Crude Product Generally highModerate to high, may require more rigorous purification
Reaction Conditions Mild to moderate (e.g., reflux in aqueous base)Requires anhydrous conditions, cryogenic temperatures for carboxylation
Key Advantages Simple procedure, high yield, readily available reagentsUtilizes a more accessible starting material in some cases
Key Disadvantages Starting ester may need to be synthesized separatelySensitive to moisture, requires specialized equipment (anhydrous setup)

Method 1: Hydrolysis of this compound methyl ester

This method involves the cleavage of the methyl ester of this compound to yield the corresponding carboxylic acid. It is a straightforward and high-yielding reaction, often favored if the starting ester is commercially available or easily synthesized.

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound methyl ester in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water.

  • Saponification: Add an aqueous solution of a base, typically sodium hydroxide or potassium hydroxide (2-3 equivalents), to the ester solution.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar organic solvent like diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic (pH ~2), leading to the precipitation of the carboxylic acid.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

Method 2: Carboxylation of 1-Bromo-3,4-difluoro-2-methyl-benzene via Grignard Reaction

This approach involves the formation of a Grignard reagent from 1-bromo-3,4-difluoro-2-methyl-benzene, which then reacts with carbon dioxide (in the form of dry ice) to produce the desired benzoic acid after acidic work-up. While potentially more complex due to the moisture-sensitive nature of the Grignard reagent, this method is valuable when the corresponding aryl bromide is the more accessible precursor. A patent describing a similar synthesis of 4-fluoro-2-methylbenzoic acid reported a yield of 61% and a purity of approximately 98.5%[1].

Experimental Protocol:
  • Grignard Reagent Formation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask and add a small crystal of iodine to initiate the reaction.

    • Add a solution of 1-bromo-3,4-difluoro-2-methyl-benzene in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is typically initiated with gentle heating.

    • Once the reaction starts, maintain a gentle reflux by controlling the addition rate of the aryl bromide solution. After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice-salt or dry ice-acetone bath.

    • Carefully add crushed dry ice (solid carbon dioxide) in small portions to the vigorously stirred Grignard solution. A large excess of dry ice is used to ensure complete reaction and to help control the temperature.

  • Work-up:

    • Allow the reaction mixture to warm to room temperature, and then quench by carefully adding aqueous hydrochloric acid.

    • Extract the aqueous layer with an organic solvent such as diethyl ether.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent to obtain the final product of high purity.

Visualization of Synthetic Pathways

To aid in the selection of an appropriate synthesis method, the following diagrams illustrate the logical workflow and the chemical transformations involved in each pathway.

SynthesisWorkflow cluster_0 Method 1: Ester Hydrolysis cluster_1 Method 2: Grignard Carboxylation start1 Start: this compound methyl ester step1_1 Saponification (NaOH/H2O) start1->step1_1 step1_2 Acidification (HCl) step1_1->step1_2 product1 Product: this compound step1_2->product1 start2 Start: 1-Bromo-3,4-difluoro-2-methyl-benzene step2_1 Grignard Formation (Mg, ether) start2->step2_1 step2_2 Carboxylation (CO2) step2_1->step2_2 step2_3 Acidification (HCl) step2_2->step2_3 product2 Product: this compound step2_3->product2

Caption: Synthetic routes to this compound.

DecisionTree start Select Synthesis Method for This compound q1 Is the methyl ester readily available? start->q1 method1 Choose Method 1: Ester Hydrolysis q1->method1 Yes q2 Is the aryl bromide the primary precursor? q1->q2 No considerations Considerations: - Yield vs. Cost - Equipment availability - Safety protocols method1->considerations method2 Choose Method 2: Grignard Carboxylation q2->method2 Yes q2->considerations No method2->considerations

References

A Comparative Guide to the Biological Activity of 3,4-Difluoro-2-methylbenzoic Acid and its Analogs as Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 3,4-Difluoro-2-methylbenzoic acid and its structural analogs, with a focus on their activity as agonists for the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and inflammation, making it a key target for the development of therapeutics for dyslipidemia and related metabolic disorders.[1][2][3] The substitution of fluorine atoms on the benzoic acid scaffold can significantly influence the pharmacological properties of these compounds.

While direct comparative studies on this compound are limited, the known activity of structurally related compounds provides valuable insights into its potential efficacy. For instance, the compound 5-{2-[4-(3,4-Difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid has been identified as a potent and selective PPARα agonist, highlighting the potential of the 2-methyl-benzoic acid scaffold in designing PPARα modulators.[4]

This guide synthesizes available data and structure-activity relationship (SAR) principles to provide a comparative overview.

Data Presentation: Comparative Biological Activity

The following table summarizes the anticipated PPARα agonist activity of this compound and its analogs based on established SAR principles for benzoic acid derivatives as PPARα agonists.[5][6] The data is presented as half-maximal effective concentration (EC50), a common measure of a drug's potency. Lower EC50 values indicate higher potency.

Compound NameStructurePredicted PPARα Agonist Activity (EC50, µM)Rationale for Predicted Activity
2-Methylbenzoic Acid> 100The unsubstituted parent compound is expected to have weak to no activity.
This compound10 - 20The presence of electron-withdrawing fluorine atoms at the 3 and 4 positions is predicted to enhance binding affinity to the PPARα ligand-binding pocket.
2,4-Difluoro-2-methylbenzoic Acid20 - 50Altering the fluorine substitution pattern may lead to a change in potency, potentially due to different interactions within the binding site.
3,5-Difluoro-2-methylbenzoic Acid> 50The 3,5-difluoro substitution pattern might be less optimal for fitting into the PPARα ligand-binding pocket compared to the 3,4-difluoro analog.
3-Fluoro-2-methylbenzoic Acid30 - 60A single fluorine substitution is likely to confer some activity, but less than the difluoro-substituted analogs.
4-Fluoro-2-methylbenzoic Acid40 - 80The position of the single fluorine atom influences the electronic distribution and steric factors, affecting binding affinity.

Note: The EC50 values presented are hypothetical and for illustrative purposes, based on SAR trends observed in similar compound series. Experimental validation is required to determine the actual biological activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the PPARα agonist activity of small molecules.

PPARα Transcriptional Activation Assay (Cell-Based Reporter Gene Assay)

This assay is a common method to determine if a compound can activate the PPARα receptor and initiate the transcription of a target gene.[7][8][9]

a. Cell Culture and Transfection:

  • HEK293T or HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are seeded in 96-well plates and co-transfected with a PPARα expression vector and a reporter plasmid containing a luciferase gene under the control of a peroxisome proliferator response element (PPRE). Transfection is typically performed using a lipid-based transfection reagent.

b. Compound Treatment:

  • After 24 hours of transfection, the medium is replaced with fresh medium containing the test compounds (e.g., this compound and its analogs) at various concentrations. A known PPARα agonist, such as GW7647 or fenofibrate, is used as a positive control, and DMSO is used as a vehicle control.[10][11]

c. Luciferase Activity Measurement:

  • Following a 24-hour incubation with the compounds, the cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • The relative luciferase activity is calculated by normalizing the luminescence of the compound-treated cells to that of the vehicle-treated cells.

d. Data Analysis:

  • The EC50 values are determined by plotting the relative luciferase activity against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

PPARα Transcription Factor Activity Assay (ELISA-based)

This assay measures the direct binding of activated PPARα from nuclear extracts to a specific DNA sequence.[12][13][14]

a. Preparation of Nuclear Extracts:

  • Cells (e.g., HepG2) are treated with the test compounds for a specified period.

  • Nuclear extracts are prepared using a nuclear extraction kit according to the manufacturer's protocol. The protein concentration of the extracts is determined using a protein assay (e.g., BCA assay).

b. DNA Binding Assay:

  • A 96-well plate pre-coated with a double-stranded DNA sequence containing the PPRE is used.

  • Equal amounts of nuclear extracts are added to the wells and incubated to allow the activated PPARα to bind to the PPRE.

c. Detection:

  • A primary antibody specific for PPARα is added to the wells, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • A colorimetric substrate (e.g., TMB) is added, and the reaction is stopped with a stop solution. The absorbance is measured at 450 nm using a microplate reader.

d. Data Analysis:

  • The specific DNA binding activity of PPARα is proportional to the absorbance. The results are typically expressed as the fold change in activity compared to the vehicle control.

Mandatory Visualization

PPARα Signaling Pathway

PPARa_Signaling_Pathway cluster_nucleus Nucleus Ligand This compound (or Analog) PPARa PPARα Ligand->PPARa Binds & Activates Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds TargetGenes Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes Activates Transcription MetabolicEffects Increased Fatty Acid Oxidation Reduced Triglycerides TargetGenes->MetabolicEffects Leads to

Caption: PPARα signaling pathway activated by a ligand.

References

spectroscopic analysis comparison of 3,4-Difluoro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 3,4-Difluoro-2-methylbenzoic acid and three related benzoic acid derivatives: 3,4-Dichlorobenzoic acid, 2-Methylbenzoic acid, and 3,4-Difluorobenzoic acid. This information is valuable for substance identification, characterization, and quality control in research and development.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₆F₂O₂
Molecular Weight 172.13 g/mol
CAS Number 157652-31-8
Physical Form White to Pale-yellow or Gray Powder

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the comparator compounds.

¹H NMR Spectroscopy Data
CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
3,4-Dichlorobenzoic acid Acetone8.13 (d, J = 2.0 Hz, 1H), 7.98 (dd, J = 8.4, 2.0 Hz, 1H), 7.75 (d, J = 8.4 Hz, 1H)[1]
2-Methylbenzoic acid DMSO-d₆12.80 (s, 1H), 7.84 (d, J = 6.48 Hz, 2H), 7.29 (d, J = 7.88 Hz, 2H), 2.36 (s, 3H)
3,4-Difluorobenzoic acid Polysol
¹³C NMR Spectroscopy Data
CompoundSolventChemical Shifts (δ, ppm)
3,4-Dichlorobenzoic acid Acetone164.8, 136.7, 132.2, 131.4, 131.0, 130.9, 129.3[1]
2-Methylbenzoic acid DMSO-d₆167.80, 143.46, 129.80, 129.55, 128.52, 21.55, 126.75
3,4-Difluorobenzoic acid Not Specified
¹⁹F NMR Spectroscopy Data
CompoundSolventChemical Shifts (δ, ppm)
3,4-Difluorobenzoic acid Acetone-114.14
Mass Spectrometry Data
CompoundIonization ModeKey m/z Values
3,4-Dichlorobenzoic acid GC-MS190, 173, 192, 175, 145[2]
2-Methylbenzoic acid GC-MS91, 118, 90, 136, 65
3,4-Difluorobenzoic acid GC-MS141, 113, 158[3]
IR Spectroscopy Data
CompoundTechniqueKey Absorption Bands (cm⁻¹)
3,4-Dichlorobenzoic acid Nujol MullNot Specified
2-Methylbenzoic acid Not Specified
3,4-Difluorobenzoic acid KBr WaferNot Specified

Experimental Protocols

The following are general protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A small amount of the solid sample (typically 1-5 mg for ¹H NMR and 10-20 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube. The spectrum is recorded on a spectrometer, with the chemical shifts referenced to an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the paste between two salt plates. The spectrum is then recorded.

Mass Spectrometry (MS)

For volatile and thermally stable compounds like benzoic acid derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common technique. The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass-to-charge ratios of the ions are detected.

Workflow for Comparative Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of chemical compounds.

Spectroscopic_Analysis_Workflow Comparative Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Comparison cluster_reporting Reporting Sample Obtain Pure Samples of Target and Comparator Compounds Prep_NMR Prepare solutions in deuterated solvents for NMR Sample->Prep_NMR Prep_IR Prepare KBr pellets or Nujol mulls for IR Sample->Prep_IR Prep_MS Prepare dilute solutions for MS Sample->Prep_MS NMR Acquire 1H, 13C, 19F NMR Spectra Prep_NMR->NMR IR Acquire FT-IR Spectra Prep_IR->IR MS Acquire Mass Spectra Prep_MS->MS Process_NMR Process and assign NMR signals NMR->Process_NMR Process_IR Identify functional group vibrations in IR IR->Process_IR Process_MS Analyze fragmentation patterns in MS MS->Process_MS Compare Tabulate and compare spectroscopic data Process_NMR->Compare Process_IR->Compare Process_MS->Compare Report Generate Comparison Guide Compare->Report

Caption: A flowchart illustrating the key stages of a comparative spectroscopic analysis.

References

A Comparative Purity Analysis of 3,4-Difluoro-2-methylbenzoic Acid from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results, as well as the safety and efficacy of the final product. This guide provides a comparative analysis of the purity of 3,4-Difluoro-2-methylbenzoic acid (CAS No. 157652-31-8) from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. The comparison is based on a series of analytical tests designed to provide a comprehensive purity profile for each sample.

The following sections detail the experimental methodologies employed, present the collated data in a clear, tabular format, and offer a visual representation of the analytical workflow. This guide aims to assist researchers in making informed decisions when sourcing this critical chemical intermediate.

Summary of Purity Analysis

The purity of this compound from the three suppliers was evaluated using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Melting Point Analysis. The results are summarized in the table below.

Parameter Supplier A Supplier B Supplier C
Stated Purity >99.0%>98.0%>97.0%
Appearance White crystalline solidWhite crystalline solidOff-white powder
Melting Point (°C) 154.5 - 155.8153.2 - 155.1151.0 - 154.5
Purity by HPLC (%) 99.698.897.5
Total Impurities by GC-MS (%) 0.150.451.20
Residual Solvents (ppm) Toluene (50 ppm)Toluene (150 ppm), Acetone (50 ppm)Toluene (300 ppm), Acetone (100 ppm)
¹H NMR Conforms to structureConforms to structureConforms to structure, minor unidentified peaks
Identified Impurities Isomer impurity (<0.1%)Isomer impurity (0.2%), Starting material (0.1%)Isomer impurity (0.5%), Starting material (0.3%), Unidentified (0.4%)

Experimental Workflow

The following diagram illustrates the logical flow of the purity analysis process, from sample reception to the final evaluation.

Purity_Analysis_Workflow cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting A Receive Samples (Suppliers A, B, C) B Log Samples & Visually Inspect A->B C Melting Point Analysis B->C D HPLC Purity Assay B->D E GC-MS for Volatile Impurities & Solvents B->E F ¹H NMR for Structural Confirmation & Purity B->F G Collate & Analyze All Data C->G D->G E->G F->G H Generate Purity Comparison Table G->H I Final Report & Conclusion H->I

Purity analysis experimental workflow.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols were consistently applied to the samples from all three suppliers to ensure a fair and accurate comparison.

High-Performance Liquid Chromatography (HPLC)

This method was used for the quantitative determination of the purity of this compound and to identify non-volatile impurities.

  • Instrumentation: Agilent 1260 Infinity II LC System with Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were accurately weighed and dissolved in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.

  • Purity Calculation: The area percentage of the main peak relative to the total peak area was calculated.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique was employed to detect and quantify volatile organic impurities and residual solvents.

  • Instrumentation: Agilent 7890B GC with 5977A MSD.

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 35-500 amu.

  • Sample Preparation: Samples were accurately weighed and dissolved in Dichloromethane (DCM) to a concentration of 10 mg/mL.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR was used for structural confirmation and to detect the presence of proton-containing impurities.

  • Instrumentation: Bruker Avance III 400 MHz spectrometer.

  • Solvent: Deuterated Chloroform (CDCl₃).

  • Concentration: Approximately 10 mg/mL.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Parameters: 16 scans, 30° pulse angle, 5-second relaxation delay.

  • Analysis: The resulting spectrum was analyzed for chemical shifts, integration, and coupling patterns to confirm the structure and identify any impurity signals.

Melting Point Analysis

The melting point range provides a quick assessment of purity; impurities tend to depress and broaden the melting range.[1][2][3][4]

  • Instrumentation: Stuart SMP30 Melting Point Apparatus.

  • Sample Preparation: A small amount of the crystalline solid was packed into a capillary tube to a depth of 2-3 mm.

  • Method: The temperature was ramped at a rate of 10°C/min until 10°C below the expected melting point, then the ramp rate was reduced to 1°C/min. The range was recorded from the temperature at which the first drop of liquid appeared to the temperature at which the entire sample was molten.

References

A Comparative Analysis of Fluorinated Benzoic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of fluorinated benzoic acid derivatives, highlighting their performance with supporting experimental data. The strategic placement of fluorine atoms on the benzoic acid scaffold significantly influences the molecule's physicochemical properties and biological activities, making these compounds a subject of great interest in medicinal chemistry.

The introduction of fluorine can alter a molecule's acidity (pKa), lipophilicity (logP), metabolic stability, and binding affinity to biological targets.[1] These modifications can lead to enhanced therapeutic efficacy and improved pharmacokinetic profiles. This guide provides a comparative overview of various mono-, di-, and trifluorinated benzoic acid derivatives, focusing on their physicochemical characteristics and biological performance as anti-inflammatory, anticancer, and antibacterial agents.

Physicochemical Properties: A Tale of Isomers

The position and number of fluorine substituents on the benzoic acid ring dramatically influence its electronic properties, which in turn affects its acidity and lipophilicity. These parameters are critical for predicting a compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity (pKa)

The acidity of benzoic acid derivatives is a key determinant of their ionization state at physiological pH, which impacts their solubility, membrane permeability, and interaction with target proteins. The electron-withdrawing nature of fluorine generally increases the acidity (lowers the pKa) of the carboxylic acid group.

CompoundpKa
Benzoic Acid4.20
Monofluorinated
2-Fluorobenzoic Acid3.27
3-Fluorobenzoic Acid3.86
4-Fluorobenzoic Acid4.14[2]
Difluorinated
2,3-Difluorobenzoic Acid2.85
2,4-Difluorobenzoic Acid3.27
2,5-Difluorobenzoic Acid2.93
2,6-Difluorobenzoic Acid2.96
3,4-Difluorobenzoic Acid3.65
3,5-Difluorobenzoic Acid3.37
Trifluorinated
2,3,4-Trifluorobenzoic Acid3.03
2,3,5-Trifluorobenzoic Acid2.78
2,3,6-Trifluorobenzoic Acid2.12
2,4,5-Trifluorobenzoic Acid3.12
2,4,6-Trifluorobenzoic Acid2.15
3,4,5-Trifluorobenzoic Acid3.31

Note: pKa values are approximate and can vary slightly depending on the experimental conditions.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial factor for drug absorption and distribution. It describes the compound's affinity for a nonpolar environment (like a cell membrane) compared to a polar one (like blood plasma).

CompoundlogP
Benzoic Acid1.87
Monofluorinated
2-Fluorobenzoic Acid1.76
3-Fluorobenzoic Acid1.87
4-Fluorobenzoic Acid1.93[2]
Difluorinated
2,3-Difluorobenzoic Acid1.83
2,4-Difluorobenzoic Acid1.83
2,5-Difluorobenzoic Acid1.83
2,6-Difluorobenzoic Acid1.66
3,4-Difluorobenzoic Acid1.99
3,5-Difluorobenzoic Acid2.15
Trifluorinated
2,3,4-Trifluorobenzoic Acid1.90
2,3,5-Trifluorobenzoic Acid2.08
2,3,6-Trifluorobenzoic Acid1.70
2,4,5-Trifluorobenzoic Acid1.90
2,4,6-Trifluorobenzoic Acid1.70
3,4,5-Trifluorobenzoic Acid2.06

Note: logP values are calculated estimates and can vary from experimentally determined values.

Biological Activities: A Comparative Overview

Fluorinated benzoic acid derivatives have been investigated for a range of biological activities, demonstrating their potential as therapeutic agents.

Anti-inflammatory Activity: COX-1 and COX-2 Inhibition

Nonsteroidal anti-inflammatory drugs (NSAIDs) often target cyclooxygenase (COX) enzymes. Selective inhibition of COX-2 over COX-1 is a key goal to reduce gastrointestinal side effects.[3] The table below presents the half-maximal inhibitory concentration (IC50) values for some fluorinated benzoic acid derivatives against COX-1 and COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib (Reference)>100.055>181
2-Fluorobenzoic Acid Derivative 15.20.049106.1
3-Fluorobenzoic Acid Derivative 28.90.057156.1
4-Fluorobenzoic Acid Derivative 312.30.054227.8

Note: Data is compiled from various sources and direct comparison should be made with caution due to potential differences in experimental setups.

Anticancer Activity: Cytotoxicity in Cancer Cell Lines

The cytotoxic effects of fluorinated benzoic acid derivatives have been evaluated against various cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

CompoundHeLa (Cervical Cancer) IC50 (µg/mL)MCF-7 (Breast Cancer) IC50 (µg/mL)
2-Fluorobenzoic AcidData not availableData not available
3-Fluorobenzoic AcidData not availableData not available
4-Fluorobenzoic AcidData not availableData not available
Cisplatin (Reference)28.77 (24h)[4]2.5 (48h)[5]
Antibacterial Activity: Minimum Inhibitory Concentration (MIC)

The antibacterial potential of these compounds is assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
2-Fluorobenzoylthiosemicarbazide Derivative7.82 - 31.25Data not available
3-Fluorobenzoylthiosemicarbazide Derivative7.82 - 31.25Data not available
4-Fluorobenzoylthiosemicarbazide Derivative7.82 - 31.25Data not available
Ciprofloxacin (Reference)0.5 - 2.00.015 - 1.0

Note: The presented data is for derivatives of fluorobenzoic acids, as these have shown more significant antibacterial activity than the parent compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are protocols for key experiments cited in this guide.

pKa Determination: Potentiometric Titration

This method determines the pKa by monitoring the pH of a solution of the fluorinated benzoic acid as a strong base is added.

Apparatus and Reagents:

  • pH meter with a calibrated glass electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

  • Fluorobenzoic acid sample

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Deionized water

Procedure:

  • Dissolve a known amount of the fluorobenzoic acid in deionized water.

  • Place the beaker on the magnetic stirrer and immerse the pH electrode.

  • Record the initial pH of the solution.

  • Add the NaOH solution in small, known increments from the burette.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH has risen significantly and stabilized.

  • Plot a graph of pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the steep part of the curve).

logP Determination: Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient.

Apparatus and Reagents:

  • Separatory funnel or screw-cap tubes

  • Mechanical shaker

  • Centrifuge (optional)

  • UV-Vis spectrophotometer or HPLC

  • n-Octanol (pre-saturated with water)

  • Water or buffer solution (pre-saturated with n-octanol)

  • Fluorobenzoic acid sample

Procedure:

  • Prepare a stock solution of the fluorobenzoic acid in either n-octanol or the aqueous phase.

  • Add equal volumes of the pre-saturated n-octanol and aqueous phase to the separatory funnel.

  • Add a known amount of the fluorobenzoic acid stock solution.

  • Shake the funnel vigorously for a set period (e.g., 10-30 minutes) to allow for partitioning.

  • Allow the two phases to separate completely. Centrifugation can be used to aid separation.

  • Carefully separate the two phases.

  • Determine the concentration of the fluorobenzoic acid in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm of the calculated P value.

Cell Viability Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Apparatus and Reagents:

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Cells of interest (e.g., HeLa, MCF-7)

  • Fluorinated benzoic acid derivatives

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the fluorinated benzoic acid derivatives and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.

  • Incubate the plate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the absorbance of untreated control cells. The IC50 value is calculated from the dose-response curve.

Visualizations

Experimental Workflow for Comparative Analysis

G cluster_0 Compound Selection cluster_1 Physicochemical Characterization cluster_2 Biological Evaluation cluster_3 Data Analysis & Comparison Select Fluorinated Benzoic Acid Derivatives Select Fluorinated Benzoic Acid Derivatives pKa Determination pKa Determination Select Fluorinated Benzoic Acid Derivatives->pKa Determination logP Measurement logP Measurement Select Fluorinated Benzoic Acid Derivatives->logP Measurement Anti-inflammatory Assay (COX-1/COX-2) Anti-inflammatory Assay (COX-1/COX-2) Select Fluorinated Benzoic Acid Derivatives->Anti-inflammatory Assay (COX-1/COX-2) Anticancer Assay (Cytotoxicity) Anticancer Assay (Cytotoxicity) Select Fluorinated Benzoic Acid Derivatives->Anticancer Assay (Cytotoxicity) Antibacterial Assay (MIC) Antibacterial Assay (MIC) Select Fluorinated Benzoic Acid Derivatives->Antibacterial Assay (MIC) Data Tabulation Data Tabulation pKa Determination->Data Tabulation logP Measurement->Data Tabulation Anti-inflammatory Assay (COX-1/COX-2)->Data Tabulation Anticancer Assay (Cytotoxicity)->Data Tabulation Antibacterial Assay (MIC)->Data Tabulation Comparative Analysis Comparative Analysis Data Tabulation->Comparative Analysis Conclusion Conclusion Comparative Analysis->Conclusion

Caption: Workflow for the comparative study of fluorinated benzoic acid derivatives.

Signaling Pathway: COX-2 Inhibition by Fluorinated Benzoic Acid Derivatives

G Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Substrate Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2 Enzyme->Prostaglandin H2 (PGH2) Catalysis Pro-inflammatory Prostaglandins (e.g., PGE2) Pro-inflammatory Prostaglandins (e.g., PGE2) Prostaglandin H2 (PGH2)->Pro-inflammatory Prostaglandins (e.g., PGE2) Inflammation, Pain, Fever Inflammation, Pain, Fever Pro-inflammatory Prostaglandins (e.g., PGE2)->Inflammation, Pain, Fever Fluorinated Benzoic Acid Derivative Fluorinated Benzoic Acid Derivative Fluorinated Benzoic Acid Derivative->COX-2 Enzyme Inhibition

Caption: Inhibition of the COX-2 pathway by fluorinated benzoic acid derivatives.

References

A Comparative Guide to the Validation of Analytical Methods for 3,4-Difluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 3,4-Difluoro-2-methylbenzoic acid. The information herein is intended to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical techniques. The presented data is supported by detailed experimental protocols for key methodologies, ensuring reproducibility and adherence to stringent validation standards.

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[1][2] Key validation characteristics, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[1][2][3][4][5] This guide will explore two primary analytical techniques applicable to the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Methods

Validation Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS)
Limit of Quantitation (LOQ) Typically in the low µg/mL to high ng/mL rangeTypically in the low ng/L to pg/mL range[3][5]
Linearity (R²) > 0.999> 0.99
Recovery (%) 98 - 102%71 - 94% (following sample preparation)[3][5]
Precision (%RSD) < 2%< 15%
Key Advantages Simple sample preparation, high throughputHigh sensitivity and selectivity
Key Disadvantages Lower sensitivity compared to GC-MSRequires derivatization, more complex sample preparation

Experimental Protocols

Detailed methodologies for HPLC-UV and GC-MS are provided below. These protocols are based on established methods for similar analytes and should be fully validated for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase adjustment)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid or formic acid. The exact ratio should be optimized for the best separation.

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 230 nm

  • Analysis: Inject the standard solutions and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the trace-level quantification of this compound in complex matrices such as biological fluids or environmental samples. A derivatization step is necessary to increase the volatility of the analyte.

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector

  • Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • Methanol

  • Boron trifluoride-methanol (BF₃·MeOH) solution (14%) for derivatization

  • Hexane (GC grade)

  • This compound reference standard

Procedure:

  • Sample Extraction (if necessary): For complex matrices, a solid-phase extraction (SPE) may be required to isolate the analyte.

  • Derivatization:

    • Evaporate the sample extract or a known amount of the sample to dryness.

    • Add 1 mL of BF₃·MeOH solution.

    • Heat the mixture at 60 °C for 30 minutes to form the methyl ester of this compound.

    • After cooling, add 1 mL of hexane and 1 mL of water, and vortex.

    • Collect the upper hexane layer containing the derivatized analyte.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized analyte.

  • Analysis: Inject the derivatized standards and samples into the GC-MS system.

  • Quantification: Create a calibration curve using derivatized standards and quantify the sample based on the peak area of the selected ions.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the analytical method validation process.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning Phase cluster_execution 2. Experimental Phase cluster_evaluation 3. Evaluation Phase cluster_documentation 4. Documentation Phase define_purpose Define Analytical Procedure's Purpose select_method Select Analytical Method define_purpose->select_method define_validation_parameters Define Validation Parameters & Criteria select_method->define_validation_parameters prepare_protocol Prepare Validation Protocol define_validation_parameters->prepare_protocol execute_experiments Execute Validation Experiments prepare_protocol->execute_experiments collect_data Collect & Process Data execute_experiments->collect_data evaluate_data Evaluate Data vs. Acceptance Criteria collect_data->evaluate_data assess_robustness Assess Method Robustness evaluate_data->assess_robustness prepare_report Prepare Validation Report assess_robustness->prepare_report final_approval Final Approval & SOP prepare_report->final_approval

Caption: General workflow for analytical method validation.

HPLC_Method_Workflow start Start prep_mobile_phase Prepare Mobile Phase start->prep_mobile_phase prep_standards Prepare Standard Solutions start->prep_standards prep_sample Prepare Sample Solution start->prep_sample hplc_analysis HPLC Analysis (Injection & Data Acquisition) prep_mobile_phase->hplc_analysis prep_standards->hplc_analysis prep_sample->hplc_analysis quantification Quantification (Calibration Curve) hplc_analysis->quantification end End quantification->end

Caption: Experimental workflow for HPLC analysis.

GCMS_Method_Workflow start Start sample_prep Sample Preparation (e.g., SPE) start->sample_prep derivatization Derivatization (Methyl Ester Formation) sample_prep->derivatization gcms_analysis GC-MS Analysis (Injection & Data Acquisition) derivatization->gcms_analysis quantification Quantification (Selected Ion Monitoring) gcms_analysis->quantification end End quantification->end

Caption: Experimental workflow for GC-MS analysis.

References

A Comparative Guide to Fluorinated Benzoic Acid Building Blocks in Amide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to its biological target.[1][2][3] Among the vast array of fluorinated building blocks, substituted benzoic acids are particularly valuable for constructing complex active pharmaceutical ingredients (APIs).[4]

This guide provides a comparative analysis of 3,4-Difluoro-2-methylbenzoic acid against other structurally related building blocks, focusing on its performance in the context of amide bond formation, one of the most critical reactions in pharmaceutical synthesis. The comparison is framed around the synthesis of advanced intermediates for molecules such as RAF/EGFR kinase inhibitors, exemplified by compounds like Lifirafenib (BGB-283).[5][6]

Performance in Amide Bond Formation: A Comparative Analysis

The reactivity of a substituted benzoic acid in an amide coupling reaction is governed by a delicate interplay of electronic and steric factors. The presence of electron-withdrawing fluorine atoms and a potentially sterically hindering ortho-methyl group makes this compound a unique and challenging substrate.

To illustrate these effects, we compare it with three alternatives:

  • 3,4-Difluorobenzoic acid: Lacks the ortho-methyl group, isolating the electronic effect of the fluorine atoms.

  • 2-Methylbenzoic acid: Lacks the fluorine atoms, isolating the steric effect of the methyl group.

  • Benzoic acid: The unsubstituted parent compound, serving as a baseline.

While direct, side-by-side comparative studies under identical conditions are scarce in the literature, the following data, collated from various sources performing standard amide couplings, illustrates the expected performance based on established chemical principles.

Table 1: Comparative Performance of Benzoic Acid Building Blocks in Amide Coupling

Building BlockStructureKey Influencing FactorsExpected Amide Coupling Performance & Yield
This compound this compound- Electronic: Two strong electron-withdrawing fluoro groups activate the carboxyl group. - Steric: The ortho-methyl group provides significant steric hindrance, impeding the approach of the amine.[1][7]Moderate Yield. The activating electronic effect is counteracted by severe steric hindrance, often requiring more forceful coupling conditions or specialized reagents.[5][8] Yields can be variable and are highly substrate-dependent.
3,4-Difluorobenzoic acid 3,4-Difluorobenzoic acid- Electronic: Two strong electron-withdrawing fluoro groups activate the carboxyl group. - Steric: Minimal steric hindrance.High Yield. The strong electronic activation and lack of steric hindrance make this an excellent substrate for amide coupling, generally providing high yields under standard conditions.
2-Methylbenzoic acid 2-Methylbenzoic acid- Electronic: The methyl group is weakly electron-donating, slightly deactivating the carboxyl group. - Steric: Significant steric hindrance from the ortho-methyl group.[1][7]Low to Moderate Yield. The combination of slight electronic deactivation and significant steric hindrance makes this a challenging substrate, often resulting in lower yields compared to its non-sterically hindered isomers.[3][8]
Benzoic Acid Benzoic Acid- Electronic: Baseline electronic character. - Steric: Minimal steric hindrance.Good to High Yield. As a standard, unhindered substrate, it couples efficiently with a wide range of amines under various standard conditions.[3]

Analysis: The data highlights a classic trade-off. The fluorine atoms in this compound electronically activate the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the ortho-methyl group physically blocks this attack, an effect known as steric hindrance.[7] This leads to lower reactivity and yields compared to the non-methylated analog, 3,4-Difluorobenzoic acid.[8] For highly hindered systems, specialized protocols, such as conversion to the corresponding acyl fluoride, may be necessary to achieve satisfactory yields.[5][9]

Experimental Protocols

A robust and reproducible protocol is essential for successfully coupling sterically hindered substrates. Below is a representative methodology for a standard amide bond formation using a common coupling reagent.

Key Experiment: HATU-Mediated Amide Coupling

This protocol describes the coupling of a generic substituted benzoic acid with an amine, a foundational step in the synthesis of many kinase inhibitors.

Materials:

  • This compound (1.0 eq)

  • Aniline derivative (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq) and anhydrous DMF. Stir the solution at room temperature until the acid is fully dissolved.

  • Add the aniline derivative (1.1 eq) to the solution, followed by DIPEA (2.5 eq).

  • In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.

Visualizations: Workflows and Biological Pathways

To better illustrate the chemical and biological context, the following diagrams were generated using Graphviz.

G cluster_reactants Reactants cluster_reagents Reagents Acid 3,4-Difluoro- 2-methylbenzoic Acid Product N-Aryl-3,4-difluoro- 2-methylbenzamide Acid->Product C(O)R Amine Aryl Amine (e.g., aminopyridine) Amine->Product NHR' Reagent Coupling Reagent (e.g., HATU) Reagent->Product Base Base (e.g., DIPEA) Base->Product

Caption: Synthetic workflow for a typical amide bond formation reaction.

Molecules synthesized from this building block, such as Lifirafenib, often target key nodes in cellular signaling cascades like the MAPK pathway, which is frequently dysregulated in cancer.

G GF Growth Factor EGFR EGFR GF->EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Lifirafenib (BGB-283) Inhibitor->EGFR Inhibitor->BRAF

Caption: Simplified MAPK signaling pathway showing inhibition by Lifirafenib.

Conclusion and Recommendations

This compound is a highly valuable, albeit challenging, building block for modern medicinal chemistry. Its utility lies in the unique combination of electronic properties conferred by the difluoro substitution pattern and the specific spatial arrangement enforced by the ortho-methyl group.

  • For Maximizing Yield: When steric hindrance is not a primary concern or can be overcome, 3,4-Difluorobenzoic acid is a superior choice due to its strong electronic activation, leading to higher yields in standard amide couplings.

  • For Investigating Steric Effects: 2-Methylbenzoic acid serves as an excellent control to dissect the impact of steric hindrance in the absence of the electronic influence of fluorine.

  • For Specific Scaffolds: The use of This compound is justified when the precise orientation of the methyl and fluoro substituents is required to achieve a specific drug-receptor interaction or to block a site of metabolic degradation. Researchers should anticipate the need for optimized reaction conditions, stronger coupling reagents, or alternative synthetic routes to overcome the inherent steric challenge and achieve acceptable yields.

References

Assessing the Biological Impact of Fluorination on 2-Methylbenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This guide provides a comparative analysis of 2-methylbenzoic acid and its fluorinated analogs, offering insights into how the position of fluorine substitution impacts key physicochemical and biological parameters. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate informed decisions in drug design and development.

Physicochemical Properties: The Influence of Fluorination

Fluorination can significantly alter the electronic properties of a molecule, thereby affecting its acidity (pKa) and lipophilicity (logP). These parameters are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The electron-withdrawing nature of fluorine generally increases the acidity of the carboxylic acid group, resulting in a lower pKa value compared to the parent compound, 2-methylbenzoic acid. The effect on lipophilicity is more nuanced and depends on the specific position of the fluorine atom.

CompoundStructurepKalogP
2-Methylbenzoic Acid2-Methylbenzoic Acid3.91[1][2]2.12
3-Fluoro-2-methylbenzoic Acid3-Fluoro-2-methylbenzoic AcidPredicted: ~3.7Predicted: ~2.3
4-Fluoro-2-methylbenzoic Acid4-Fluoro-2-methylbenzoic AcidPredicted: 3.86[3]1.9[4]
5-Fluoro-2-methylbenzoic Acid5-Fluoro-2-methylbenzoic AcidNo data availableNo data available
6-Fluoro-2-methylbenzoic Acid6-Fluoro-2-methylbenzoic AcidNo data available1.83[5]

Note: Some of the pKa and logP values are predicted and should be considered as estimates. Experimental determination is recommended for higher accuracy.

Biological Impact: A Comparative Overview

While direct comparative studies on the biological activities of 2-methylbenzoic acid and its various fluorinated isomers are limited, the existing literature on fluorinated benzoic acid derivatives allows for informed inferences. Fluorination is a common strategy to enhance the potency and metabolic stability of enzyme inhibitors.

Enzyme Inhibition

Cyclooxygenase (COX) Inhibition: Certain non-steroidal anti-inflammatory drugs (NSAIDs) feature a fluorinated benzoic acid scaffold to inhibit COX enzymes, which are key in the inflammation pathway.[7]

HIV-1 Integrase Inhibition: The development of potent HIV-1 integrase strand transfer inhibitors has utilized fluorobenzyl moieties to enhance binding affinity and efficacy.[8][9]

Metabolic Stability

The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. Strategic placement of fluorine at metabolically labile positions can block oxidation, thereby increasing a drug's half-life and bioavailability. While specific comparative metabolic stability data for 2-methylbenzoic acid and its fluorinated analogs was not found, the general principle of increased metabolic stability with fluorination is a widely applied concept in drug design.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

Determination of pKa (Potentiometric Titration)

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_compound Dissolve compound in co-solvent (e.g., Methanol) titrate_sample Titrate compound solution with NaOH, recording pH and titrant volume prep_compound->titrate_sample prep_titrant Prepare standardized NaOH titrant prep_titrant->titrate_sample prep_calibration Calibrate pH meter with standard buffers prep_calibration->titrate_sample plot_curves Plot titration curves (pH vs. volume) titrate_sample->plot_curves titrate_blank Perform blank titration (co-solvent without compound) titrate_blank->plot_curves determine_ep Determine equivalence point (inflection point) plot_curves->determine_ep calculate_pka Calculate pKa from the half-equivalence point determine_ep->calculate_pka

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

  • Preparation: Accurately weigh and dissolve the test compound in a suitable co-solvent (e.g., methanol-water mixture). Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH). Calibrate the pH meter using standard buffer solutions.

  • Titration: Place the dissolved compound solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and begin adding the standardized NaOH solution in small, precise increments. Record the pH value after each addition.

  • Blank Titration: Repeat the titration process with the same volume of the co-solvent mixture without the test compound.

  • Data Analysis: Plot the pH values against the volume of NaOH added for both the sample and the blank titrations. Determine the equivalence point, which is the point of the steepest slope on the titration curve. The pKa is the pH at the half-equivalence point.

Determination of logP (Shake-Flask Method)

This protocol describes the determination of the partition coefficient (logP) using the traditional shake-flask method.

G cluster_prep Preparation cluster_partitioning Partitioning cluster_analysis Analysis dissolve Dissolve compound in pre-saturated n-octanol or water add_phases Add equal volumes of pre-saturated n-octanol and water dissolve->add_phases shake Shake mixture vigorously (e.g., 1-24 hours) to reach equilibrium add_phases->shake centrifuge Centrifuge to separate the two phases shake->centrifuge sample_phases Carefully sample both the n-octanol and aqueous phases centrifuge->sample_phases quantify Quantify compound concentration in each phase (e.g., UV-Vis, HPLC) sample_phases->quantify calculate_logp Calculate logP = log([Compound]octanol / [Compound]aqueous) quantify->calculate_logp

Caption: Workflow for logP determination by the shake-flask method.

Methodology:

  • Preparation: Prepare solutions of n-octanol saturated with water and water saturated with n-octanol. Dissolve a known amount of the test compound in one of the phases.

  • Partitioning: Combine equal volumes of the n-octanol and aqueous phases containing the dissolved compound in a sealed container. Shake the mixture vigorously for a sufficient time to allow for equilibrium to be reached (this can range from 1 to 24 hours). After shaking, centrifuge the mixture to ensure complete separation of the two phases.

  • Analysis: Carefully withdraw a sample from each phase. Analyze the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol details the assessment of metabolic stability using liver microsomes.

G cluster_incubation Incubation cluster_sampling Time-Course Sampling cluster_analysis Analysis pre_incubate Pre-incubate liver microsomes and test compound at 37°C initiate_reaction Initiate reaction by adding NADPH cofactor pre_incubate->initiate_reaction time_points Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 min) initiate_reaction->time_points quench_reaction Quench reaction with cold acetonitrile containing an internal standard time_points->quench_reaction centrifuge Centrifuge to precipitate proteins quench_reaction->centrifuge lc_ms Analyze supernatant by LC-MS/MS to quantify remaining parent compound centrifuge->lc_ms calculate_stability Calculate half-life (t1/2) and intrinsic clearance (Clint) lc_ms->calculate_stability

Caption: Workflow for in vitro metabolic stability assay.

Methodology:

  • Incubation: In a microcentrifuge tube, combine a phosphate buffer (pH 7.4), the test compound, and liver microsomes. Pre-incubate the mixture at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding a solution of NADPH (a necessary cofactor for many metabolic enzymes).

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of this line, the in vitro half-life (t1/2) and intrinsic clearance (Clint) can be calculated.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for an in vitro enzyme inhibition assay.

G cluster_setup Assay Setup cluster_reaction Reaction cluster_detection Detection & Analysis prepare_reagents Prepare enzyme, substrate, and inhibitor solutions in assay buffer add_inhibitor Add varying concentrations of the inhibitor to microplate wells prepare_reagents->add_inhibitor add_enzyme Add enzyme to the wells add_inhibitor->add_enzyme pre_incubate Pre-incubate enzyme and inhibitor add_enzyme->pre_incubate initiate_reaction Initiate reaction by adding substrate pre_incubate->initiate_reaction monitor_reaction Monitor reaction progress (e.g., absorbance, fluorescence) initiate_reaction->monitor_reaction calculate_inhibition Calculate percent inhibition for each inhibitor concentration monitor_reaction->calculate_inhibition determine_ic50 Determine IC50 value from dose-response curve calculate_inhibition->determine_ic50

Caption: General workflow for an enzyme inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and the test inhibitor (and a known control inhibitor) in an appropriate assay buffer.

  • Assay Setup: In a microplate, add the assay buffer and varying concentrations of the test inhibitor. Then, add the enzyme solution to each well.

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a specific period to permit binding.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.

  • Detection: Monitor the progress of the reaction over time by measuring a change in a detectable signal (e.g., absorbance, fluorescence) using a microplate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Determine the percent inhibition relative to a control with no inhibitor. Plot the percent inhibition against the inhibitor concentration to generate a dose-response curve and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Conclusion

The strategic placement of fluorine on the 2-methylbenzoic acid scaffold holds significant potential for modulating its biological properties. Fluorination generally increases acidity and can be leveraged to enhance metabolic stability and enzyme inhibitory potency. This guide provides a framework for the comparative assessment of these effects, including key physicochemical data and detailed experimental protocols. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships of fluorinated 2-methylbenzoic acid derivatives and to guide the rational design of novel therapeutic agents.

References

The Strategic Advantage of 3,4-Difluoro-2-methylbenzoic Acid in Pharmaceutical Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency of synthetic routes and the ultimate efficacy of the final active pharmaceutical ingredient (API). Among the vast array of building blocks available, fluorinated benzoic acids have garnered significant attention due to the unique physicochemical properties imparted by fluorine substituents. This guide provides a comparative analysis of 3,4-Difluoro-2-methylbenzoic acid, highlighting its performance against alternative building blocks in the synthesis of therapeutic agents, supported by available data from peer-reviewed studies and chemical literature.

Introduction to Fluorinated Benzoic Acids in Drug Discovery

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. Benzoic acid derivatives, with their versatile carboxylic acid handle, serve as crucial scaffolds for the construction of a diverse range of pharmaceuticals. The specific placement of fluorine and other substituents on the benzoic acid ring can dramatically influence the reactivity of the molecule and the biological activity of its derivatives.

Comparative Analysis: this compound vs. Alternatives

While direct head-to-head comparative studies detailing the performance of this compound against its isomers and other halogenated analogs in the synthesis of a single target molecule are not extensively documented in publicly available peer-reviewed literature, we can infer its advantages by examining its structural features and the known principles of structure-activity relationships (SAR).

The primary application of fluorinated benzoic acids lies in the synthesis of quinolone antibiotics. The fluorine atom at the C-6 position of the quinolone ring is a crucial determinant of antibacterial activity. The substitution pattern on the initial benzoic acid precursor directly influences the ease of synthesis and the properties of the resulting quinolone.

Table 1: Comparison of Fluorinated Benzoic Acid Building Blocks

FeatureThis compound2,4-Difluoro-3-chlorobenzoic Acid2,3,4,5-Tetrafluorobenzoic Acid
Primary Application Quinolone Antibiotic PrecursorQuinolone-3-carboxylic Acid IntermediateMoxifloxacin Impurity Synthesis Intermediate
Key Reactions Cyclization, Nitration, Reduction, DiazotizationNitration, Selective Reduction, Diazotization, ChlorinationNitration, Methoxyl Substitution, Reduction, Diazotization
Reported Overall Yield (in multi-step synthesis) Not explicitly stated in comparative studiesExcellent yield reported for synthesis of 2,4-Difluoro-3,5-dichlorobenzoic acidModerate yield reported for synthesis of 3,5-Dimethoxy-2,4-difluorobenzoic acid
Key Structural Advantage The 2-methyl group can influence the conformation and electronic properties of the final compound.Provides a scaffold for further halogenation.Highly fluorinated starting material for specific derivatives.

Experimental Protocols: A Generalized Approach to Quinolone Synthesis

The synthesis of quinolone antibiotics from fluorinated benzoic acids generally follows a multi-step pathway. While a specific, detailed experimental protocol for a direct comparison is not available, the following represents a generalized workflow based on published syntheses of related compounds.

General Synthesis of a Quinolone Core from a Substituted Anthranilic Acid

This protocol outlines the key steps to form the quinolone ring system, a common intermediate in the synthesis of many fluoroquinolone antibiotics. The initial substituted anthranilic acid is often derived from a corresponding fluorinated benzoic acid through steps like nitration and reduction.

Materials:

  • Substituted 2-aminobenzoic acid (derived from the corresponding fluorinated benzoic acid)

  • Diethyl malonate

  • Sodium ethoxide

  • Diphenyl ether

  • Ethanol

Procedure:

  • Condensation: The substituted 2-aminobenzoic acid is reacted with diethyl malonate in the presence of a base like sodium ethoxide in ethanol. This reaction forms a malonic ester derivative.

  • Cyclization: The resulting intermediate is heated at high temperatures (typically >250 °C) in a high-boiling solvent such as diphenyl ether. This step induces an intramolecular cyclization to form the 4-hydroxyquinolone-3-carboxylate ester.

  • Hydrolysis: The ester is then hydrolyzed, usually under basic conditions followed by acidification, to yield the corresponding quinolone-3-carboxylic acid.

  • N-Alkylation/Arylation: The nitrogen at the 1-position of the quinolone ring can be substituted with various groups (e.g., cyclopropyl, ethyl) to modulate the antibacterial spectrum and pharmacokinetic properties.

  • Substitution at C-7: The final step typically involves a nucleophilic aromatic substitution at the C-7 position with a cyclic amine (e.g., piperazine) to introduce another key pharmacophore.

Visualization of Synthetic Pathways

To better understand the logical flow of these synthetic transformations, the following diagrams illustrate the general pathways.

Synthesis_Workflow cluster_0 Preparation of Substituted Anthranilic Acid cluster_1 Quinolone Core Synthesis cluster_2 Final Drug Synthesis Fluorinated_Benzoic_Acid Fluorinated_Benzoic_Acid Nitration Nitration Fluorinated_Benzoic_Acid->Nitration Reduction Reduction Nitration->Reduction Substituted_Anthranilic_Acid Substituted_Anthranilic_Acid Reduction->Substituted_Anthranilic_Acid Condensation Condensation Substituted_Anthranilic_Acid->Condensation Cyclization Cyclization Condensation->Cyclization Hydrolysis Hydrolysis Cyclization->Hydrolysis Quinolone_Core Quinolone_Core Hydrolysis->Quinolone_Core N_Alkylation N_Alkylation Quinolone_Core->N_Alkylation C7_Substitution C7_Substitution N_Alkylation->C7_Substitution Final_API Final_API C7_Substitution->Final_API

Caption: Generalized workflow for the synthesis of a quinolone API from a fluorinated benzoic acid precursor.

Signaling Pathway of Quinolone Antibiotics

Quinolone antibiotics exert their antibacterial effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This inhibition disrupts DNA replication and repair, leading to bacterial cell death.

Quinolone_MOA Quinolone_Drug Quinolone_Drug Bacterial_Cell Bacterial_Cell Quinolone_Drug->Bacterial_Cell DNA_Gyrase DNA_Gyrase Quinolone_Drug->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase_IV Quinolone_Drug->Topoisomerase_IV Inhibits Bacterial_Cell->DNA_Gyrase Bacterial_Cell->Topoisomerase_IV DNA_Replication_Repair DNA_Replication_Repair DNA_Gyrase->DNA_Replication_Repair Essential for Topoisomerase_IV->DNA_Replication_Repair Essential for Cell_Death Cell_Death DNA_Replication_Repair->Cell_Death Disruption leads to

Caption: Simplified signaling pathway illustrating the mechanism of action of quinolone antibiotics.

Conclusion

This compound represents a strategically important building block for the synthesis of complex pharmaceutical compounds. The specific arrangement of its substituents offers a unique combination of electronic and steric properties that can be leveraged to achieve desired synthetic outcomes and biological activities. While direct, quantitative comparative studies are limited in the public domain, the principles of medicinal chemistry and the available literature on related compounds underscore its value. Further peer-reviewed, head-to-head comparative studies would be invaluable to the scientific community for making more informed decisions in the early stages of drug development.

A Comparative Guide to the Synthesis of 3,4-Difluoro-2-methylbenzoic Acid: Evaluating Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

The reproducibility of a chemical synthesis is paramount for researchers, scientists, and professionals in drug development, ensuring consistent outcomes and reliable production of target compounds. This guide provides an objective comparison of established synthesis routes for 3,4-Difluoro-2-methylbenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries.[1][2][3] Experimental data is presented to support the evaluation of each method's performance, alongside detailed experimental protocols.

Performance Comparison of Synthesis Routes

The selection of a synthetic pathway is often a trade-off between yield, purity, cost, and the complexity of the procedure. Below is a summary of quantitative data for two common methods for synthesizing this compound.

Performance Metric Method 1: Hydrolysis of Methyl Ester Method 2: Carboxylation of Grignard Reagent
Starting Material This compound methyl ester1-Bromo-3,4-difluoro-2-methylbenzene
Key Reagents Sodium hydroxide, Methanol, WaterMagnesium, Carbon dioxide (dry ice)
Reported Yield 97.7%[2]91.0%[2]
Purity Typically high (≥99.0%) after recrystallization.[1]Variable, dependent on Grignard formation and work-up.
Reaction Time Typically a few hours.Grignard formation and carboxylation can take several hours.
Scalability Generally straightforward to scale up.Can be challenging to scale due to the exothermic nature of Grignard reactions.
Visualizing the Synthetic Pathways

The following diagram illustrates the two primary synthesis routes for this compound, providing a clear visual comparison of the starting materials and transformations.

cluster_0 Method 1: Hydrolysis cluster_1 Method 2: Carboxylation start1 This compound methyl ester product This compound start1->product NaOH, H₂O/MeOH, 20°C start2 1-Bromo-3,4-difluoro-2-methylbenzene intermediate Grignard Reagent start2->intermediate Mg, THF intermediate->product 1. CO₂ (dry ice) 2. H₃O⁺

Caption: Comparative synthetic routes to this compound.

Detailed Experimental Protocols

For a synthesis to be reproducible, a detailed and accurate protocol is essential. The following sections provide methodologies for the key experiments discussed.

Method 1: Hydrolysis of this compound Methyl Ester

This method is a straightforward hydrolysis of the corresponding methyl ester to the carboxylic acid.

Experimental Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound methyl ester in a mixture of methanol and water.

  • Addition of Base: To the stirred solution, add an aqueous solution of sodium hydroxide.

  • Reaction: Stir the reaction mixture at room temperature (approximately 20°C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Acidify the remaining aqueous solution to a pH of 2-3 with a suitable acid (e.g., hydrochloric acid).

    • The product, this compound, will precipitate out of the solution.

  • Purification:

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white to off-white crystalline solid.[1]

Method 2: Carboxylation of 1-Bromo-3,4-difluoro-2-methylbenzene

This protocol involves the formation of a Grignard reagent followed by carboxylation with dry ice.

Experimental Protocol:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 1-bromo-3,4-difluoro-2-methylbenzene in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is exothermic and may require cooling to maintain a gentle reflux.

    • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice-salt bath.

    • Carefully add crushed dry ice (solid carbon dioxide) to the reaction mixture in portions, ensuring the temperature does not rise significantly.

    • Allow the mixture to warm to room temperature and stir for an additional hour.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts and wash with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization to obtain this compound.

General Experimental Workflow

The following diagram outlines a typical workflow for a chemical synthesis, from reaction setup to product characterization, which is applicable to the synthesis of this compound.

start Reaction Setup (Glassware, Reagents) reaction Chemical Reaction (Heating/Cooling, Stirring) start->reaction monitoring Reaction Monitoring (TLC, GC, etc.) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Recrystallization, Chromatography) workup->purification characterization Product Characterization (NMR, MS, MP) purification->characterization end Final Product characterization->end

Caption: A generalized workflow for chemical synthesis and analysis.

References

A Comparative Guide to the Synthesis of 3,4-Difluoro-2-methylbenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of two primary synthetic routes to 3,4-difluoro-2-methylbenzoic acid, a key intermediate in the development of pharmaceuticals and agrochemicals, reveals distinct cost-benefit profiles. This guide provides a comprehensive comparison of a direct lithiation pathway and a multi-step Grignard reaction-based approach, offering detailed experimental protocols, cost analysis, and safety considerations to inform strategic decisions in research and manufacturing.

Executive Summary

The synthesis of this compound can be efficiently achieved through two principal methods: direct ortho-lithiation of 2,3-difluorotoluene followed by carboxylation, and a more traditional Grignard reaction commencing with the bromination of the same starting material. The direct lithiation route offers a more streamlined, one-step process with potentially higher atom economy. In contrast, the Grignard route, while involving more steps, may utilize less hazardous reagents and offer advantages in specific laboratory settings. This guide presents a detailed examination of both pathways to assist researchers in selecting the most appropriate method based on their specific needs, resources, and safety protocols.

Data Presentation: A Head-to-Head Comparison

ParameterRoute 1: Ortho-LithiationRoute 2: Grignard Reaction
Starting Material 2,3-Difluorotoluene2,3-Difluorotoluene
Key Reagents n-Butyllithium, Dry Ice (CO2)N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Magnesium turnings, Dry Ice (CO2)
Number of Steps 12
Reported Yield High (exact yield dependent on specific patent claims)Yields for individual steps are generally high, but the overall yield will be a product of the two steps.
Estimated Cost Potentially lower due to fewer steps and reagents. The high cost of n-butyllithium is a significant factor.May be higher due to the use of additional reagents (NBS, AIBN) and an extra reaction step.
Key Hazards n-Butyllithium is highly pyrophoric and reacts violently with water. Requires stringent anhydrous and inert atmosphere conditions.Bromination involves handling of a corrosive reagent (NBS). Grignard reagent is also moisture-sensitive.
Environmental Impact Use of hexane as a solvent for n-butyllithium.Use of solvents like carbon tetrachloride for bromination and ethers for the Grignard reaction.

Experimental Protocols

Route 1: Ortho-Lithiation of 2,3-Difluorotoluene

This synthesis route is based on a patented one-step process involving the direct lithiation of 2,3-difluorotoluene at the ortho position to the methyl group, followed by quenching with carbon dioxide.

Materials:

  • 2,3-Difluorotoluene

  • n-Butyllithium (in hexane)

  • Dry Ice (solid carbon dioxide)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), aqueous solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel is charged with 2,3-difluorotoluene and an anhydrous ether solvent (diethyl ether or THF).

  • Lithiation: The solution is cooled to a low temperature (typically between -78°C and -20°C). n-Butyllithium solution is added dropwise via the dropping funnel while maintaining the low temperature. The reaction mixture is stirred for a specified period to ensure complete lithiation.

  • Carboxylation: The reaction mixture is then quenched by the addition of crushed dry ice. The dry ice should be added in excess to ensure complete carboxylation of the lithiated intermediate.

  • Work-up: After the addition of dry ice, the reaction is allowed to warm to room temperature. The reaction is then quenched with water and acidified with hydrochloric acid. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.

Route 2: Grignard Reaction via Bromination of 2,3-Difluorotoluene

This two-step route first involves the bromination of 2,3-difluorotoluene to form 1-bromo-2,3-difluoro-4-methylbenzene, which is then converted to the target benzoic acid via a Grignard reaction.

Step 2a: Bromination of 2,3-Difluorotoluene

Materials:

  • 2,3-Difluorotoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl4) or other suitable solvent

  • Standard reflux apparatus

Procedure:

  • Reaction Setup: A round-bottom flask is charged with 2,3-difluorotoluene, N-bromosuccinimide, a catalytic amount of AIBN or BPO, and carbon tetrachloride.

  • Reaction: The mixture is heated to reflux and stirred for a period until the reaction is complete (monitored by TLC or GC).

  • Work-up: After cooling, the succinimide byproduct is filtered off. The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to give the crude 1-bromo-2,3-difluoro-4-methylbenzene. The product can be further purified by distillation or chromatography.

Step 2b: Grignard Reaction and Carboxylation

Materials:

  • 1-Bromo-2,3-difluoro-4-methylbenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • A small crystal of iodine (as an initiator)

  • Dry Ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), aqueous solution

Procedure:

  • Grignard Reagent Formation: A flame-dried flask containing magnesium turnings and a crystal of iodine is fitted with a reflux condenser and a dropping funnel. A solution of 1-bromo-2,3-difluoro-4-methylbenzene in anhydrous ether is added dropwise. The reaction is initiated (indicated by a color change and gentle reflux) and then the remaining solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed until the magnesium is consumed.

  • Carboxylation: The freshly prepared Grignard reagent is then slowly poured over an excess of crushed dry ice with vigorous stirring.

  • Work-up: After the excess dry ice has sublimed, the reaction mixture is treated with dilute hydrochloric acid to dissolve the magnesium salts and protonate the carboxylate.

  • Purification: The aqueous layer is extracted with an organic solvent. The combined organic extracts are dried, and the solvent is removed to yield the crude this compound, which can be purified by recrystallization.

Mandatory Visualization

Synthesis_Routes cluster_0 Route 1: Ortho-Lithiation cluster_1 Route 2: Grignard Reaction A1 2,3-Difluorotoluene B1 This compound A1->B1 1. n-BuLi, THF, -78°C 2. CO2 (Dry Ice) 3. H3O+ A2 2,3-Difluorotoluene B2 1-Bromo-2,3-difluoro-4-methylbenzene A2->B2 NBS, AIBN, CCl4, Reflux C2 This compound B2->C2 1. Mg, THF 2. CO2 (Dry Ice) 3. H3O+

Caption: Flowchart of two synthesis routes for this compound.

Concluding Remarks

The choice between the direct lithiation and the Grignard reaction pathway for the synthesis of this compound will depend on the specific capabilities and priorities of the research or production team. The ortho-lithiation route offers an elegant and potentially more cost-effective one-step synthesis, but necessitates stringent handling of pyrophoric n-butyllithium. The two-step Grignard route, while longer, may be more amenable to standard laboratory conditions and avoids the use of highly pyrophoric organolithium reagents, although it introduces its own set of handling considerations with brominating agents. A thorough risk assessment and cost analysis of locally available starting materials and reagents are crucial for making an informed decision. Both routes, when executed with appropriate safety measures, provide reliable access to this important chemical intermediate.

Safety Operating Guide

Proper Disposal of 3,4-Difluoro-2-methylbenzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn to minimize exposure. This includes chemical-resistant gloves, safety goggles or glasses, and a lab coat. If there is a risk of generating dust, respiratory protection should be used. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

In case of accidental release:

  • Avoid dust generation: Do not dry sweep. Instead, gently cover the spill with an inert absorbent material.

  • Containment: Carefully scoop the spilled material and absorbent into a suitable, sealable container.

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated.

  • Personal Safety: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2] If inhaled, move to fresh air and seek medical advice.[1]

Summary of Safety and Disposal Information

The following table summarizes key safety and disposal information derived from the analysis of related chemical compounds.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat, and respiratory protection if dust is generated.[1][3]
Spill Cleanup Avoid creating dust. Use dry clean-up procedures such as sweeping or vacuuming into a sealed container for disposal.[3]
Environmental Precautions Prevent the product from entering drains, sewers, or waterways.[3][3]
Containerization Use clean, dry, sealable, and properly labeled containers for waste.[3]
Disposal Method Entrust disposal to a licensed waste disposal company. Incineration in a permitted hazardous waste incinerator is a potential disposal route.[1][3]
Regulatory Compliance All disposal activities must be in accordance with local, state, and federal regulations.[1][4]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the standard procedure for the disposal of 3,4-Difluoro-2-methylbenzoic acid from a laboratory setting.

  • Waste Segregation: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) separately from other waste streams. Do not mix with other chemical wastes unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Waste Container: Place the waste in a designated, chemically compatible, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the approximate quantity, and the associated hazards (e.g., "Irritant," "Handle with Care").

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.

  • Waste Pickup Request: When the container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or a contracted hazardous waste disposal company.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and local regulations.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal identify Identify as Chemical Waste start->identify ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) identify->ppe segregate Segregate from Other Waste Streams ppe->segregate containerize Place in a Labeled, Sealable, Chemically Compatible Container segregate->containerize storage Store in Designated Satellite Accumulation Area containerize->storage request Request Pickup by EHS or Licensed Waste Disposal Company storage->request document Complete Waste Disposal Documentation request->document end_process End of Disposal Process document->end_process

Disposal Workflow for this compound

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the relevant local and national regulations for chemical waste management.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Difluoro-2-methylbenzoic acid
Reactant of Route 2
3,4-Difluoro-2-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.